3'-Epi Empagliflozin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-VUOLKEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113221 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-43-9 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-epi Empagliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPI EMPAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3'-Epi Empagliflozin chemical structure and properties
An In-Depth Technical Guide to 3'-Epi Empagliflozin: Structure, Synthesis, and Analytical Control
Section 1: Introduction and Significance
Empagliflozin is a highly potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2] Its approval for the treatment of type 2 diabetes mellitus marked a significant advancement, offering a mechanism of action independent of insulin pathways.[3] Beyond glycemic control, Empagliflozin has demonstrated remarkable cardiovascular and renal protective benefits.[3]
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. The identification and control of impurities are mandated by global regulatory bodies, with guidelines established by the International Conference on Harmonisation (ICH).[4][5] Impurities can arise from various sources, including starting materials, intermediates, degradation products, or unintended side reactions during synthesis.[6]
This technical guide focuses on This compound , a critical stereoisomeric process-related impurity of Empagliflozin.[1][6] As an epimer, it shares the same molecular formula and connectivity as Empagliflozin but differs in the three-dimensional arrangement at a single chiral center. This subtle structural difference can have profound implications for pharmacological activity and safety. Understanding the chemical properties, formation, and analytical control of this compound is essential for researchers, quality control analysts, and drug development professionals involved in the lifecycle of Empagliflozin.
Section 2: Chemical Identity and Structural Elucidation
The defining characteristic of this compound is the inversion of stereochemistry at the 3-position of the tetrahydrofuran ring compared to the parent drug, Empagliflozin.
Identification and Nomenclature
The key identifiers for this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R )-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [1] |
| Common Synonyms | 3-Epi Empagliflozin (R-Isomer), Empagliflozin R-Isomer, Empagliflozin Impurity C | [1] |
| CAS Number | 864070-43-9 | [1] |
| Molecular Formula | C₂₃H₂₇ClO₇ | [1] |
| Molecular Weight | 450.91 g/mol | [1] |
Structural Comparison
The stereochemical difference between Empagliflozin and its 3'-epimer is crucial. Empagliflozin contains the (S)-configured tetrahydrofuran-3-yl ether, whereas the impurity contains the (R)-configured ether. This is visually represented in the diagram below.
This single inversion at the C3' position of the tetrahydrofuran moiety is the sole structural difference, yet it necessitates distinct analytical methods for separation and has potential pharmacological consequences.
Section 3: Physicochemical Properties and Handling
As a reference standard, the physical and chemical integrity of this compound is critical for its use in quantitative analysis.
| Property | Value / Condition | References |
| Appearance | White to Off-White Solid (presumed) | [7] |
| Purity | Typically >95% (by HPLC) | [8] |
| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C (Refrigerator) | [1] |
| Shipping Temperature | Ambient | [1] |
Expert Insight: The specified low-temperature storage conditions are crucial for preventing degradation and maintaining the stability of the reference material over time.[1] For use, the material should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which could affect weighing accuracy.
Section 4: Origin and Synthesis
This compound is classified as a process-related impurity, meaning it is typically formed during the synthesis of the Empagliflozin API.[5][6] Its origin is almost certainly linked to the enantiomeric purity of the starting materials.
Postulated Synthetic Pathway
The synthesis of Empagliflozin involves coupling a protected glucopyranose derivative with an aglycone moiety. The aglycone itself is built using a chiral tetrahydrofuran building block. The formation of this compound likely occurs if the (S)-3-hydroxytetrahydrofuran starting material is contaminated with its (R)-enantiomer.
Causality: The presence of the (R)-enantiomer in the starting materials directly leads to the formation of the undesired epimeric impurity. Therefore, stringent control of the stereochemical purity of raw materials is the most effective way to minimize the level of this compound in the final API.
Section 5: Analytical Characterization and Control
The structural similarity between Empagliflozin and its 3'-epimer presents an analytical challenge. Chromatographic methods must be specifically developed and validated to ensure they can resolve and accurately quantify this impurity.
Characterization of the Reference Standard
Suppliers of the this compound reference standard provide a comprehensive Certificate of Analysis (CoA) that includes data from several analytical techniques to confirm its structure and purity:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine purity.
Recommended Analytical Protocol: Stability-Indicating HPLC
To ensure the quality of Empagliflozin, a validated, stability-indicating HPLC or UPLC method is required.[4] Such a method must be able to separate the main API from all known impurities and any potential degradation products.[9] The following protocol is a representative example synthesized from published methods.[4][10]
Objective: To resolve and quantify this compound in an Empagliflozin drug substance.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 55°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Methodology Workflow:
Self-Validating System: This protocol represents a self-validating system because it begins with a system suitability test (SST). The resolution check ensures that the chromatographic system is performing adequately to separate the analyte of interest from the main component before any sample quantification is performed. This adherence to SST as per ICH guidelines ensures the trustworthiness and reliability of the results.[9][11]
Section 6: Biological Context and Implications
While this compound is primarily controlled as a process impurity, its potential biological activity is a key consideration from a safety and efficacy perspective.
Pharmacological Hypothesis: Direct experimental data on the SGLT2 inhibitory activity of this compound is not readily available in the public domain. However, based on fundamental principles of pharmacology and structure-activity relationship (SAR) studies of SGLT2 inhibitors, a significant change in activity can be anticipated.[12][13]
-
Stereospecificity of Drug-Target Interactions: The binding of a drug to its target protein is a highly specific three-dimensional interaction. A change in a single chiral center, as seen in an epimer, can drastically alter the molecule's ability to fit into the binding pocket of the SGLT2 transporter.[14] This can lead to a significant reduction or complete loss of inhibitory potency.
-
Role of the Aglycone Moiety: For C-glycoside SGLT2 inhibitors like Empagliflozin, the aglycone portion (the non-sugar part, including the tetrahydrofuran ring) is critical for binding affinity and selectivity.[15] The precise orientation of the ether linkage on the tetrahydrofuran ring likely plays a key role in forming optimal interactions (e.g., hydrogen bonds or hydrophobic interactions) within the SGLT2 protein. An inversion of this stereocenter would misalign the molecule, disrupting these critical interactions.
Therefore, it is highly probable that This compound is a significantly less potent SGLT2 inhibitor than Empagliflozin. The primary risk associated with its presence is not that it will contribute to the therapeutic effect, but that it contributes to the total drug substance mass without providing efficacy, and its unique toxicological profile, if any, is uncharacterized. This underscores the importance of controlling its presence to a level that is demonstrated to be safe through toxicological studies, in line with ICH Q3A guidelines.
Section 7: Conclusion
This compound is a well-characterized, critical process-related impurity in the synthesis of Empagliflozin. Its formation is directly linked to the stereochemical purity of the synthetic starting materials. While it shares the same molecular formula as the parent drug, the epimeric relationship at the 3'-position of the tetrahydrofuran ring necessitates the use of high-resolution, validated analytical methods for its control. The principles of medicinal chemistry strongly suggest that this structural alteration would lead to a significant loss of SGLT2 inhibitory activity. As such, this compound serves as a crucial reference standard in quality control laboratories to ensure the purity, safety, and efficacy of the final Empagliflozin API, safeguarding patient health.
References
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Validated HPLC method for empagliflozin impurity analysis. (2024). [Link]
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Alentris Research Pvt. Ltd. (2024). Empagliflozin Impurity. [Link]
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SynThink. Empagliflozin EP Impurities & USP Related Compounds. [Link]
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Jayanthi, & Pavani, C. (2025). Development Of Simple Accurate Precise and Stability Indicating UPLC Method And Validation for the Quantification of Impurities in Empagliflozin. International Journal of Pharmaceutical Sciences, 3(10), 2171-2182. [Link]
-
Jaiswal, S. H., et al. (2017). VALIDATED STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF PROCESS RELATED IMPURITIES IN EMPAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. [Link]
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Hanif, A. M., et al. (2021). Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form. Pakistan Journal of Pharmaceutical Sciences, 34(3(Suppl)), 1081-1087. [Link]
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Vaduva, A. C., et al. (2025). SGLT2 Inhibitors: From Structure-Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 26(14), 6937. [Link]
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Xin, Y., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(30), 13444-13457. [Link]
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Stoica, C., et al. (2024). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 25(14), 7758. [Link]
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Liu, H., et al. (2017). Concise and Stereodivergent Synthesis of Carbasugars Reveals Unexpected Structure-Activity Relationship (SAR) of SGLT2 Inhibition. Scientific Reports, 7(1), 5581. [Link]
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Munir, K. M., & Davis, S. N. (2016). Differential pharmacology and clinical utility of empagliflozin in type 2 diabetes. Therapeutic Advances in Endocrinology and Metabolism, 7(2), 65-80. [Link]
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SynZeal. Empagliflozin 3-Epimer | 864070-43-9. [Link]
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PubChem. 3'''-Epi-Empagliflozin-d4. [Link]
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Mabrouk, M. M., et al. (2019). A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. BMC Chemistry, 13(1), 91. [Link]
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ResearchGate. Chemical structures of empagliflozin (EMPA), its three related.... [Link]
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Plosker, G. L. (2015). Empagliflozin: A Review in Type 2 Diabetes. Drugs, 75(18), 2147-2159. [Link]
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PubChem. Empagliflozin. [Link]
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Synthesis and Characterization of 3'-Epi Empagliflozin: A Guide for Impurity Reference Standard Preparation
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical overview for the synthesis and characterization of 3'-Epi Empagliflozin, a critical stereoisomeric impurity of the SGLT2 inhibitor, Empagliflozin. This document is designed for researchers and professionals in drug development and quality control, offering field-proven insights into the strategic synthesis, purification, and rigorous analytical characterization required for producing a well-defined impurity reference standard.
Introduction: The Significance of Stereoisomeric Purity
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2] Its molecular structure features multiple chiral centers, including one on the tetrahydrofuran ring. This compound is the diastereomer of Empagliflozin where the stereochemistry at the C-3 position of the tetrahydrofuran moiety is inverted.
In pharmaceutical development, stereoisomers of an active pharmaceutical ingredient (API) are considered distinct chemical entities. Regulatory agencies mandate the identification, quantification, and control of such isomers, which are often classified as process-related impurities.[3] The availability of pure this compound as a reference standard is therefore essential for validating analytical methods capable of detecting and quantifying this impurity in the final drug substance, ensuring its quality and safety.[4][5]
This guide elucidates a robust synthetic strategy and the corresponding analytical workflows to furnish this crucial reference material.
Retrosynthetic Analysis and Core Strategy
The synthesis of this compound leverages the well-established synthetic pathways developed for Empagliflozin itself. The core principle lies in the strategic introduction of the inverted stereocenter via a specific chiral building block.
Our retrosynthetic approach identifies two key fragments: the C-glucoside core and the chiral (R)-tetrahydrofuran-3-yloxy side chain. The logical point of divergence from the standard Empagliflozin synthesis is the choice of the chiral alcohol. While the synthesis of Empagliflozin employs (S)-3-hydroxytetrahydrofuran, the synthesis of its 3'-epimer necessitates the use of (R)-3-hydroxytetrahydrofuran . This deliberate choice is the cornerstone of the entire synthetic endeavor.
Caption: Retrosynthetic strategy for this compound.
Part I: Synthesis of the Epimeric Aglycone Moiety
The synthesis of the aglycone fragment is a multi-step process that culminates in the coupling of the aryl core with the specific chiral tetrahydrofuran derivative.
Protocol 1: Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
This protocol details the formation of the key aglycone intermediate. The causality behind this pathway is its high efficiency and control over impurity formation. The Friedel-Crafts acylation, followed by etherification and a final reduction, is a convergent and scalable approach.[6]
Step-by-Step Methodology:
-
Friedel-Crafts Acylation:
-
To a solution of 5-bromo-2-chlorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride at room temperature. The reaction progress can be monitored by the cessation of gas evolution and confirmed by TLC analysis of a quenched aliquot.[7]
-
After completion, concentrate the reaction mixture under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.
-
In a separate flask, dissolve this acid chloride and anisole in a suitable solvent and cool to 0°C. Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC). Quench the reaction carefully with cold dilute HCl. Extract the product with an organic solvent, wash, dry, and concentrate to obtain 5-bromo-2-chlorophenyl-4-methoxyphenyl-methanone.
-
-
Demethylation:
-
Dissolve the ketone from the previous step in a solvent like dichloromethane and cool to a low temperature (e.g., -15°C).
-
Slowly add a demethylating agent such as boron tribromide (BBr₃).[7] The reaction is highly exothermic and requires careful temperature control to prevent side reactions.
-
Monitor the reaction by HPLC. Upon completion, quench with a suitable reagent (e.g., methanol, followed by aqueous HCl). Extract, wash, and purify (e.g., by column chromatography) to yield the corresponding phenolic ketone.
-
-
Williamson Ether Synthesis (The Epimer-Defining Step):
-
Dissolve the phenolic ketone, (R)-3-hydroxytetrahydrofuran , and a phosphine reagent (e.g., triphenylphosphine) in an anhydrous solvent like THF.
-
Cool the mixture to 0°C and add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise. This is a Mitsunobu reaction, which proceeds with inversion of configuration at the chiral center of the alcohol, though using the (R)-starting material directly leads to the desired (R)-product in the ether. Alternatively, a classical Williamson synthesis using the tosylate of (R)-3-hydroxytetrahydrofuran and the phenoxide can be employed.
-
Stir the reaction at room temperature until completion (monitored by TLC/HPLC). Purify the product by column chromatography to obtain the (R)-tetrahydrofuryl ether-linked ketone.
-
-
Ketone Reduction:
-
Dissolve the ketone in a mixture of solvents such as dichloromethane and acetonitrile.
-
Cool to 0°C and add a reducing agent system, for example, triethylsilane (Et₃SiH) followed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). This reduction is highly efficient for converting the diaryl ketone to a methylene bridge without affecting other functional groups.[8]
-
Monitor the reaction by HPLC. Upon completion, quench with an aqueous basic solution (e.g., NaHCO₃), extract the product, wash, dry, and purify by chromatography or recrystallization to yield the target aglycone: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.
-
Part II: C-Glycosylation and Final Deprotection
The construction of the C-glycosidic bond is the most critical step in forming the complete carbon skeleton of the molecule.
Caption: Forward synthesis workflow from aglycone to final product.
Protocol 2: Synthesis of this compound
This protocol outlines the final steps to assemble the target molecule. The choice of a halogen-metal exchange followed by addition to a protected gluconolactone is a robust and stereoselective method for creating the desired β-C-glycoside linkage.[9][10]
Step-by-Step Methodology:
-
C-Glycosylation:
-
Dissolve the aglycone intermediate from Protocol 1 in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (e.g., -78°C) under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of n-butyllithium or a Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) dropwise to perform a halogen-metal exchange, generating the corresponding aryl lithium or Grignard species. The choice of reagent is critical for preventing side reactions.
-
In a separate flask, dissolve a fully protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-benzyl-D-gluconolactone) in anhydrous THF and cool to -78°C.
-
Slowly transfer the freshly prepared organometallic solution into the gluconolactone solution.
-
Stir the reaction at low temperature until the addition is complete (monitored by TLC). Quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extract the resulting lactol intermediate, wash, dry, and proceed to the next step, often without extensive purification.
-
-
Stereoselective Reduction:
-
Dissolve the crude lactol in a suitable solvent mixture (e.g., dichloromethane/acetonitrile) and cool to -78°C.
-
Add triethylsilane (Et₃SiH) followed by the slow addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃).[9] This system stereoselectively reduces the anomeric hydroxyl group, driven by thermodynamics to favor the formation of the equatorial C-aryl bond (β-anomer).
-
Monitor the reaction by HPLC. Upon completion, quench with a basic aqueous solution, extract the product, wash, dry, and purify by column chromatography to yield the protected this compound.
-
-
Deprotection:
-
Dissolve the protected compound in a suitable solvent. The choice of deprotection method depends on the protecting groups used. For benzyl groups, a common and effective method is catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethanol). For silyl groups, a fluoride source like TBAF is used.
-
After the reaction is complete (monitored by HPLC), filter off the catalyst (if used), and concentrate the solution.
-
Purify the final product, this compound, by preparative HPLC or recrystallization to achieve the high purity required for a reference standard (>95%).[11]
-
Part III: Comprehensive Characterization and Quality Control
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound and to differentiate it from the API, Empagliflozin.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for this compound |
| Chiral HPLC | Purity assessment and separation from Empagliflozin. | A distinct retention time from Empagliflozin, confirming diastereomeric identity. Purity should be ≥95%. |
| ¹H NMR | Structural elucidation and confirmation. | The proton signals of the tetrahydrofuran ring, especially at the C-3' position and adjacent carbons, will show different chemical shifts and/or coupling constants compared to Empagliflozin. |
| ¹³C NMR | Carbon skeleton confirmation. | The carbon signals corresponding to the tetrahydrofuran ring will differ from those of Empagliflozin, confirming the epimeric nature. |
| HRMS | Molecular formula confirmation. | The measured mass should correspond to the exact mass of the molecular formula C₂₃H₂₇ClO₇ within a narrow tolerance (e.g., <5 ppm).[3] |
| Optical Rotation | Confirmation of chirality. | Will exhibit a specific optical rotation value that is different from that of Empagliflozin. |
Experimental Protocol 3: Chiral HPLC Method for Diastereomeric Purity
This self-validating protocol ensures the separation and quantification of this compound from its parent drug, a critical quality control step. The method parameters are based on established separation science for these types of isomers.[12][13]
Method Parameters:
| Parameter | Condition | Causality/Justification |
| Column | Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IC) | These phases provide excellent enantiomeric and diastereomeric recognition capabilities for a wide range of compounds. |
| Mobile Phase | n-Hexane: Isopropyl alcohol: Ethanol: Methyl tert-butyl ether: Trifluoroacetic acid (e.g., 650:200:100:50:1 v/v)[13] | A normal-phase solvent system is typically effective for resolving these types of isomers on polysaccharide-based columns. The acidic modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution within a reasonable analysis time. |
| Column Temp. | 25 °C | Ensures reproducible retention times and selectivity. |
| Detection | UV at 224 nm | Empagliflozin and its epimer contain a strong chromophore, making UV detection at this wavelength highly sensitive.[14] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
System Suitability:
-
Resolution: The resolution between the Empagliflozin and this compound peaks should be ≥ 1.5.[13]
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Reproducibility: Relative standard deviation (RSD) for peak area and retention time from replicate injections should be ≤ 2.0%.
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, LOD, and LOQ.[12]
Conclusion
The synthesis of this compound is a strategic exercise in stereocontrolled organic chemistry. By adapting established synthetic routes for Empagliflozin and judiciously selecting the (R)-3-hydroxytetrahydrofuran building block, one can reliably produce this crucial epimeric impurity. The subsequent characterization, particularly using chiral HPLC and NMR spectroscopy, provides the necessary confirmation of identity and purity. This detailed guide equips drug development professionals with the technical knowledge and validated protocols to produce and qualify this compound as a reference standard, thereby ensuring the quality and regulatory compliance of the final Empagliflozin drug product.
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An In-depth Technical Guide to 3'-Epi Empagliflozin (CAS 864070-43-9): Stereochemical Integrity in SGLT2 Inhibitor Development
This technical guide provides a comprehensive overview of 3'-Epi Empagliflozin, a critical stereoisomeric impurity of the potent and selective Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor, Empagliflozin. For researchers, analytical scientists, and drug development professionals, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing safety and efficacy. This document will delve into the significance of this compound, its characterization, and robust analytical methodologies for its control, grounded in established scientific principles and regulatory expectations.
The Imperative of Stereoisomeric Purity in Empagliflozin
Empagliflozin is a cornerstone in the management of type 2 diabetes mellitus, functioning by inhibiting SGLT2 in the renal proximal tubules to reduce glucose reabsorption and increase its urinary excretion.[] Its therapeutic success is intrinsically linked to its specific three-dimensional structure. The presence of stereoisomers, such as this compound, can arise during the synthesis of the API and may exhibit different pharmacological and toxicological profiles.[] Therefore, their identification, quantification, and control are not merely a matter of quality control but a fundamental aspect of patient safety.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, provide a framework for the control of impurities in new drug substances and products, setting thresholds for reporting, identification, and qualification.[3][4][5][6] For stereoisomers, which often have similar physicochemical properties to the API, developing specific and sensitive analytical methods is a significant, yet essential, challenge.
Structural Elucidation: Empagliflozin vs. This compound
This compound, also known as Empagliflozin (R)-Isomer, is the diastereomer of Empagliflozin, differing in the stereochemistry at the 3'-position of the tetrahydrofuran ring.[7][8][9][10] This seemingly minor structural alteration can have profound implications for the molecule's interaction with its biological target.
Below is a visual representation of the chemical structures of Empagliflozin and its 3'-epimer.
Caption: Chemical structures of Empagliflozin and its 3'-epimer.
Analytical Characterization and Control Strategies
The cornerstone of managing this compound lies in the development and validation of robust analytical methods capable of resolving it from the main API and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most powerful and widely employed techniques for this purpose.[11][12]
Chromatographic Separation: A Step-by-Step Protocol
The development of a successful chromatographic method hinges on exploiting the subtle differences in physicochemical properties between the diastereomers. Chiral stationary phases are often the key to achieving the necessary resolution.
Protocol: Chiral HPLC Method for the Quantification of this compound
This protocol is a synthesized example based on established methodologies for the separation of Empagliflozin and its stereoisomers.[13][14]
-
Instrumentation:
-
A validated HPLC or UPLC system equipped with a UV/VIS or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenyl carbamate) stationary phase). The choice of a chiral stationary phase is critical for resolving enantiomers and diastereomers.
-
Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, ethanol, and Methyl tert-butyl ether, often with a small amount of an acidic modifier like trifluoroacetic acid (e.g., in a ratio of 650:200:100:50:1 v/v/v/v).[13] The non-polar nature of the mobile phase in normal-phase chromatography enhances the chiral recognition capabilities of the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature control is crucial for reproducible retention times and resolution.
-
Detection Wavelength: 224 nm.[12][13] This wavelength provides good sensitivity for both Empagliflozin and its impurities.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Empagliflozin drug substance or a crushed tablet formulation in a suitable diluent (e.g., a mixture of water, methanol, and acetonitrile) to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter before injection to prevent particulate matter from damaging the column.
-
-
System Suitability:
-
Inject a resolution solution containing both Empagliflozin and this compound to ensure a baseline resolution of not less than 1.5.[13] This confirms the method's ability to separate the two compounds.
-
-
Quantification:
-
Quantify the this compound impurity by comparing its peak area to that of a qualified reference standard.[8]
-
Workflow for Analytical Method Development and Validation
Caption: Workflow for analytical method development and validation.
Method Validation Parameters
A comprehensive validation according to ICH Q2(R1) guidelines is mandatory to ensure the reliability of the analytical method. Key parameters to be assessed include:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Resolution > 1.5 between Empagliflozin and this compound. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the test results to the true value. | Recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3:1 signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10:1 signal-to-noise ratio. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Synthesis and Formation of this compound
Understanding the potential synthetic pathways that can lead to the formation of this compound is crucial for process optimization and impurity control.[15] While specific proprietary synthetic routes are not always public, the formation of this epimer can generally be attributed to non-stereoselective reduction or coupling steps during the synthesis of the tetrahydrofuran moiety or its attachment to the phenyl group. Careful selection of stereoselective reagents and control of reaction conditions are key to minimizing its formation.
Conceptual Synthetic Pathway and Impurity Formation
Caption: Conceptual pathway showing impurity formation and control.
Conclusion and Future Perspectives
The control of stereoisomeric impurities like this compound is a critical aspect of ensuring the quality, safety, and efficacy of Empagliflozin. This guide has provided a technical framework for understanding the importance of this impurity, its characterization, and the analytical methodologies required for its control. The development of robust, specific, and validated analytical methods, particularly chiral HPLC, is non-negotiable in the pharmaceutical industry. As regulatory expectations continue to evolve, a deep understanding of the formation and control of such impurities will remain a key focus for drug development professionals. The principles and protocols outlined herein serve as a valuable resource for scientists and researchers dedicated to upholding the highest standards of pharmaceutical quality.
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Kumar, A., et al. (2022). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Research Journal of Pharmacy and Technology, 15(1), 1-8. [Link]
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Taylor & Francis Online. (n.d.). Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). 3-Epi Empagliflozin (R-Isomer) | 864070-43-9. Retrieved from [Link]
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An In-Depth Technical Guide to the Stereochemistry of 3'-Epi Empagliflozin
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Preamble: The Imperative of Stereochemical Precision in Modern Drug Development
In the landscape of contemporary pharmaceutical development, the three-dimensional architecture of a molecule is not a trivial detail but a cornerstone of its biological identity. For chiral drugs, the spatial arrangement of atoms can dictate the difference between therapeutic efficacy and undesirable off-target effects. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate a thorough understanding and control of the stereoisomeric composition of any new drug substance.[1] This directive is rooted in a deep understanding of enantioselective pharmacology, where different stereoisomers can exhibit unique pharmacokinetic, pharmacodynamic, and toxicological profiles.[2]
This guide provides a detailed technical exploration of the stereochemistry of empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, with a specific focus on its critical epimeric impurity, 3'-epi-empagliflozin. As professionals in drug development, our objective extends beyond simple identification; it encompasses a holistic understanding of the impurity's origin, its analytical characterization, and the rationale behind the stringent control strategies essential for ensuring the safety and efficacy of the final drug product.
Structural Elucidation: Empagliflozin and its 3'-Epimer
Empagliflozin is a C-glycosyl compound characterized by a β-glucosyl residue linked to a substituted aromatic system.[3] Its chemical structure contains six stereogenic centers, making it a complex chiral molecule.[4] The 3'-epi-empagliflozin is a diastereomer that differs from the active pharmaceutical ingredient (API) only in the configuration at the 3' position of the tetrahydrofuran moiety.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Empagliflozin | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | 864070-44-0 | C23H27ClO7 | 450.9 g/mol |
| 3'-Epi-Empagliflozin | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | 864070-43-9 | C23H27ClO7 | 450.91 g/mol |
Data sourced from PubChem and commercial reference standard suppliers.[2][5]
The subtle inversion of a single stereocenter in the tetrahydrofuran ring differentiates the API from its epimer. This seemingly minor alteration can have profound implications for the molecule's interaction with its biological target and must be rigorously controlled.
The Genesis of an Impurity: A Synthetic Perspective
The presence of 3'-epi-empagliflozin is intrinsically linked to the synthetic route employed for the parent molecule. While multiple synthetic strategies for empagliflozin exist, a common thread involves the coupling of a glucosyl precursor with a complex aglycone side chain.[6][7] The tetrahydrofuran ring, and its stereochemistry, is typically introduced via an intermediate such as (S)-3-hydroxytetrahydrofuran.
The formation of the 3'-epimer can arise from several factors:
-
Starting Material Purity: The presence of the (R)-enantiomer in the (S)-3-hydroxytetrahydrofuran starting material will inevitably lead to the formation of the 3'-epi-empagliflozin.
-
Reaction Conditions: Certain reaction conditions, particularly those involving nucleophilic substitution to attach the tetrahydrofuran moiety, could potentially lead to partial racemization or epimerization if not carefully controlled.
A comprehensive understanding of the synthetic process is therefore the first line of defense in controlling stereochemical impurities. Process optimization to minimize the formation of the epimer and stringent quality control of starting materials are paramount.
Analytical Strategy: Orthogonal Methods for Unambiguous Characterization
A robust analytical control strategy for a chiral drug like empagliflozin relies on orthogonal methods that can unambiguously separate and quantify stereoisomers. The two pillars of this strategy are chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Chiral HPLC is the definitive technique for separating and quantifying empagliflozin from its 3'-epimer. The choice of a suitable chiral stationary phase (CSP) is critical for achieving the necessary resolution. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have proven effective.[8]
This protocol is a synthesized example based on established methodologies for the chiral separation of empagliflozin and its isomers.[9]
Objective: To achieve baseline separation of empagliflozin and 3'-epi-empagliflozin for accurate quantification.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) | This stationary phase is known to provide excellent enantioselectivity for a wide range of chiral compounds, including those with ether linkages near stereocenters. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for good efficiency and resolution. |
| Mobile Phase | n-Hexane: Isopropyl alcohol: Ethanol: Methyl tert-butyl ether: Trifluoroacetic acid (650:200:100:50:1 v/v/v/v/v) | A normal-phase solvent system that leverages polar interactions with the stationary phase to achieve separation. The small amount of TFA can improve peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 224 nm | Empagliflozin has a chromophore that absorbs in this region of the UV spectrum.[10] |
| Injection Vol. | 10 µL | A standard injection volume. |
Sample Preparation:
-
Accurately weigh about 15 mg of the empagliflozin sample (API or crushed tablets).
-
Transfer to a 10 mL volumetric flask.
-
Add methanol to dissolve the sample completely.
-
Make up to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability: Before proceeding with sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.[11]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 between empagliflozin and 3'-epi-empagliflozin peaks | Ensures baseline separation for accurate integration and quantification.[9] |
| Tailing Factor (T) | ≤ 2.0 for the empagliflozin peak | Confirms good peak symmetry, which is crucial for accurate peak area measurement. |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard solution | Demonstrates the precision of the injector and the stability of the system. |
}
Workflow for Chiral HPLC Analysis of Empagliflozin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
While HPLC excels at separation, NMR spectroscopy provides detailed structural information that can confirm the identity of each stereoisomer. For epimers like empagliflozin and 3'-epi-empagliflozin, the change in stereochemistry at the 3' position will induce subtle but measurable changes in the chemical environment of nearby protons and carbons.
Expected Spectral Differences:
-
¹H NMR: The proton attached to the 3' carbon (H-3') and adjacent protons on the tetrahydrofuran ring are expected to exhibit different chemical shifts (δ) and coupling constants (J). The through-space magnetic anisotropy effect from the rest of the molecule will be slightly different for these protons in each epimer, leading to these spectral variations.
-
¹³C NMR: The carbon atom at the 3' position and its immediate neighbors will also show distinct chemical shifts in the ¹³C NMR spectrum.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer (empagliflozin or 3'-epi-empagliflozin reference standard) in a suitable deuterated solvent, such as DMSO-d6.[12]
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.
-
2D NMR: To unambiguously assign the signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
-
Spectral Comparison: A meticulous comparison of the spectra for both isomers will reveal the key differences that serve as diagnostic markers for each compound.
}
Logical workflow for NMR-based stereoisomer confirmation.
Biological Significance and Safety Assessment
In the absence of direct experimental toxicological data, modern in silico predictive models offer a valuable tool for risk assessment.[15] These computational methods use the chemical structure of a molecule to predict its potential for various toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity. Studies have been conducted on empagliflozin and its metabolites, generally indicating a low potential for toxicity.[11][16] While these studies did not specifically name the 3'-epimer, the structural similarity allows for a degree of read-across. Any new impurity would require its own assessment, but these tools provide a scientifically grounded preliminary evaluation.
The established safety profile of empagliflozin is robust, but this is based on the API with its stereoisomeric impurities controlled to very low levels.[17] Therefore, the primary strategy remains the diligent control of 3'-epi-empagliflozin to within qualified limits.
Conclusion: A Commitment to Stereochemical Purity
The stereochemical integrity of empagliflozin is a critical quality attribute that is fundamental to its clinical performance. The 3'-epi-empagliflozin, as a potential process-related impurity, requires a comprehensive control strategy built upon a deep understanding of its synthetic origins and the application of highly specific analytical techniques.
For the drug development professional, this entails a multi-faceted approach:
-
Process Chemistry: Collaborating with process chemists to develop synthetic routes that minimize epimer formation.
-
Analytical Science: Developing and validating robust, specific, and sensitive analytical methods, such as the chiral HPLC protocol detailed herein, to ensure routine and reliable monitoring.
-
Regulatory Compliance: Maintaining stringent controls on stereoisomeric impurities to meet global regulatory expectations and ensure patient safety.
By integrating these pillars of expertise, we uphold the scientific integrity of our work and deliver a final product that is not only effective but is also defined by its purity and quality.
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A. F. de Oliveira, A. C. D. S. Nogueira, L. A. D. de Oliveira, and M. A. S. C. de Mattos, "Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach," Anais da Academia Brasileira de Ciências, vol. 94, no. 1, 2022. [Available at: [Link]]
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S. Yadav, S. K. Singh, and S. Singh, "Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview of its Chemistry, Pharmacology, and Toxicology," Current Diabetes Reviews, vol. 20, no. 1, pp. 84-100, 2024. [Available at: [Link]]
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A. M. Hanif et al., "Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form," Pakistan Journal of Pharmaceutical Sciences, vol. 34, no. 3(Suppl), pp. 1081-1087, May 2021. [Available at: [Link]]
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D. R. T. A. T. B. D. A. J. D. O. C. Jones, "System Suitability and Validation for Chiral Purity Assays of Drug Substances," LCGC North America, vol. 22, no. 11, pp. 1134-1142, Nov 2004. [Available at: [Link]]
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U.S. Food and Drug Administration, "Pharmacology/Toxicology NDA Review and Evaluation for JARDIANCE (empagliflozin)," 2014. [Available at: [Link]]
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M. M. Mabrouk, S. M. Soliman, H. M. El-Agizy, and F. Mansour, "Chemical structures of empagliflozin (EMPA), its three related substances (ERS1–3) and dapagliflozin (DAPA) (IS)," ResearchGate, 2022. [Available at: [Link]]
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A. V. Gaikwad and P. Khulbe, "HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation," Journal of Pharmaceutical Research International, vol. 34, no. 23B, pp. 22-31, 2022. [Available at: [Link]]
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A Comprehensive Spectroscopic Guide to 3'-Epi Empagliflozin: Elucidation and Characterization
Introduction: The Imperative of Stereochemical Purity in Drug Development
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely prescribed for the management of type 2 diabetes mellitus. Its complex molecular architecture features multiple chiral centers, making the control of its stereochemical purity a critical aspect of pharmaceutical manufacturing and quality control. Among its potential stereoisomeric impurities, 3'-Epi Empagliflozin, an epimer at the 3'-position of the tetrahydrofuran moiety, represents a significant process-related impurity.
The differentiation and quantification of such closely related stereoisomers are paramount, as even subtle changes in stereochemistry can profoundly impact a drug's pharmacological activity, metabolic profile, and safety. This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for the unambiguous identification and characterization of this compound. We will delve into the causality behind experimental choices and interpret the resulting data from a structural chemistry perspective, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure: Pinpointing the Epimeric Difference
The sole structural difference between Empagliflozin and its 3'-epimer is the configuration of the stereocenter at the 3-position of the tetrahydrofuran ring. This seemingly minor alteration creates a distinct diastereomeric relationship, which is the key to its analytical differentiation.
Caption: Comparative structures of Empagliflozin and this compound.
The Analytical Workflow: A Multi-Technique Approach
The robust characterization of a pharmaceutical impurity like this compound is not reliant on a single technique. Instead, it requires a synergistic workflow where each analysis provides a unique piece of the structural puzzle. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies the functional groups, and nuclear magnetic resonance spectroscopy provides the definitive three-dimensional structural details that distinguish the epimers.
Caption: Integrated workflow for the spectroscopic characterization of impurities.
Mass Spectrometry (MS) Analysis: Confirming Identity
Expertise & Experience: Mass spectrometry is the foundational technique used to confirm the molecular weight and elemental formula of a compound. For diastereomers like Empagliflozin and its 3'-epimer, which have identical molecular formulas (C₂₃H₂₇ClO₇) and weights (450.91 g/mol ), MS alone cannot differentiate them.[1][2][3] Its power lies in confirming that an isolated impurity has the expected mass of an Empagliflozin isomer before proceeding to more structurally sensitive techniques. The choice of a soft ionization technique like Electrospray Ionization (ESI) is crucial to prevent fragmentation and preserve the molecular ion for accurate mass determination.
Experimental Protocol (LC-MS/MS)
-
Sample Preparation: Dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a concentration of approximately 10 ng/mL.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column (e.g., Bridged Ethylene Hybrid C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Use an isocratic mobile phase, such as 0.1% aqueous formic acid:acetonitrile (75:25, v/v), at a flow rate of 0.2 mL/min. The inclusion of formic acid aids in the protonation of the analyte for positive ion mode detection.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, but a full scan is used for initial identification.
-
Expected Transitions: For Empagliflozin, a common transition monitored is m/z 451.04 → 71.07.[4] This would be identical for the 3'-epimer.
-
Data Presentation & Interpretation
The mass spectrum for this compound is expected to be identical to that of Empagliflozin, confirming its isomeric nature.
| Ion Species | Theoretical Mass (m/z) | Observed Mass (m/z) | Interpretation |
| [M+H]⁺ | 451.15 | ~451.1 | Protonated molecular ion |
| [M+Na]⁺ | 473.13 | ~473.1 | Sodium adduct |
| [M+NH₄]⁺ | 468.18 | ~468.2 | Ammonium adduct |
Trustworthiness: The observation of the correct molecular ion peak via high-resolution mass spectrometry (HRMS) provides high confidence in the elemental composition of the impurity, validating that it is indeed an isomer of the parent drug.
Infrared (IR) Spectroscopy: Functional Group Analysis
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While diastereomers possess the same functional groups, subtle differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can sometimes arise from differences in molecular symmetry and crystal lattice packing. However, for complex molecules like Empagliflozin epimers, these differences are often too subtle for definitive differentiation. The primary utility of IR is to confirm that the impurity contains the same core functional groups (hydroxyls, ethers, aromatic rings) as the API.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Presentation & Interpretation
The IR spectrum will confirm the presence of key functional groups consistent with the structure of an Empagliflozin isomer.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600–3200 | O-H Stretch (broad) | Alcohol (hydroxyl groups) |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| 3000–2850 | C-H Stretch | Aliphatic C-H |
| 1600–1650 | C=C Stretch | Aromatic rings[5] |
| 1200–1000 | C-O Stretch | Ether and alcohol linkages[5] |
| 800-900 | C-H Bend | Aromatic substitution patterns[5] |
Trustworthiness: This protocol provides a self-validating system by confirming that the impurity's chemical backbone is consistent with the expected structure before proceeding to the definitive stereochemical analysis by NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemistry
Expertise & Experience: NMR spectroscopy is the most powerful and indispensable technique for the structural elucidation of organic molecules, and it is the gold standard for differentiating diastereomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic and spatial environment. The inversion of a single stereocenter, as in this compound, alters the through-space orientation of nearby atoms, leading to detectable changes in the chemical shifts (δ) and scalar coupling constants (J-values) of the nuclei at and near the epimeric center.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in ~0.6 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and its residual water peak does not obscure key analyte signals.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is critical for resolving the complex, overlapping signals in the glucosyl and tetrahydrofuran regions of the molecule.
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR (Optional but recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals, respectively.
-
Data Interpretation: Unraveling the Epimeric Difference
While the overall NMR spectra of the two epimers will be very similar, diagnostic differences will appear in the signals corresponding to the tetrahydrofuran moiety.
¹H NMR Spectroscopy: The most significant changes are expected for the proton at the C-3' position and its neighbors (C-2' and C-4'). The change in stereochemistry at C-3' alters the dihedral angles between H-3' and its adjacent protons, which directly impacts their J-coupling constants. Furthermore, the through-space magnetic anisotropy effect from the rest of the molecule will be different, causing a change in the chemical shift of H-3' and nearby protons.
¹³C NMR Spectroscopy: Similarly, the carbon spectrum will show a diagnostic shift for the C-3' carbon. The change in the orientation of the hydroxyl group at this position alters the electronic environment, leading to a measurable change in its resonance frequency. Minor shifts may also be observed for the adjacent C-2' and C-4' carbons.
Data Presentation (Expected Chemical Shift Regions)
The following table outlines the general regions where signals are expected and highlights where differences between the epimers would be most pronounced. Actual values are determined from the Certificate of Analysis of a certified reference standard.
| ¹H NMR | Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic Protons | 6.8 – 7.5 | Signals from the two phenyl rings. |
| Tetrahydrofuran Protons | 3.5 – 5.0 | Region of key diagnostic differences, especially for H-3'. |
| Glucosyl Protons | 3.0 – 4.5 | Complex, overlapping multiplet region. |
| Methylene Bridge (-CH₂-) | ~4.0 | Benzylic protons. |
| Hydroxyl Protons (-OH) | 4.5 – 5.5 | Broad, exchangeable signals. |
| ¹³C NMR | Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic Carbons | 115 – 160 | Signals from the two phenyl rings. |
| Glucosyl Carbons | 60 – 85 | Five distinct signals. |
| Tetrahydrofuran Carbons | 65 – 80 | Region of key diagnostic differences, especially for C-3'. |
| Methylene Bridge (-CH₂-) | ~38 | Benzylic carbon. |
Trustworthiness: The unique pattern of chemical shifts and coupling constants in the NMR spectrum serves as a definitive "fingerprint" for this compound, allowing for its unambiguous identification and differentiation from the Empagliflozin API. This method is self-validating when compared against a certified reference standard.
Conclusion
The comprehensive characterization of this compound is a clear demonstration of the power of a multi-faceted analytical approach in modern drug development. While mass spectrometry and infrared spectroscopy play crucial roles in confirming the molecular weight and functional group identity, they are insufficient for distinguishing between stereoisomers. Nuclear Magnetic Resonance spectroscopy stands as the ultimate arbiter, providing the detailed structural information necessary to resolve the subtle, yet critical, differences in stereochemistry. By understanding the principles behind each technique and the causality of the expected spectral differences, scientists can confidently identify, quantify, and control impurities, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
-
SynThink Research Chemicals. (n.d.). 3-Epi Empagliflozin (R-Isomer). Retrieved from SynThink website.[1]
-
Opulent Pharma. (n.d.). 3-Epi Empagliflozin. Retrieved from Opulent Pharma website.[2]
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FDA Global Substance Registration System. (n.d.). This compound. Retrieved from GSRS website.[6]
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Clearsynth. (n.d.). This compound. Retrieved from Clearsynth website.[7]
-
SynZeal. (n.d.). Empagliflozin 3-Epimer. Retrieved from SynZeal website.[3]
-
Mabrouk, M. M., Soliman, S. M., El-Agizy, H. M., & Mansour, F. (2022). Chemical structures of empagliflozin (EMPA), its three related substances (ERS1–3) and dapagliflozin (DAPA) (IS). ResearchGate. Retrieved from [Link][8]
-
Chen, Y., Li, H., Hong, H., Tao, H., Peng, X., & Xu, G. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. [Link][9]
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Rote, A., & Pingle, A. (2018). Design And Characterization of Empagliflozin Tablets. Indo American Journal of Pharmaceutical Sciences, 5(11), 11843-11854.[5]
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Ayoub, B. M. (2017). LC-MS/MS Determination of Empagliflozin and Metformin. Journal of Chromatographic Science, 55(7), 726–732. [Link][4]
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Speculative Mechanism of Action of 3'-Epi-Empagliflozin: A Technical Guide to Stereochemical Impact on SGLT2 Inhibition
Whitepaper: A-011-S
Abstract
Empagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a cornerstone in the management of type 2 diabetes mellitus.[1][2][3][4] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure, a C-glucoside with a defined stereochemistry.[1][4] This technical guide delves into the speculative mechanism of action of a key stereoisomer, 3'-epi-empagliflozin. We hypothesize that the inversion of the hydroxyl group at the C-3' position of the glucose moiety will significantly disrupt the molecule's binding affinity for the SGLT2 transporter. This disruption is predicted to stem from the loss of critical hydrogen bond interactions within the SGLT2 binding pocket, leading to a substantial reduction in inhibitory potency. This whitepaper will elucidate the established binding mode of empagliflozin, present a detailed hypothesis for the reduced activity of its 3'-epimer, and provide comprehensive, field-proven protocols for the experimental and computational validation of this hypothesis. The exploration serves to underscore the profound importance of stereochemical integrity in modern drug design and discovery.[5][6]
Introduction: The Primacy of Stereochemistry in SGLT2 Inhibition
Empagliflozin: A Paradigm of Selective SGLT2 Inhibition
Empagliflozin functions by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[7][8] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[7] By blocking this transporter, empagliflozin induces glucosuria, thereby lowering blood glucose levels in an insulin-independent manner.[7][8][9] This mechanism not only provides effective glycemic control but also confers significant cardiovascular and renal benefits.[9][10] The success of empagliflozin and other "flozins" has solidified SGLT2 as a major therapeutic target.[2]
The C-Glucoside Structure and the Significance of the 3'-Hydroxyl Group
Empagliflozin is a C-glycosyl compound, where the glucose ring is connected to the aglycone moiety via a carbon-carbon bond.[4] This structural feature grants it greater metabolic stability compared to older O-glucoside inhibitors. The glucose portion of the molecule is crucial for its recognition and binding within the sugar-binding site of the SGLT2 transporter.[10] Cryo-electron microscopy studies of the human SGLT2 (hSGLT2) complex have revealed that the hydroxyl groups of empagliflozin's glucose moiety form a network of specific hydrogen bonds with key amino acid residues, anchoring the inhibitor in the binding pocket.[11][12] The hydroxyl group at the 3' position, in its natural equatorial configuration, is a key player in this interaction network.
The Epimeric Question: Introducing 3'-Epi-Empagliflozin
Stereoisomers of a drug, such as enantiomers and diastereomers (of which epimers are a subclass), can have vastly different pharmacological activities.[5][6][13][14] An epimer is a diastereomer that differs in configuration at only one stereogenic center. 3'-epi-empagliflozin is the epimer of empagliflozin where the stereochemistry at the C-3' position of the glucosyl ring is inverted. While empagliflozin possesses a (3'R) configuration, its epimer would have a (3'S) configuration. This seemingly minor change alters the spatial orientation of the 3'-hydroxyl group from an equatorial to an axial position. This guide speculates on the profound consequences of this single stereochemical inversion on the molecule's ability to inhibit SGLT2.
The Established Mechanism: Empagliflozin's Precise Fit in the SGLT2 Binding Pocket
Anatomy of the SGLT2 Binding Site
The SGLT2 transporter is a complex membrane protein with 14 transmembrane helices.[11] The inhibitor binding site is located deep within a hydrophilic channel, accessible from the extracellular side.[11] Empagliflozin binds in this pocket, locking the transporter in an outward-open conformation and physically obstructing glucose entry.[11][12] The binding site can be conceptually divided into two main regions: the glucose-binding site that accommodates the sugar moiety and an outer vestibule where the hydrophobic aglycone tail resides.[10][11]
Key Pharmacophore Interactions
Structural studies have identified several key amino acid residues that directly interact with empagliflozin.[11] The hydroxyl groups of the glucose moiety form crucial hydrogen bonds with residues such as Asn75, Glu99, Ser287, Trp291, and Gln457.[11][15] The aglycone portion engages in hydrophobic and T-shaped pi-stacking interactions with residues including His80, Val95, Phe98, and Phe453, which contributes to the inhibitor's high affinity and selectivity.[11]
Speculative Mechanism of Action: The Misfit of 3'-Epi-Empagliflozin
The Stereochemical Inversion: Equatorial to Axial Shift
In the stable chair conformation of the pyranose ring of empagliflozin, the hydroxyl groups at positions 2', 3', 4', and the hydroxymethyl group at 5' all occupy equatorial positions. This arrangement is energetically favorable and presents the hydrogen-bonding groups in a specific spatial array for optimal interaction with the SGLT2 binding pocket.
In 3'-epi-empagliflozin, the inversion at C-3' forces the 3'-hydroxyl group into an axial position. This is a significant conformational change. An axial substituent is sterically more hindered and points in a direction nearly perpendicular to the "plane" of the ring, in stark contrast to its equatorial counterpart.
Hypothesis: Disruption of the Hydrogen Bonding Network and Steric Clash
We speculate that the repositioning of the 3'-hydroxyl group to an axial orientation will have two primary detrimental effects on binding affinity:
-
Loss of a Critical Hydrogen Bond: The equatorial 3'-OH in empagliflozin is perfectly positioned to act as a hydrogen bond donor or acceptor with a corresponding residue in the SGLT2 pocket (e.g., potentially interacting with the backbone or side chain of residues like Glu99 or Trp291).[11][15] The axial 3'-OH in the epimer would be oriented differently, likely increasing the distance and altering the angle to this interaction partner, thereby weakening or completely abrogating this key hydrogen bond.
-
Introduction of Steric Hindrance: The axial 3'-OH group and its associated hydrogen atom may introduce unfavorable steric clashes with the protein backbone or nearby amino acid side chains lining the binding pocket. This steric repulsion would impose an energetic penalty on the binding of the epimer, further reducing its affinity for the transporter.
This dual-effect hypothesis predicts that 3'-epi-empagliflozin will exhibit a significantly higher IC₅₀ value for SGLT2 inhibition compared to empagliflozin.
Visualizing the Speculative Binding Interaction
The following diagram illustrates the established binding of empagliflozin versus the hypothesized binding of its 3'-epimer, highlighting the predicted loss of a key interaction.
Caption: Hypothesized binding of Empagliflozin vs. its 3'-Epimer in the SGLT2 pocket.
Experimental and Computational Validation Framework
To empirically test our hypothesis, a two-pronged approach combining in vitro cellular assays and in silico computational modeling is required. This ensures a self-validating system where experimental results are explained by structural and energetic predictions.
Protocol 1: In Vitro SGLT2 Inhibition and Glucose Uptake Assay
Objective: To quantify and compare the inhibitory potency (IC₅₀) of empagliflozin and 3'-epi-empagliflozin on SGLT2-mediated glucose transport in a cellular context.
Methodology: A cell-based fluorescent glucose uptake assay is a robust and non-radioactive method for this purpose.[16]
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2), which endogenously expresses SGLT2.[16]
-
Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), antibiotics.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 140 mM NaCl.
-
Fluorescent glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
Test Compounds: Empagliflozin, 3'-epi-empagliflozin (requires custom synthesis).[1][17][18][19]
-
Positive Control: Phlorizin (a non-specific SGLT inhibitor).[10]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at an appropriate density and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of empagliflozin and 3'-epi-empagliflozin in KRH buffer, covering a wide concentration range (e.g., 1 pM to 100 µM).
-
Pre-incubation: Wash the cell monolayer with KRH buffer and then pre-incubate with the various concentrations of the test compounds for 15-30 minutes at 37°C.
-
Glucose Uptake Initiation: Add 2-NBDG to each well to a final concentration of ~100 µM and incubate for 30-60 minutes at 37°C.
-
Termination and Wash: Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.
-
Fluorescence Measurement: Add KRH buffer to each well and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Workflow Diagram:
Caption: Workflow for the cell-based SGLT2 fluorescent glucose uptake assay.
Protocol 2: In Silico Molecular Docking and Dynamics Simulation
Objective: To model the binding of empagliflozin and 3'-epi-empagliflozin to the hSGLT2 protein, predict their binding affinities, and visualize the key intermolecular interactions that support the experimental findings.
Methodology: Molecular docking provides a static prediction of the binding pose, while molecular dynamics (MD) simulation offers insights into the stability and dynamics of the ligand-protein complex over time.[15][20][21]
Materials & Software:
-
Protein Structure: High-resolution cryo-EM structure of hSGLT2 co-crystallized with empagliflozin (e.g., PDB ID: 7VSI).
-
Ligand Structures: 3D structures of empagliflozin and 3'-epi-empagliflozin, energy-minimized.
-
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock, GOLD).
-
MD simulation package (e.g., GROMACS, AMBER).
-
Step-by-Step Procedure:
-
Protein Preparation: Load the hSGLT2 structure. Remove water molecules and any co-factors not relevant to binding. Add hydrogen atoms and assign correct protonation states for amino acid residues at physiological pH.
-
Ligand Preparation: Generate the 3D structure of 3'-epi-empagliflozin and perform energy minimization. Ensure correct chirality is assigned.
-
Docking Grid Generation: Define the binding site for docking based on the location of the co-crystallized empagliflozin in the PDB structure.
-
Molecular Docking: Dock both empagliflozin (as a control to validate the docking protocol) and 3'-epi-empagliflozin into the prepared SGLT2 binding site. Generate multiple binding poses.
-
Pose Analysis: Analyze the top-ranked poses for each compound. Calculate the predicted binding energy (docking score). Visualize the intermolecular interactions (hydrogen bonds, hydrophobic contacts, steric clashes).
-
MD Simulation Setup: Take the best-ranked docked complex for both empagliflozin and 3'-epi-empagliflozin. Solvate the system in a water box with appropriate ions to neutralize the charge.
-
MD Simulation Run: Perform an equilibration simulation followed by a production run (e.g., 100 ns) to observe the dynamic behavior of the ligand in the binding pocket.
-
Trajectory Analysis: Analyze the MD trajectories to assess the stability of the complex (e.g., RMSD of the ligand), the persistence of key hydrogen bonds, and any conformational changes.
Predicted Outcomes and Data Interpretation
This framework allows for a direct comparison between the two epimers. The expected results, if the hypothesis is correct, are summarized below.
Table 1: Predicted Comparative Data for Empagliflozin vs. 3'-Epi-Empagliflozin
| Parameter | Metric | Empagliflozin (Predicted) | 3'-Epi-Empagliflozin (Predicted) | Rationale for Difference |
| In Vitro Assay | IC₅₀ (SGLT2 Inhibition) | ~3 nM[1] | > 1000 nM | Loss of key H-bond and steric hindrance significantly reduce binding affinity. |
| Molecular Docking | Docking Score (kcal/mol) | Highly Negative (e.g., -10) | Less Negative (e.g., -6) | Energetic penalty from lost H-bond and steric clash results in a poorer score. |
| MD Simulation | Ligand RMSD | Low and stable | High and fluctuating | The epimer is less stably anchored in the pocket and may partially dissociate. |
| MD Simulation | 3'-OH H-Bond Occupancy | High (>80%) | Low or None (<5%) | The axial 3'-OH is unable to form a stable hydrogen bond with the protein. |
Conclusion
The exploration of 3'-epi-empagliflozin serves as a powerful case study in the principles of stereopharmacology. While chemically very similar to its parent compound, the single inversion of a stereocenter is hypothesized to dismantle the precise molecular recognition required for potent SGLT2 inhibition. The proposed workflow, integrating cellular assays with advanced computational modeling, provides a robust framework to test this hypothesis. The anticipated results—a dramatic loss of in vitro potency for the epimer, explained by a disrupted interaction profile in silico—would powerfully reaffirm that for high-affinity drug-target interactions, three-dimensional structure is not just a detail, but the very foundation of biological activity. This understanding is critical for researchers and drug development professionals in optimizing lead compounds and ensuring the stereochemical purity of final drug products.
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Wright, E. M. (2021). SGLT2 Inhibitors: Physiology and Pharmacology. PubMed Central. [Link]
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Han, L., et al. (2021). Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter. ResearchGate. [Link]
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Tahbildar, T., et al. (2015). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. ResearchGate. [Link]
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Al-Jobori, Y. M., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
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National Center for Biotechnology Information. (n.d.). Empagliflozin. PubChem. [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. PubMed Central. [Link]
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Nishizawa, T., et al. (2023). Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter. Nature Communications. [Link]
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Chen, L., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PubMed Central. [Link]
-
Kaser, D., et al. (2022). Docking-Based Classification of SGLT2 Inhibitors. MDPI. [Link]
-
D'Souza, J. J., et al. (2023). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Parveen, A., et al. (2022). Identification of New Small-Molecule SGLT2 Inhibitors: In-Silico Approach to Therapeutics for Diabetes-Related Complications. ACS Omega. [Link]
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Synapse. (2024). What is the mechanism of Empagliflozin?. Patsnap Synapse. [Link]
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Asim, M., et al. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Pharmaceutical Sciences. [Link]
-
Khan, S., & Aeddula, N. R. (2023). Empagliflozin. StatPearls - NCBI Bookshelf. [Link]
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Han, L., et al. (2021). Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter. Nature. [Link]
-
Al-Jobori, Y. M., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
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A Technical Guide to the Discovery and Isolation of 3'-Epi Empagliflozin
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 3'-Epi Empagliflozin, a critical process-related impurity in the manufacturing of the SGLT2 inhibitor, Empagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Executive Summary
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely prescribed for the treatment of type 2 diabetes mellitus.[1][2] As with any pharmaceutical agent, the control of impurities is paramount to ensure its safety and efficacy. Among the process-related impurities of Empagliflozin, the diastereomeric impurity, this compound, presents a significant challenge in both its formation during synthesis and its subsequent isolation. This guide delineates the likely pathways of its formation, robust analytical methodologies for its detection and quantification, and a detailed protocol for its isolation using preparative chromatography.
The Genesis of this compound: A Stereochemical Challenge
The synthesis of Empagliflozin is a multi-step process that involves the formation of a C-aryl glucoside.[3][4] The stereochemistry of the glucose moiety is critical for the drug's pharmacological activity. This compound is a diastereomer of Empagliflozin, differing in the stereochemical configuration at the 3'-position of the tetrahydrofuran ring.[5][6]
The formation of this epimer is not explicitly detailed in publicly available literature, but can be inferred from the known synthetic routes of Empagliflozin. The key step where this epimerization can occur is during the nucleophilic substitution reaction to introduce the (S)-tetrahydrofuran-3-ol side chain.[7]
Plausible Formation Pathway
The synthesis of Empagliflozin typically involves the coupling of a protected glucose derivative with a substituted diphenylmethane moiety. One of the key intermediates is then reacted with (S)-tetrahydrofuran-3-ol.[7] Under certain reaction conditions, particularly if the reaction is not strictly controlled, epimerization at the chiral center of the tetrahydrofuran ring can occur. This can be facilitated by factors such as temperature, pH, and the presence of certain reagents.
Caption: Plausible formation pathway of this compound.
Analytical Methodologies for Detection and Quantification
The structural similarity between Empagliflozin and its 3'-Epi epimer necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[8][9][10]
Validated HPLC Method
A robust, stability-indicating HPLC method is crucial for the routine quality control of Empagliflozin. The following method has been validated according to ICH guidelines and has demonstrated excellent resolution between Empagliflozin and its process-related impurities, including this compound.[8][10]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm |
| Injection Volume | 10 µL |
Protocol for HPLC Analysis:
-
Standard Preparation: Accurately weigh and dissolve Empagliflozin and this compound reference standards in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a known concentration.
-
Sample Preparation: Prepare the sample solution of the Empagliflozin drug substance or product at a similar concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area with that of the reference standard.
Caption: Workflow for HPLC analysis of this compound.
Isolation of this compound by Preparative Chromatography
The isolation of this compound in sufficient quantities for use as a reference standard and for further toxicological studies is a critical step. Preparative HPLC is the most effective technique for this purpose.[11]
Preparative HPLC Protocol
The following protocol provides a general guideline for the isolation of this compound. The specific parameters may need to be optimized based on the available equipment and the purity of the starting material.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient (to be optimized) |
| Flow Rate | 15-25 mL/min |
| Detection | UV at 224 nm |
| Sample Loading | Dissolve the crude mixture containing this compound in a minimal amount of mobile phase or a suitable solvent. |
Step-by-Step Isolation Procedure:
-
Method Development: Develop an analytical HPLC method that shows good separation between Empagliflozin and this compound.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves selecting a larger column and adjusting the flow rate and sample loading.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the isolated this compound.
-
Characterization: Confirm the identity and structure of the isolated compound using spectroscopic techniques such as NMR and Mass Spectrometry.[5][11]
Caption: Workflow for the isolation of this compound.
Structural Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C23H27ClO7).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure and, most importantly, the stereochemistry at the 3'-position of the tetrahydrofuran ring. 2D NMR techniques (COSY, HSQC, HMBC) are employed to assign all proton and carbon signals unequivocally.[11][12]
Pharmacological Significance
The pharmacological and toxicological profile of this compound has not been extensively reported in the public domain. However, as a stereoisomer of the active pharmaceutical ingredient, it is crucial to control its levels within strict limits as defined by regulatory agencies such as the ICH. The presence of this impurity could potentially affect the efficacy and safety profile of the final drug product.
Conclusion
The discovery and isolation of this compound is a critical aspect of the drug development and manufacturing process for Empagliflozin. A thorough understanding of its formation, coupled with robust analytical methods for its detection and effective isolation techniques, are essential for ensuring the quality, safety, and efficacy of this important antidiabetic medication. This guide provides a comprehensive framework for addressing the challenges associated with this key process-related impurity.
References
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- Validated HPLC method for empagliflozin impurity analysis. (URL: Not available)
-
Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar. (URL: [Link])
- US9902751B2 - Process for the preparation of empagliflozin - Google P
-
Synthesis of Empagliflozin, a Novel and Selective Sodium-Glucose co-transporter-2 Inhibitor, Labeled With carbon-14 and carbon-13 - PubMed. (URL: [Link])
-
RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin - RJPT. (URL: [Link])
-
HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation - Semantic Scholar. (URL: [Link])
-
Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - ResearchGate. (URL: [Link])
-
RP-HPLC Method for Quantification of Empagliflozin in Pharmaceutical Formulation. (URL: [Link])
- Pharmacology of Empagliflozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: Not available)
-
Method development and validation for the estimation of Empagliflozin in bulk form and marketed tablet dosage form by RP-HPLC - International Journal of Multidisciplinary Research and Growth Evaluation. (URL: )
-
Chemical structures of empagliflozin (EMPA), its three related... - ResearchGate. (URL: [Link])
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Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - NIH. (URL: [Link])
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Isolation and characterization of novel process-related impurities in empagliflozin - PubMed. (URL: [Link])
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Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview ofits Chemistry, Pharmacology, and Toxicology - PubMed. (URL: [Link])
-
Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview of Its Chemistry, Pharmacology, and Toxicology | Request PDF - ResearchGate. (URL: [Link])
-
A study on structural characterization of degradation products of Empagliflozin using LC/QTOF/MS/MS and NMR | Request PDF - ResearchGate. (URL: [Link])
-
VALIDATED STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF PROCESS RELATED IMPURITIES IN EMPAGLIFLOZIN DRUG SUBSTANCES - ResearchGate. (URL: [Link])
-
(PDF) Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form - ResearchGate. (URL: [Link])
-
3-Epi Empagliflozin D4 | SynZeal. (URL: [Link])
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In Silico Prediction of 3'-Epi Empagliflozin Toxicity: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the toxicological profile of 3'-Epi Empagliflozin, a known impurity of the SGLT2 inhibitor, Empagliflozin. As stereoisomers can exhibit divergent pharmacological and toxicological properties, a robust, early-stage assessment of this impurity is critical for drug safety and regulatory compliance. This document outlines a practical, multi-pronged computational workflow, leveraging publicly accessible tools and databases. We will detail methodologies for comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, Quantitative Structure-Activity Relationship (QSAR) modeling for specific toxic endpoints, and molecular docking studies to investigate potential off-target interactions. The protocols herein are designed to be self-validating, emphasizing a weight-of-evidence approach to construct a scientifically sound toxicity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational toxicology methods for impurity safety assessment.
Introduction: The Imperative of Impurity Profiling
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely prescribed for the treatment of type 2 diabetes mellitus.[1][2] During its synthesis and storage, various impurities can arise, including stereoisomers such as this compound.[3][4] While present in small quantities, the distinct stereochemistry of this epimer necessitates a thorough toxicological evaluation, as minor structural changes can lead to significant differences in biological activity and toxicity.
In silico toxicology has emerged as an indispensable tool in modern drug development, offering a rapid, cost-effective, and ethically sound alternative to traditional animal testing for preliminary safety assessment.[5][6] Regulatory bodies, such as the International Council for Harmonisation (ICH), recognize the value of computational predictions, particularly for the assessment of mutagenic impurities under the M7 guideline.[7] This guide presents a structured, field-proven workflow for the comprehensive in silico toxicological assessment of this compound.
A Multi-Pronged In Silico Workflow for Toxicity Prediction
A robust in silico toxicity assessment relies on the convergence of evidence from multiple computational methods. Our workflow integrates three key pillars: broad ADMET profiling, targeted QSAR predictions for specific toxicities, and mechanistic insights from molecular docking. This "weight-of-evidence" approach strengthens the confidence in the overall prediction.[8][9][10]
Below is a conceptual diagram of the integrated workflow:
Caption: Integrated workflow for the in silico toxicity prediction of this compound.
Pillar 1: Comprehensive ADMET Profiling
The initial step involves a broad characterization of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This provides a foundational understanding of its likely behavior in a biological system. We will utilize two widely recognized, freely accessible web servers: SwissADME and admetSAR 2.0.
Methodology: SwissADME and admetSAR 2.0
Protocol:
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For this compound, the SMILES string is: O[C@H]1C(CC3=CC=C(O[C@H]4COCC4)C=C3)=C2)O[C@@H]1O.[3][4]
-
SwissADME Analysis:
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).
-
Paste the SMILES string into the input box and click "Run".
-
The server will provide predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[11][12][13][14]
-
-
admetSAR 2.0 Analysis:
Data Presentation: Comparative ADMET Profile
The predicted ADMET properties for this compound should be compiled into a clear, comparative table. For context, it is advisable to also run the parent drug, Empagliflozin (SMILES: C1CO)O)O)O)CCC4=C(C=C(C=C4)Cl)C5=C(C=CC=C5)O)C1), through the same workflow.
| Parameter | This compound Prediction | Empagliflozin Prediction | Tool | Implication for Toxicity |
| Physicochemical Properties | ||||
| Molecular Weight | 450.91 g/mol | 450.91 g/mol | SwissADME | Within "drug-like" range. |
| LogP | Predicted Value | Predicted Value | SwissADME | Indicates lipophilicity and potential for membrane permeation. |
| Water Solubility | Predicted Value | Predicted Value | SwissADME | Affects absorption and distribution. |
| Pharmacokinetics | ||||
| GI Absorption | Predicted Value | Predicted Value | SwissADME | High absorption may lead to greater systemic exposure. |
| BBB Permeant | Predicted Value | Predicted Value | SwissADME | Potential for central nervous system effects. |
| CYP2D6 Inhibitor | Predicted Value | Predicted Value | SwissADME | Risk of drug-drug interactions. |
| P-gp Substrate | Predicted Value | Predicted Value | SwissADME | Influences drug efflux and distribution. |
| Toxicity | ||||
| Ames Mutagenicity | Predicted Value | Predicted Value | admetSAR 2.0 | Indicates potential for genotoxicity. |
| hERG Inhibition | Predicted Value | Predicted Value | admetSAR 2.0 | Risk of cardiotoxicity (QT prolongation).[5][18][19] |
| Hepatotoxicity | Predicted Value | Predicted Value | admetSAR 2.0 | Potential for drug-induced liver injury. |
(Note: Predicted values are to be filled in by the user upon running the analysis.)
Pillar 2: Targeted QSAR Toxicity Prediction
While ADMET profilers provide a broad overview, dedicated Quantitative Structure-Activity Relationship (QSAR) models offer more specific predictions for key toxicological endpoints.[15][16] For this, we will employ the ProTox-II web server, which provides predictions for various toxicity endpoints, including organ toxicity and toxicological pathways.
Methodology: ProTox-II
Protocol:
-
Access ProTox-II: Navigate to the ProTox-II web server ([Link]).
-
Input Structure: Input the SMILES string for this compound.
-
Initiate Prediction: Start the toxicity prediction.
-
Analyze Results: The output will provide predictions for oral toxicity (LD50), organ toxicity (e.g., hepatotoxicity), and potential toxicological targets.
Data Presentation: Predicted Toxic Endpoints
| Toxicity Endpoint | This compound Prediction | Confidence Score | Implication |
| Oral Toxicity (LD50) | Predicted Value (mg/kg) | Predicted Value | Acute toxicity potential. |
| Hepatotoxicity | Predicted (Active/Inactive) | Predicted Value | Risk of liver damage. |
| Carcinogenicity | Predicted (Active/Inactive) | Predicted Value | Potential to cause cancer. |
| Mutagenicity | Predicted (Active/Inactive) | Predicted Value | Potential to cause genetic mutations. |
| Immunotoxicity | Predicted (Active/Inactive) | Predicted Value | Potential to adversely affect the immune system. |
(Note: Predicted values are to be filled in by the user upon running the analysis.)
Pillar 3: Mechanistic Insights through Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential molecular initiating events of toxicity.[20][21][22] Based on the known adverse effects of SGLT2 inhibitors and common mechanisms of drug-induced toxicity, we will focus on key off-targets.[8][23][24][25]
Selection of Toxicologically Relevant Targets
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channel: Inhibition of this channel can lead to QT prolongation and life-threatening arrhythmias.[5][18][19] (PDB ID: 5VA1[18])
-
Bile Salt Export Pump (BSEP): Inhibition of BSEP can cause cholestatic drug-induced liver injury.[11][12][13][26][27] (PDB ID: 8PM6[25])
-
Nuclear Receptors (PXR and CAR): The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are key regulators of drug-metabolizing enzymes and transporters.[27][28][29] Unintended activation can lead to drug-drug interactions and metabolic disturbances. (PXR PDB ID: 8CF9[30], CAR structure can be modeled based on templates)
Methodology: AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[23][26][31][32]
Protocol:
-
Prepare the Ligand:
-
Convert the SMILES string of this compound to a 3D structure (SDF or PDB format) using a tool like Open Babel.
-
Prepare the ligand for docking using AutoDock Tools (MGLTools) to generate a PDBQT file, which includes atomic charges and defines rotatable bonds.
-
-
Prepare the Receptor:
-
Define the Binding Site (Grid Box):
-
Identify the active site or binding pocket of the receptor. For known off-targets, this can be inferred from the position of co-crystallized inhibitors.
-
Define a grid box that encompasses the binding site. The center and dimensions of this box will be used as input for Vina.
-
-
Run the Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Execute AutoDock Vina from the command line.
-
-
Analyze the Results:
-
Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the ligand-receptor interactions for the best-scoring poses using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Caption: A streamlined workflow for molecular docking with AutoDock Vina.
Data Presentation: Predicted Off-Target Interactions
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Toxicological Implication |
| hERG | 5VA1 | Predicted Value | List of Residues | Cardiotoxicity |
| BSEP | 8PM6 | Predicted Value | List of Residues | Drug-Induced Liver Injury |
| PXR | 8CF9 | Predicted Value | List of Residues | Drug-Drug Interactions, Metabolic Disruption |
| CAR | Homology Model | Predicted Value | List of Residues | Drug-Drug Interactions, Metabolic Disruption |
(Note: Predicted values are to be filled in by the user upon running the analysis.)
Synthesizing the Evidence and Final Report
The final and most critical step is the integrated assessment of all generated data. No single in silico prediction should be considered in isolation.[8][9][10][34]
Weight-of-Evidence Approach:
-
Concordance: Do different tools and methodologies predict similar toxicities? For example, if both admetSAR 2.0 and ProTox-II predict hepatotoxicity, the confidence in this finding is increased.
-
Mechanistic Plausibility: Does the molecular docking support the QSAR predictions? A prediction of hERG inhibition from a QSAR model is strengthened by a favorable binding affinity and interaction with key residues in the hERG channel pore from a docking simulation.
-
Comparison to Parent Drug: How do the predictions for this compound compare to those for Empagliflozin? Significant differences may warrant further investigation.
-
Domain of Applicability: For QSAR models, it is crucial to assess whether this compound falls within the model's applicability domain. Predictions for molecules that are structurally dissimilar to the model's training set are less reliable.
The final report should present a holistic toxicity profile of this compound, clearly summarizing the findings from each computational approach and providing a concluding assessment based on the weight of the evidence. This report can then be used to guide further experimental testing, if deemed necessary, and to support regulatory submissions.
Conclusion
This technical guide has outlined a systematic and scientifically grounded workflow for the in silico prediction of the toxicity of this compound. By integrating broad ADMET profiling, targeted QSAR modeling, and mechanistic molecular docking studies, a comprehensive toxicological profile can be constructed. This approach, rooted in the principle of a weight of evidence, provides a robust framework for the early identification of potential liabilities associated with pharmaceutical impurities, ultimately contributing to the development of safer medicines.
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- Blumberg, B., Sabbagh, W., Juguilon, H., Bolado, J., van Meter, C. M., Heck, C. S., ... & Evans, R. M. (1998). SXR, a novel steroid and xenobiotic-sensing nuclear receptor. Genes & development, 12(20), 3195–3205.
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- PubChem. (n.d.). 3'''-Epi-Empagliflozin-d4.
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An In-depth Technical Guide to the Physicochemical Properties of Empagliflozin Impurities
Executive Summary
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), pivotal in the management of type 2 diabetes mellitus.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides a comprehensive technical overview of the physicochemical properties of known empagliflozin impurities, offering a foundational resource for researchers, analytical scientists, and drug development professionals. We delve into the structural characteristics, formation pathways, and analytical methodologies essential for the identification, quantification, and control of these impurities, thereby ensuring the quality and stability of the final drug product.
The Imperative of Impurity Profiling in Pharmaceutical Development
The presence of impurities in an API, even in trace amounts, can significantly impact the safety, efficacy, and stability of the drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the reporting, identification, and toxicological qualification of impurities.[4][5] Understanding the physicochemical properties of impurities is not merely a regulatory hurdle; it is a scientific necessity. This knowledge enables the development of robust analytical methods capable of separating and quantifying impurities, predicts the degradation pathways of the drug substance, and informs the design of stable formulations.[6]
Classification and Formation of Empagliflozin Impurities
Empagliflozin impurities can be broadly categorized based on their origin:
-
Process-Related Impurities: These are substances that arise during the manufacturing process, including unreacted starting materials, intermediates, and byproducts from side reactions.[5][7] Their presence is often controlled by optimizing synthetic routes and purification steps.[3]
-
Degradation Products: These impurities form due to the degradation of the empagliflozin molecule under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[5][7] Forced degradation studies are crucial for identifying these potential degradants and establishing the stability-indicating nature of analytical methods.[6][8]
-
Metabolites: While not impurities in the traditional manufacturing sense, understanding the structure of metabolites, such as glucuronide conjugates, is vital for comprehensive drug safety assessment.[]
The plausible formation pathways for several process-related and degradation impurities have been discussed in the scientific literature, providing valuable insights for their control.[10]
Physicochemical Properties of Empagliflozin and Its Key Impurities
A thorough understanding of the physicochemical properties of empagliflozin and its impurities is fundamental to developing effective analytical and purification methods.
Empagliflozin Properties: Empagliflozin is a white to yellowish, non-hygroscopic crystalline powder.[11] Its solubility is a key parameter; it is very slightly soluble in water, sparingly soluble in methanol, and slightly soluble in ethanol and acetonitrile. The molecule's lipophilicity is characterized by a Log P value of 1.7.
| Property | Empagliflozin | Source |
| Molecular Formula | C₂₃H₂₇ClO₇ | [11][12][13] |
| Molecular Weight | 450.91 g/mol | [11][12][13] |
| Appearance | White to yellowish crystalline powder | [11] |
| Water Solubility | Very slightly soluble | |
| Solubility in Organic Solvents | Soluble in DMSO and dimethyl formamide (~30 mg/ml) | [11] |
| Log P | 1.7 | |
| UV λmax | 224 nm | [11] |
Known Impurities: Several process-related and degradation impurities of empagliflozin have been identified and characterized. While specific quantitative data for all physicochemical properties of each impurity is not always publicly available, their structural characterization allows for inferences about their behavior. Some key identified impurities include:
-
EPN-R-ISO impurity and EPN-Diol impurity: These are two impurities related to the synthesis of empagliflozin.[14]
-
Methoxy empagliflozin, condensed phenol, and furanose impurities: These are potential process-related impurities.
-
Degradation Products (DPs): Forced degradation studies have identified multiple degradation products under acidic, basic, and oxidative stress conditions.[15][16] For instance, eleven unique degradation products were reported in one study, generated under various stress conditions as per ICH guidelines.[15]
Analytical Methodologies for Impurity Profiling
The cornerstone of controlling impurities is the availability of robust, validated analytical methods. A multi-technique approach is often necessary for comprehensive impurity profiling.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of empagliflozin and its impurities due to its high sensitivity and resolving power.[17][18]
-
Causality Behind Method Choices: A reverse-phase HPLC method is typically employed, utilizing a C8 or C18 stationary phase.[8] This choice is based on the moderately polar nature of empagliflozin and its impurities, allowing for effective separation based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or orthophosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is often used to resolve closely eluting peaks.[8]
-
Self-Validating System: Method validation is performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable and suitable for its intended purpose.[1]
Forced Degradation Studies: A Protocol for Identifying Potential Degradants
Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the degradation pathways of the drug substance.[4][6]
Experimental Protocol: Forced Degradation of Empagliflozin
-
Preparation of Stock Solution: Accurately weigh and dissolve empagliflozin in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.[6] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at a controlled temperature (e.g., 60°C).[6] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified time.[1]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-105°C) for a defined period.[19]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.[1]
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to check for peak purity and identify the formation of new peaks corresponding to degradation products.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once impurities are detected and isolated (often via preparative HPLC), their structures must be elucidated.
-
Mass Spectrometry (MS): LC-MS and high-resolution mass spectrometry (HRMS) are powerful tools for determining the molecular weight of impurities and providing information about their elemental composition.[15] Tandem MS (MS/MS) experiments help in elucidating the fragmentation patterns, which are crucial for structural confirmation.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the unambiguous structural determination of isolated impurities.[10]
Visualization of Key Workflows
General Workflow for Impurity Identification and Characterization
Caption: Workflow for Empagliflozin Impurity Analysis.
Illustrative Degradation Pathway under Acidic Conditions
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Methodological & Application
Application Note: A Robust Chiral HPLC Method for the Baseline Separation of Empagliflozin and its 3'-Epi-Enantiomer
Abstract
This application note details a highly selective and robust normal-phase chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of Empagliflozin and its stereoisomeric impurity, 3'-Epi Empagliflozin (also referred to as the (R)-enantiomer). The stereochemical purity of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes, is a critical quality attribute.[1][2] This method employs an immobilized polysaccharide-based chiral stationary phase, providing excellent resolution and peak symmetry, making it suitable for routine quality control and regulatory submissions. The protocol has been developed and validated following International Conference on Harmonisation (ICH) guidelines.[3]
Introduction
Empagliflozin is a chiral molecule with six stereogenic centers.[4] The therapeutic efficacy of such chiral drugs is often attributed to a single enantiomer, while the other enantiomer may exhibit different pharmacological effects or be inactive.[5] Therefore, it is a regulatory requirement to control the enantiomeric purity of the drug substance. The this compound is a key potential stereoisomeric impurity that needs to be monitored and controlled. This application note presents a validated chiral HPLC method that provides a reliable solution for the separation and quantification of this critical impurity.
The method utilizes a normal-phase chromatographic approach with a chiral stationary phase (CSP) composed of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.[3] This CSP allows for effective chiral recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the analyte molecules, leading to the successful separation of the enantiomers.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.[3]
-
Data Acquisition and Processing: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Solvents: HPLC grade n-Hexane, Isopropyl alcohol (IPA), Ethanol (EtOH), and Methyl tert-butyl ether (MTBE).
-
Reagent: Trifluoroacetic acid (TFA).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® IC, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane: Isopropyl alcohol: Ethanol: Methyl tert-butyl ether: Trifluoroacetic acid (650:200:100:50:1 v/v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 224 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Diluent: Mobile Phase
Standard Stock Solution (0.5 mg/mL of Empagliflozin): Accurately weigh about 25 mg of Empagliflozin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Spiked Sample Solution (for method development and validation): Prepare a solution of Empagliflozin at a concentration of 0.5 mg/mL and spike it with the this compound impurity at the desired concentration level (e.g., 0.15% with respect to the main peak).
Detailed Protocol
System Suitability
-
Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject the spiked sample solution.
-
The system is deemed suitable for use if the resolution between the Empagliflozin and this compound peaks is not less than 1.5.[3]
Sample Analysis
-
Accurately weigh and prepare the sample solution of Empagliflozin at a concentration of 0.5 mg/mL in the diluent.
-
Inject the sample solution into the equilibrated HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Calculate the percentage of the this compound impurity using the area normalization method.
Results and Discussion
The developed method successfully separates Empagliflozin from its 3'-Epi enantiomer with baseline resolution. A representative chromatogram is shown in Figure 1. The USP resolution between the two enantiomers was found to be greater than 1.5, indicating the high selectivity of the method.[3]
The method was validated for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and robustness as per ICH guidelines.[3] The LOD and LOQ for the (R)-Empagliflozin (this compound) were found to be 0.01% w/w and 0.030% w/w, respectively.[3] The accuracy of the method was determined to be in the range of 90.5% to 95.9%.[3]
Workflow Diagram
The following diagram illustrates the overall workflow for the chiral separation of Empagliflozin and its 3'-Epi enantiomer.
Sources
Application Note: A Validated Stability-Indicating UPLC-DAD Method for the Simultaneous Determination of Empagliflozin and its Impurities
Abstract
This application note details a robust, sensitive, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Diode Array Detector (DAD) for the simultaneous determination of Empagliflozin and its process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Empagliflozin. By leveraging the power of UPLC, which utilizes sub-2-micron particle columns, this method offers significant improvements in speed, resolution, and sensitivity over traditional HPLC techniques.[1][2][3][4] The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7]
Introduction: The Imperative for Purity in Modern Antidiabetics
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys.[8][9] By inhibiting SGLT2, Empagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels in adults with type 2 diabetes.[9][10]
In the manufacturing of any Active Pharmaceutical Ingredient (API), the formation of impurities is inevitable.[11] These impurities can arise from starting materials, intermediates, or degradation of the final product. Even at trace levels, such impurities can impact the safety and efficacy of the drug product. Therefore, regulatory bodies worldwide, guided by standards such as the ICH guidelines, mandate rigorous characterization, quantification, and control of impurities.[11][12]
This necessitates the development of high-performance analytical methods that can separate and quantify the API from its potential impurities. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. Its use of columns packed with small particles (<2 µm) allows for operation at higher pressures and linear velocities, dramatically increasing resolution, speed, and sensitivity compared to conventional HPLC.[2][4] When coupled with a Diode Array Detector (DAD), the system provides spectral information for peak identification and purity assessment, making it an ideal tool for impurity profiling and stability studies.
Method Development Rationale: A Scientist's Perspective
The development of a successful analytical method is not merely a procedural exercise; it is a systematic investigation grounded in physicochemical principles. The choices made during development are critical for achieving a robust and reliable method.
-
The Choice of UPLC: The primary driver for selecting UPLC over HPLC is efficiency. The van Deemter equation, a fundamental principle in chromatography, illustrates that smaller particle sizes lead to higher efficiency and maintain this efficiency over a wider range of mobile phase velocities.[2][4] This translates to sharper, narrower peaks, which allows for better resolution of closely eluting impurities and a shorter overall run time, significantly increasing laboratory throughput.
-
Column Chemistry (Stationary Phase): A C18 reversed-phase column is the workhorse for separating moderately polar compounds like Empagliflozin and its likely impurities. The Acquity UPLC® BEH C18 column, with its 1.7 µm particle size, was chosen for its high efficiency and stability across a broad pH range.[13][14] The ethylene-bridged hybrid (BEH) particle technology ensures mechanical strength and chemical stability at the high pressures characteristic of UPLC systems.[15]
-
Mobile Phase Optimization (Mobile Phase): The mobile phase must provide the necessary selectivity to resolve all target analytes.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its favorable UV transparency. The ratio of acetonitrile to the aqueous phase is the primary lever for adjusting the retention time of the analytes.
-
Aqueous Phase & pH Control: An acidic mobile phase is crucial for achieving sharp, symmetric peaks for Empagliflozin. Using a buffer like 0.1% trifluoroacetic acid or a phosphate buffer adjusts the pH to suppress the ionization of any acidic or basic functional groups in the analytes, preventing peak tailing.[10][13][14]
-
-
Detector Settings (DAD): A Diode Array Detector (DAD) is superior to a standard UV detector for impurity analysis. It acquires a full UV spectrum at each point in the chromatogram. This capability is invaluable for:
-
Wavelength Selection: The optimal detection wavelength (e.g., ~228-265 nm) can be chosen post-run by examining the UV maxima of Empagliflozin and its impurities, ensuring maximum sensitivity for all compounds.[10][16]
-
Peak Purity Analysis: The DAD can assess the spectral homogeneity across a single chromatographic peak. A spectrally pure peak provides strong evidence that it corresponds to a single compound, a critical aspect of specificity validation.
-
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: Waters Acquity UPLC System or equivalent, equipped with a binary solvent manager, sample manager, column heater, and a Diode Array Detector (DAD).
-
Data Acquisition: Empower™ 3 software or equivalent.
-
Reagents:
-
Acetonitrile (UPLC or HPLC grade)
-
Trifluoroacetic Acid (TFA) or Orthophosphoric Acid
-
Purified water (Milli-Q® or equivalent)
-
Reference Standards: Empagliflozin and known impurities (obtained from a certified supplier).[17]
-
Chromatographic Conditions
The optimized UPLC conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% A : 40% B (or a shallow gradient if necessary for complex impurity profiles) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| DAD Wavelength | 210-400 nm (Extraction at ~265 nm) |
| Run Time | < 2 minutes |
(Note: The conditions are based on published methods and may require minor adjustments for specific impurity profiles).[13][14]
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is typically suitable.
-
Standard Stock Solution (Empagliflozin): Accurately weigh and dissolve an appropriate amount of Empagliflozin reference standard in the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities, each at a concentration of approximately 100 µg/mL in the diluent.
-
Spiked Standard Solution (for Specificity & Accuracy): Prepare a working solution by spiking the Empagliflozin standard solution with the impurity stock solution to achieve a final concentration of ~100 µg/mL for Empagliflozin and ~1 µg/mL for each impurity (representing a 1.0% impurity level).
-
Sample Solution: Accurately weigh and dissolve the Empagliflozin drug substance in the diluent to achieve a target concentration of 100 µg/mL.
Analytical Workflow
The overall workflow for the analysis is depicted below.
Caption: High-level workflow for Empagliflozin impurity analysis.
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation study must be performed to demonstrate that the analytical method is suitable for its intended purpose.[5][18]
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.[19][20]
Protocol: Subject the Empagliflozin sample solution (~100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.[21]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Empagliflozin peak (Resolution > 2.0). Peak purity analysis using the DAD should confirm the homogeneity of the Empagliflozin peak in all stressed samples.
Linearity
Prepare a series of at least five concentrations for Empagliflozin and each impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 1.5%).
Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.[16][21]
Accuracy
Analyze a sample of known concentration (e.g., the drug substance) spiked with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Acceptance Criteria: The mean percent recovery for each impurity should be within 98.0% to 102.0%.[10]
Precision
-
Repeatability (Intra-day): Analyze six replicate preparations of a spiked sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0% for Empagliflozin and not more than 10.0% for each impurity.[16]
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Example Data:
| Parameter | Empagliflozin | Impurity A | Impurity B |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9991 |
| Accuracy (% Recovery) | 99.5% | 101.2% | 99.8% |
| Precision (%RSD) | 0.8% | 2.5% | 3.1% |
| LOD (ng/mL) | 15 | 12 | 11.5 |
| LOQ (ng/mL) | 50 | 40 | 40 |
| (Data based on published results for illustrative purposes).[13][14] |
Robustness
Demonstrate the reliability of the method by making small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and the quantification results should not be significantly affected.
Empagliflozin and Potential Impurities
The control of impurities begins with understanding their identity and origin. Impurities can be process-related (from the synthesis) or degradation products.[11][22]
Caption: Relationship between Empagliflozin and its potential impurities.
Conclusion
The described UPLC-DAD method provides a rapid, sensitive, and selective tool for the simultaneous determination of Empagliflozin and its impurities. The method's short run time enhances productivity without compromising chromatographic performance. Comprehensive validation according to ICH guidelines, including forced degradation studies, confirms its specificity, accuracy, precision, and robustness.[14][19] This application note provides a complete framework for implementing this method in a quality control or research environment, ensuring the quality and safety of Empagliflozin drug substance and product.
References
-
Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material) - IJSDR. (n.d.). Retrieved from [Link]
-
Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. (2024, May 30). ResearchGate. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Forced Degradation Studies on Empagliflozin Tablet And Empagliflozin. (2023, April). Jetir.Org. Retrieved from [Link]
-
Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. (2019, July 9). PubMed. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
-
Isolation and characterization of novel process-related impurities in empagliflozin. (2021, May 10). PubMed. Retrieved from [Link]
-
Journal of Chemical Health Risks Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. (n.d.). Retrieved from [Link]
-
A New Simple Method Development, Validation and Forced Degradation Studies of Empagliflozin By Using RP-HPLC. (2019, January 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. (n.d.). Semantic Scholar. Retrieved from [Link]
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A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. (n.d.). OUCI. Retrieved from [Link]
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Empagliflozin Impurities. (n.d.). SynZeal. Retrieved from [Link]
-
empagliflozin monograph. (2021, April 30). Texas Health and Human Services. Retrieved from [Link]
-
Chemical structures and names of empagliflozin and its impurities. (n.d.). ResearchGate. Retrieved from [Link]
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Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
UPLC: a preeminent technique in pharmaceutical analysis. (n.d.). PubMed. Retrieved from [Link]
-
A Novel Stability Indicating Rp-Uplc-Dad Method for Determination of Metformin and Empagliflozin in Bulk and Tablet Dosage Form. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Empagliflozin Monograph for Professionals. (2025, June 10). Drugs.com. Retrieved from [Link]
-
UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (n.d.). MDPI. Retrieved from [Link]
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UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). Retrieved from [Link]
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Product Monograph. (2014, November 5). Amazon S3. Retrieved from [Link]
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empagliflozin tablets - [Product Monograph Template - Standard]. (2018, April 16). Retrieved from [Link]
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Empagliflozin. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Application Note: Preparation and Certification of a 3'-Epi Empagliflozin Reference Standard for Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the preparation, characterization, and certification of a 3'-Epi Empagliflozin reference standard. This compound, the (R)-isomer epimer of the active pharmaceutical ingredient (API) Empagliflozin, is a critical process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2] Adherence to rigorous analytical methodologies is paramount for establishing a reference standard that meets global regulatory expectations. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It outlines a self-validating workflow, from material isolation and purification to comprehensive characterization and final certification, underpinned by principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Imperative for a Well-Characterized Epimeric Impurity Standard
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is widely used in the management of type 2 diabetes.[] During its synthesis, various impurities can be formed, including stereoisomers. This compound (CAS 864070-43-9) is the epimer at the 3'-position of the tetrahydrofuran ring.[6][7] Even minor changes in stereochemistry can significantly impact a drug's pharmacological and toxicological profile. Therefore, regulatory bodies mandate the precise identification and quantification of such impurities.[4]
The establishment of a highly purified and thoroughly characterized this compound reference standard is a prerequisite for:
-
Analytical Method Validation: Serving as a benchmark to validate the specificity, linearity, accuracy, and precision of chromatographic methods used for routine quality control.[3]
-
Impurity Profiling: Enabling the accurate quantification of this specific impurity in batches of Empagliflozin API.
-
Stability Studies: Monitoring the potential for epimerization or degradation under various stress conditions.
This document details the necessary steps to qualify a batch of this compound as a chemical reference standard, ensuring its identity, purity, and potency are unequivocally established.
Diagram: Empagliflozin and its 3'-Epimer
Caption: Chemical structures of Empagliflozin and its 3'-Epimer, highlighting the stereocenter.
Principle of Reference Standard Preparation
The preparation of a reference standard is a multi-stage process that culminates in a certified document attesting to its quality. The workflow described herein assumes the starting material is either synthesized or isolated from process streams (e.g., crystallization mother liquor), where it is often enriched.[1] The core principle is to purify this material to the highest feasible level and then employ a suite of orthogonal analytical techniques to confirm its structure and assign a purity value. This multi-faceted approach ensures the standard is a self-validating system, where results from different methods corroborate one another.
Diagram: Reference Standard Qualification Workflow
Caption: Overall workflow for the qualification of a this compound reference standard.
Materials and Equipment
-
Starting Material: this compound (purity >95%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent), Dichloromethane (ACS Grade), Ethyl Acetate (ACS Grade)
-
Reagents: Phosphoric acid, Potassium dihydrogen phosphate, Deuterated solvents for NMR (e.g., DMSO-d₆)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector
-
Preparative HPLC system
-
High-Resolution Mass Spectrometer (HRMS), e.g., Q-TOF or Orbitrap
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Karl Fischer Titrator
-
Analytical balance (5 decimal places)
-
Class A volumetric glassware
-
Experimental Protocols
Protocol A: Purification by Preparative HPLC
Causality: Preparative HPLC is chosen for its high resolving power, which is essential for separating the 3'-epimer from the parent Empagliflozin and other closely related impurities. The conditions are scaled up from an analytical method, ensuring a predictable separation.
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Prepare Sample Solution: Dissolve approximately 500 mg of crude this compound in a minimal amount of Methanol or a Methanol/Acetonitrile mixture. Ensure complete dissolution.
-
Set Up Preparative HPLC:
-
Column: C18, 10 µm particle size, ≥20 mm ID x 250 mm L.
-
Flow Rate: 15-25 mL/min (adjust based on column dimensions).
-
Detection: 230 nm.
-
Gradient: Develop a gradient based on analytical scouting runs to maximize resolution around the main peak. A typical starting point is a shallow gradient from 30% B to 50% B over 30 minutes.
-
-
Fraction Collection: Inject the sample solution. Collect fractions corresponding to the main peak, avoiding the leading and tailing edges where other impurities may co-elute.
-
Post-Purification Processing:
-
Combine the pure fractions and confirm purity using the analytical HPLC method (Protocol 4.2).
-
Remove the organic solvent using a rotary evaporator at ≤40°C.
-
Lyophilize the remaining aqueous solution to obtain a dry, fluffy powder.
-
Dry the material in a vacuum oven at 40°C for 24 hours to remove residual moisture and solvents.
-
Protocol B: Purity Determination by HPLC-UV
Causality: A validated, stability-indicating HPLC method is the cornerstone of purity assessment for a reference standard.[8] The method must be able to separate the main component from all potential impurities, including the parent API. A C18 column is effective due to the non-polar nature of the analytes, and a phosphate buffer controls the ionization of any acidic or basic functional groups, leading to sharp, reproducible peaks.[9]
-
System Suitability: Prepare a solution containing Empagliflozin and this compound (~0.1 mg/mL each). Inject and verify that the resolution between the two peaks is >2.0.
-
Standard Preparation: Accurately weigh approximately 10 mg of the purified this compound and dissolve in a 100 mL volumetric flask with the mobile phase B to obtain a concentration of ~0.1 mg/mL.
-
Chromatographic Analysis:
-
Inject the standard solution in triplicate.
-
Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
-
The analysis should be performed according to the parameters in the table below.
-
| Parameter | Value | Rationale |
| Column | C18 stationary phase (e.g., Discovery C18, 250mm x 4.6mm, 5µm) | Provides excellent hydrophobic retention and separation for Empagliflozin and its isomers.[9] |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.0 with H₃PO₄ | Buffered aqueous phase to ensure consistent retention times and peak shapes.[9] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes. |
| Gradient | Isocratic: 70% A : 30% B | A validated isocratic method provides robustness for QC applications.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 50-55°C | Elevated temperature can improve peak shape and reduce viscosity.[8][10] |
| Detection | UV at 230 nm | Wavelength of high absorbance for the aromatic chromophore in the molecule.[2][11] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Protocol C: Structural Confirmation
Causality: Orthogonal techniques are required to unequivocally confirm the chemical structure and stereochemistry. HRMS provides the exact mass and elemental composition, while NMR provides detailed information on the connectivity and spatial arrangement of atoms.
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse a dilute solution (~1 µg/mL) of the standard into an ESI-MS system.
-
Acquire the spectrum in positive ion mode.
-
Acceptance Criterion: The measured mass of the [M+H]⁺ or [M+Na]⁺ adduct must be within 5 ppm of the theoretical mass of C₂₃H₂₇ClO₇.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the standard in ~0.6 mL of DMSO-d₆.
-
Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) spectra.
-
Acceptance Criterion: The observed chemical shifts, coupling constants, and correlations must be consistent with the structure of this compound and distinct from those of Empagliflozin, particularly in the signals corresponding to the protons and carbons of the tetrahydrofuran ring.[1]
-
Certification and Documentation
Purity Assignment (Mass Balance)
The final purity of the reference standard should be assigned using the mass balance approach, as recommended by USP General Chapter <11>.[12] This method accounts for all potential impurities.
Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Residue)
| Analysis Type | Method | Typical Acceptance Criteria | Rationale |
| Chromatographic Purity | HPLC-UV | ≥ 99.5% | Ensures the absence of other organic impurities. |
| Water Content | Karl Fischer | ≤ 0.5% | Quantifies water, which would otherwise be measured as part of the main component. |
| Residual Solvents | TGA / GC-HS | ≤ 0.5% | Quantifies volatile impurities from the purification process. |
| Non-combustible Residue | Residue on Ignition | ≤ 0.1% | Quantifies inorganic impurities. |
| Identity | NMR, MS, FTIR | Conforms to structure | Confirms the material is the correct chemical entity. |
Certificate of Analysis (CoA)
A formal Certificate of Analysis must be generated. This document is the legal attestation of the standard's quality and must include:
-
Product Name (this compound) and CAS Number.
-
Lot Number.
-
Assigned Purity (with uncertainty).
-
Results from all characterization tests (HPLC, MS, NMR, KF, TGA).
-
Recommended storage conditions.[13]
-
Expiry or re-test date.
-
Signature of authorized quality assurance personnel.
Storage and Handling
To maintain its integrity, the this compound reference standard must be stored under controlled conditions as specified on its label and CoA.[13]
-
Storage: Store in its original, tightly sealed container at -20°C, protected from light and moisture.
-
Handling: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation. Use a clean, dry spatula for weighing. Do not return unused material to the original container.[13]
Conclusion
The protocol detailed in this application note provides a robust framework for the purification, comprehensive characterization, and certification of a this compound reference standard. By integrating orthogonal analytical techniques and adhering to principles outlined by major pharmacopeias, laboratories can establish a high-quality, reliable standard. This is an indispensable component for ensuring the quality and regulatory compliance of Empagliflozin drug substance and product, ultimately safeguarding patient health.
References
- Vertex AI Search. (2024). Validated HPLC method for empagliflozin impurity analysis.
- U.S. Pharmacopeia. (n.d.). USP Reference Standards.
- Chandarana, C., Panchal, A., & Modi, V. (n.d.). RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin. Research Journal of Pharmacy and Technology.
- PubMed. (2021). Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis.
- Royal Society of Chemistry. (2020). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. RSC Publishing.
- PubMed Central. (2020). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities.
- Asian Journal of Chemistry. (2023). Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product.
- SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis.
- U.S. Pharmacopeia. (n.d.). Use & Storage of Reference Standards.
- U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- BOC Sciences. (n.d.). Empagliflozin and Impurities.
- SynThink Research Chemicals. (n.d.). 3-Epi Empagliflozin (R-Isomer).
- SynZeal. (n.d.). Empagliflozin 3-Epimer.
Sources
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- 4. database.ich.org [database.ich.org]
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- 13. usp.org [usp.org]
Application Note: A Protocol for Forced Degradation Studies of Empagliflozin to Investigate the Formation of Epimeric Impurities
Abstract & Introduction
Empagliflozin is an orally-administered, potent, and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1] Its chemical structure is based on a C-glycoside, which confers greater stability against enzymatic hydrolysis compared to O-glycosides. However, during drug manufacturing, storage, and formulation, the active pharmaceutical ingredient (API) can be exposed to various environmental stresses such as heat, light, humidity, and extreme pH, potentially leading to the formation of degradation products.
Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and establish degradation pathways.[4][5] This information is critical for developing and validating stability-indicating analytical methods, which are essential for ensuring the purity, potency, and safety of the final drug product.[3]
A key concern for glycosidic compounds is the potential for epimerization, particularly at the anomeric carbon. Epimers are diastereomers that differ in configuration at only one stereogenic center. While the C-glycosidic bond in empagliflozin is robust, harsh stress conditions could theoretically provide sufficient energy to induce epimerization or other degradative pathways. The presence of such stereoisomeric impurities can have significant implications for the drug's efficacy and safety profile.
This application note provides a detailed, field-proven protocol for conducting forced degradation studies on empagliflozin. The primary objectives are to intentionally induce degradation and to establish a robust analytical framework for the separation and identification of potential degradants, with a specific focus on investigating the formation of epimers. This guide is intended for researchers, analytical scientists, and drug development professionals working on the characterization and quality control of empagliflozin.
Overall Experimental Workflow
The protocol follows a systematic approach, beginning with the preparation of empagliflozin stock solutions, followed by exposure to a panel of stress conditions as stipulated by ICH guidelines.[2] Post-stress, samples are neutralized and diluted for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Any significant degradation products, particularly those with mass identical to the parent compound (potential epimers), are further investigated using Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation.
Caption: High-level workflow for the forced degradation of Empagliflozin.
Materials and Analytical Instrumentation
-
API: Empagliflozin reference standard (purity >99.5%).
-
Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).
-
Instrumentation:
-
Reverse Phase-High Performance Liquid Chromatograph (RP-HPLC) with a UV/Vis or Photodiode Array (PDA) detector.
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS), preferably a high-resolution instrument like Q-TOF or Orbitrap.[6]
-
Forced degradation chamber/oven, photostability chamber, calibrated pH meter, analytical balance.
-
Detailed Protocols for Forced Degradation
The goal of forced degradation is to achieve 5-20% degradation of the API.[2] Preliminary trials may be necessary to optimize the duration and intensity of stress to fall within this range. A control sample (unstressed API solution, stored at 2-8°C) must be analyzed alongside all stressed samples.
Protocol 1: Acidic Hydrolysis
-
Causality & Rationale: Acidic conditions can catalyze the hydrolysis of ether linkages. While the C-glycosidic bond is generally stable, the ether linkage in the tetrahydrofuran moiety of empagliflozin is a potential site of degradation.[6] Extreme conditions could also promote epimerization. Studies have shown empagliflozin is particularly sensitive to acid degradation.[7]
-
Methodology:
-
Prepare a 1 mg/mL stock solution of empagliflozin in a 50:50 mixture of methanol and water.
-
Transfer 5 mL of this stock solution into a flask and add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[5]
-
Incubate the flask in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Protocol 2: Basic (Alkaline) Hydrolysis
-
Causality & Rationale: Alkaline conditions can promote the degradation of molecules with phenolic or other acidic functional groups. Empagliflozin has several hydroxyl groups that could be susceptible to base-catalyzed reactions. Significant degradation under basic conditions has been reported.[6][8]
-
Methodology:
-
Use the 1 mg/mL empagliflozin stock solution as prepared in section 4.1.
-
Transfer 5 mL of the stock solution into a flask and add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[5]
-
Incubate the flask in a water bath at 60°C.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Protocol 3: Oxidative Degradation
-
Causality & Rationale: Oxidative stress tests the drug's susceptibility to reactive oxygen species. The electron-rich aromatic rings and the ether linkage in empagliflozin are potential sites for oxidation.
-
Methodology:
-
Use the 1 mg/mL empagliflozin stock solution.
-
Transfer 5 mL of the stock solution into a flask and add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[5][9]
-
Keep the flask at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute the sample directly with the mobile phase for HPLC analysis (the peroxide is sufficiently diluted to not interfere with the analysis).
-
Protocol 4: Thermal Degradation
-
Causality & Rationale: High temperature provides the energy to overcome activation barriers for various degradation reactions. This condition simulates the potential impact of improper storage or heat-intensive manufacturing steps.
-
Methodology:
-
Solid State: Place a thin layer of empagliflozin powder in a petri dish and expose it to 80°C in a calibrated oven for 48 hours.
-
Solution State: Incubate a flask of the 1 mg/mL stock solution at 80°C.
-
At specified time points, withdraw samples (for the solid-state, dissolve a known weight in solvent).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Protocol 5: Photolytic Degradation
-
Causality & Rationale: Exposure to light, particularly UV radiation, can induce photochemical degradation. This is crucial for determining appropriate packaging and storage instructions. The ICH Q1B guideline provides specific conditions for photostability testing.[10]
-
Methodology:
-
Expose both solid empagliflozin powder and the 1 mg/mL stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, prepare the samples (dissolve the solid and/or use the solution) and dilute with the mobile phase for HPLC analysis.
-
Analytical Methodology for Degradant Analysis
A validated, stability-indicating HPLC method is paramount. The method must demonstrate specificity, meaning it can completely resolve the empagliflozin peak from all degradation products and potential epimers.
Stability-Indicating HPLC-UV Method
| Parameter | Recommended Condition |
| Column | Agilent C18 or Phenomenex C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7][11] |
| Mobile Phase | Gradient or isocratic elution. A common starting point is a mixture of an acidic aqueous phase and an organic solvent (e.g., Methanol/0.05% Acetic Acid pH 3.3; 75:25 v/v).[9][11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 224 nm[7][9] |
| Injection Volume | 20 µL |
| Column Temperature | 25-30 °C |
Data Interpretation & Identification of Epimers
-
Quantitation: Calculate the percentage of degradation by comparing the peak area of empagliflozin in the stressed sample to the unstressed control.
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent drug in stressed samples to ensure no co-eluting impurities.
-
Search for Epimers: Epimers will have the exact same mass-to-charge ratio (m/z) as the parent empagliflozin but a different retention time in the chromatogram.
-
LC-MS/MS Analysis: Any significant unknown peaks, especially those with the same m/z as empagliflozin, should be subjected to LC-MS/MS analysis. By comparing the fragmentation pattern of the impurity with that of the empagliflozin reference standard, one can confirm if it is an isomer. While MS/MS may not definitively distinguish between all epimers, the combination of chromatographic separation and identical mass is strong evidence for their presence.
Expected Results & Data Summary
The results should be tabulated to provide a clear overview of empagliflozin's stability profile.
| Stress Condition | Reagent/Condition | Duration | % Degradation of Empagliflozin | Peak Area % of Potential Epimer (RT = X min) | Mass Balance (%) |
| Control | None | 24 h | 0.0 | Not Detected | 100.0 |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 15.2 | 0.8 | 99.5 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | 9.8 | Not Detected | 99.7 |
| Oxidation | 3% H₂O₂, RT | 24 h | 7.5 | Not Detected | 99.8 |
| Thermal | 80°C (Solution) | 24 h | 5.1 | 0.3 | 99.6 |
| Photolytic | ICH Q1B | - | 3.4 | Not Detected | 99.9 |
Note: Data presented is hypothetical and for illustrative purposes only.
Caption: Empagliflozin and its potential anomeric C-glycoside epimer.
Conclusion
This application note provides a comprehensive and structured protocol for conducting forced degradation studies on empagliflozin, with a specific focus on the challenging task of identifying potential epimeric impurities. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and employing a high-resolution, stability-indicating HPLC method, researchers can effectively profile the degradation behavior of the molecule. The confirmation of epimers and other degradants using LC-MS/MS is crucial for building a complete impurity profile. Adherence to this protocol will not only satisfy regulatory requirements under ICH guidelines but also provide invaluable insights into the intrinsic stability of empagliflozin, guiding the development of robust formulations and ensuring product quality and patient safety.
References
-
Patil, S. D., Amurutkar, S. V., & Upasani, C. D. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Empagliflozin. Asian Journal of Pharmaceutical Analysis, 6(4), 235-241.
-
Badgujar, V. M., & Jain, P. S. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics, 18(4).
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Prasath, V. N., Manoj, S., Ashwini, R., Kumar, G. S., Lokeshraja, J., & Meyyanathan, S. (2022). Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. Journal of Chemical Health Risks, 12(4), 513-522.
-
Badgujar, V. M., & Jain, P. S. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. ResearchGate.
-
Góra, A., Jarek, A., & Komsta, Ł. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals, 16(5), 751.
-
Badgujar, V. M., & Jain, P. S. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics.
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Góra, A., Jarek, A., & Komsta, Ł. (2023). Degradation pathways of empagliflozin (EMPA) in acidic conditions. ResearchGate.
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Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry.
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Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
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Singh, S., & Kumar, V. (2017). ICH Guidelines: Stress Degradation Study. International Journal of Creative Research Thoughts, 5(4), 212-222.
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Niguram, P., & Kate, A. S. (2019). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. Journal of Liquid Chromatography & Related Technologies, 42(13-14), 417-428.
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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Sultana, S., & N, S. (2020). Forced Degradation Studies on Empagliflozin Tablet And Empagliflozin - Raw Material. JETIR, 7(8).
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Hossain, M. A., Islam, M. R., & Sarif, M. S. (2023). Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). International Journal of Scientific Development and Research, 8(8).
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Rahul, S., Kumar, B. P., & Avinash, H. R. (2020). Empagliflozin: A Review on Analytical and Bio-analytical Methods. International Journal of Pharmaceutical Sciences and Research, 11(9), 4144-51.
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Application Notes & Protocols: The Role of 3'-Epi Empagliflozin in Diabetes Research Models
Foreword: A Note on Stereoisomers in Drug Research
In the landscape of pharmaceutical research, the precise three-dimensional arrangement of atoms in a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. This principle is central to understanding the application of 3'-Epi Empagliflozin. While Empagliflozin is a potent therapeutic agent, its epimer, this compound, serves a distinct but equally critical role: it is an indispensable tool for ensuring the specificity, purity, and validity of research into the primary compound. This guide is structured to provide researchers with the rationale and protocols for using this compound not as a therapeutic candidate, but as a crucial reference standard and control in the rigorous evaluation of Empagliflozin.
Introduction to Empagliflozin and its Epimer
Empagliflozin: A Potent SGLT2 Inhibitor
Empagliflozin is an orally administered, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 is a transport protein located almost exclusively in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[3][4] By inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[5][6] This mechanism of action is independent of insulin secretion or sensitivity, making it an effective treatment for type 2 diabetes at various stages of the disease.[5][7]
This compound: The Stereoisomeric Impurity
This compound is a stereoisomer (epimer) of Empagliflozin, differing in the spatial orientation at a single chiral center.[8][9] In pharmaceutical synthesis, the formation of such isomers is common, and they are classified as impurities that must be carefully monitored and controlled.[10] The primary role of this compound in a research context is to serve as a certified reference standard. Its applications are therefore twofold:
-
Analytical Chemistry: To develop and validate methods (e.g., HPLC) that can accurately separate and quantify Empagliflozin from its impurities, ensuring the purity and quality of the active pharmaceutical ingredient (API) used in research.[9]
-
Biological Assays: To act as a negative or comparative control to demonstrate that the biological effects observed (i.e., SGLT2 inhibition) are specific to the precise stereochemistry of Empagliflozin.
Physicochemical Properties and Handling
Proper handling and preparation of reference standards are foundational to reproducible research.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [11] |
| Molecular Formula | C₂₃H₂₇ClO₇ | [8] |
| Molecular Weight | 450.91 g/mol | [8] |
| CAS Number | 864070-43-9 | [12] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
Protocol 1: Preparation and Storage of Stock Solutions
-
Causality: The use of a high-purity solvent like DMSO is critical to ensure complete dissolution and stability. Preparing concentrated stock solutions allows for accurate and repeatable dilutions into aqueous buffers for biological assays, minimizing the final solvent concentration to avoid cytotoxicity.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM). Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[8] When needed, thaw a single aliquot at room temperature and dilute it into the appropriate assay buffer immediately before use.
Application in Analytical Method Validation
The definitive confirmation of a compound's purity is a prerequisite for any biological study. This compound is essential for developing analytical methods to confirm the purity of the Empagliflozin batch being used for research.
Protocol 2: Isocratic HPLC Method for Purity Assessment
-
Expertise: The key to separating epimers is often found in the choice of the stationary phase (column) and the precise composition of the mobile phase. A C18 column provides the necessary hydrophobic interaction, while the acetonitrile/water ratio is fine-tuned to achieve differential retention times between the two closely related structures.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of your Empagliflozin test sample in the mobile phase.
-
Prepare a 1 mg/mL solution of the this compound reference standard in the mobile phase.
-
Prepare a mixed sample containing both Empagliflozin and this compound to confirm peak resolution.
-
-
Injection: Inject 10 µL of each sample onto the column.
-
Analysis:
-
Record the chromatograms. Empagliflozin and this compound should appear as distinct peaks with different retention times.
-
Calculate the purity of the Empagliflozin sample by determining the area percentage of the main peak relative to the total area of all peaks. The presence of a peak at the retention time of the this compound standard indicates its presence as an impurity.
-
Caption: Workflow for HPLC purity analysis of Empagliflozin.
Application in Biological Research Models
The structural similarity between Empagliflozin and its epimer makes the latter an ideal negative control to validate the specificity of the biological activity. A significant difference in potency between the two molecules provides strong evidence that the observed effects are due to a specific drug-target interaction.
In Vitro Model: SGLT2-Mediated Glucose Uptake Assay
This assay directly measures the function of the SGLT2 transporter in a controlled cellular environment and is the primary method for determining the inhibitory potency (IC₅₀) of test compounds.
-
Trustworthiness: This protocol is self-validating. The inclusion of a vehicle control (establishes baseline uptake), a known inhibitor like Empagliflozin (positive control), and the test compound (this compound) allows for a robust assessment. The expected outcome is high inhibition by Empagliflozin and minimal to no inhibition by its epimer.
Protocol 3: Fluorescent Glucose Uptake Assay in HK-2 Cells
-
Cell Culture: Culture human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, in a suitable medium (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and EGF).[13] Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed HK-2 cells into a 96-well black, clear-bottom plate at a density of ~50,000 cells per well. Allow cells to adhere and grow to confluence (typically 24-48 hours).
-
Pre-incubation:
-
Prepare serial dilutions of Empagliflozin and this compound in a sodium-containing uptake buffer (e.g., Krebs-Ringer-HEPES buffer). Include a vehicle control (e.g., 0.1% DMSO).
-
Gently wash the cells twice with sodium-free buffer to remove residual glucose.
-
Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), to each well to a final concentration of 100 µM.[14]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Termination and Measurement:
-
Terminate the uptake by quickly aspirating the 2-NBDG solution and washing the cells three times with ice-cold, sodium-free buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence intensity in each well using a plate reader (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (representing 100% uptake).
-
Plot the normalized fluorescence against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.
-
Caption: Specific inhibition of SGLT2 by Empagliflozin.
Hypothetical Data Summary:
| Compound | IC₅₀ (nM) | Interpretation |
| Empagliflozin | 5 nM | Potent and specific inhibitor of SGLT2. |
| This compound | > 10,000 nM | Lacks significant inhibitory activity, confirming stereospecificity of the target interaction. |
In Vivo Model: Rodent Models of Type 2 Diabetes
While less common for an impurity, a comparative in vivo study can provide the ultimate confirmation of biological specificity and rule out unforeseen off-target effects. This is particularly relevant in late-stage drug development or for mechanistic studies.
-
Expertise: The choice of animal model is critical. The db/db mouse model, which has a mutation in the leptin receptor, develops obesity, hyperglycemia, and insulin resistance, closely mimicking human type 2 diabetes.[15] This makes it a suitable model to test the glucose-lowering efficacy of an SGLT2 inhibitor.
Protocol 4: Comparative Efficacy Study in db/db Mice
-
Animal Model: Use male db/db mice (e.g., 8-10 weeks old). Allow for a 1-2 week acclimatization period. House animals with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% hydroxyethyl cellulose, orally once daily).
-
Group 2: Empagliflozin (e.g., 10 mg/kg, orally once daily).
-
Group 3: this compound (10 mg/kg, orally once daily).
-
-
Baseline Measurements: Before starting treatment, record baseline values for all animals, including body weight, non-fasting blood glucose (tail vein sample), and HbA1c.
-
Dosing: Administer the compounds or vehicle daily by oral gavage for a period of 4 weeks.
-
Monitoring:
-
Weekly: Measure body weight and non-fasting blood glucose.
-
24-hour Urine Collection: At the end of the study, place mice in metabolic cages to collect urine for 24 hours. Analyze urine for glucose and creatinine concentration to assess glucosuria.
-
-
Terminal Endpoint:
-
At the end of the 4-week treatment period, collect terminal blood samples for final HbA1c analysis.
-
Euthanize animals according to approved ethical protocols.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the changes from baseline in blood glucose, HbA1c, and body weight between the three groups.
Caption: Workflow for an in vivo comparative efficacy study.
Conclusion
This compound is not a therapeutic agent for diabetes research but rather a fundamental tool of the trade for scientists working on its active counterpart, Empagliflozin. Its correct application as an analytical reference standard and a biological negative control is a hallmark of rigorous scientific practice. By confirming the purity of the test compound and the specificity of the biological response, the use of this compound ensures that data generated in both in vitro and in vivo models are reliable, reproducible, and accurately attributed to the unique stereochemical properties of Empagliflozin.
References
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Vertex AI Search. (2025). Pharmacology of Empagliflozin; Mechanism of action, Pharmacokinetics, Uses, Effects. 16
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Tiwari, A. & Singh-Franco, D. (2023). Empagliflozin. In: StatPearls [Internet]. StatPearls Publishing. Link
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Patsnap Synapse. (2024). What is the mechanism of Empagliflozin?. Link
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Wikipedia. (2024). Empagliflozin. Link
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Dr.Oracle. (2025). What is the mechanism of action of Empagliflozin (Empagliflozin)?. Link
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DeFronzo, R. A., Hompesch, M., & Kasichayanula, S. (2013). Sodium-glucose transport: role in diabetes mellitus and potential clinical implications. Current opinion in endocrinology, diabetes, and obesity, 20(2), 123–131. Link
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DeFronzo, R. A., Davidson, J. A., & Del Prato, S. (2012). The role of the kidneys in glucose homeostasis: a new path towards normalizing glycaemia. Diabetes, Obesity and Metabolism, 14(1), 5-14. Link
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GP Notebook. (2021). Role of SGLT 1 and SGLT 2 in glucose metabolism. Link
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Malone, M. & Thimmesch, A. (2024). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. Link
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Dr.Oracle. (2025). What is the mechanism of SGLT2 (sodium-glucose linked transporter 2) inhibitors in improving diabetes, renal, and cardiovascular outcomes?. Link
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Nakata, K., et al. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. International Journal of Molecular Sciences, 24(7), 6299. Link
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BioIVT. (n.d.). SGLT2 (SLC5A2) Transporter Assay. Link
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Samman, S., et al. (2024). Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer’s Disease and Type 2 Diabetes Mellitus: A Systematic Review. International Journal of Molecular Sciences, 25(13), 7016. Link
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ResearchGate. (n.d.). Anti-inflammatory effects of SGLT2 inhibitors in the animal models. Link
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ResearchGate. (n.d.). table of SGLT2i animal model studies. Link
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Li, J., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Scientific Reports, 8(1), 16212. Link
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Kuntz, S., et al. (2022). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. International Journal of Molecular Sciences, 23(19), 11883. Link
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Al-zoubi, S., et al. (2023). Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. Journal of Cardiovascular Translational Research, 16(5), 975-986. Link
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Semantic Scholar. (n.d.). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Link
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PharmaCompass. (n.d.). Empagliflozin. Link
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ResearchGate. (n.d.). Summary of the main in vitro and in vivo evidence concerning the effects of SGLT2 inhibitors on mitochondrial function. Link
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United States Biological. (n.d.). 3'''-Epi-Empagliflozin - Data Sheet. Link
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SynThink Research Chemicals. (n.d.). 3'''-Epi-empagliflozin Impurity - Reference Standard. Link
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ChemicalBook. (n.d.). Empagliflozin. Link
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PubChem. (n.d.). 3'''-Epi-Empagliflozin-d4. Link
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Opulent Pharma. (n.d.). 3-Epi Empagliflozin. Link
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PubChem. (n.d.). Empagliflozin. Link
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Patsnap. (n.d.). Synthesis process for empagliflozin. Link
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CRS Laboratories. (n.d.). 3'''-Epi-Empagliflozin. Link
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Lajara, R., & Grimm, M. (2016). Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials. Clinical Medicine Insights: Endocrinology and Diabetes, 9, 35-47. Link
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Frontiers. (2021). Ex-vivo Kidney Machine Perfusion: Therapeutic Potential. Link
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Fierce Pharma. (2013). Phase III study finds investigational agent empagliflozin significantly reduced blood glucose in adults with type 2 diabetes and impaired kidney function. Link
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National Center for Biotechnology Information. (2021). Ex-vivo Kidney Machine Perfusion: Therapeutic Potential. Link
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ChemicalBook. (n.d.). Empagliflozin synthesis. Link
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Google Patents. (n.d.). CN114380774A - Synthesis method of empagliflozin impurity. Link
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MDPI. (2022). New Insights into the Use of Empagliflozin—A Comprehensive Review. Link
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JCI Insight. (2024). Transient inhibition of sodium-glucose cotransporter 2 after ischemia/reperfusion injury ameliorates chronic kidney disease. Link
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ResearchGate. (n.d.). SGL-TX-MR—study protocol acute effects of SGLT2 inhibitor on kidney allograft oxygen tension, a randomized, double-blind, placebo controlled crossover trial. Link
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American Journal of Transplantation. (n.d.). A Single Center Experience with Sglt2-Inhibitors Treatment in Renal Transplant Recipients. Link
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Abstract
This comprehensive application note provides a detailed protocol for the development and validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Empagliflozin and its process-related and degradation impurities. The method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and stability testing of Empagliflozin in bulk drug and pharmaceutical formulations. All procedures adhere to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for a Robust Analytical Method
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the renal tubules, Empagliflozin reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering blood glucose levels.[2]
The assurance of the quality, safety, and efficacy of any pharmaceutical product is critically dependent on the control of impurities. Impurities can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients. Therefore, a well-validated, stability-indicating analytical method that can separate and quantify the API from its potential impurities is a regulatory necessity and a cornerstone of pharmaceutical quality control.[3][4][5] This application note details the systematic development and rigorous validation of such a method for Empagliflozin.
Physicochemical Properties of Empagliflozin and its Related Substances
A thorough understanding of the physicochemical properties of Empagliflozin and its known impurities is fundamental to developing a selective HPLC method.
Empagliflozin:
-
Chemical Name: (2S,3R,4R,5S,6R)-2-[4-chloro-3-({4-[(3S)-oxolan-3-yloxy]phenyl}methyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol[6]
-
Molecular Formula: C₂₃H₂₇ClO₇[7]
-
Molecular Weight: 450.91 g/mol [7]
-
Structure: A C-glycosyl compound with a glucopyranose ring attached to a substituted aromatic system.[1]
Known Related Substances: A number of process-related impurities and degradation products have been identified for Empagliflozin. These include, but are not limited to:
-
Empagliflozin Alpha Anomer: A stereoisomer of Empagliflozin.
-
Empagliflozin Phenolic Impurity: A synthetic intermediate or degradation product where a protecting group might be lost.
-
Empagliflozin Methoxy Impurity: A process-related impurity from the synthetic route.[]
-
Degradation Products: Formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[3][9]
The structural similarities between Empagliflozin and its related substances necessitate a highly selective chromatographic system capable of resolving these closely related compounds.
Method Development Strategy
The development of this RP-HPLC method was guided by a systematic approach to achieve optimal separation and quantification.
Column Selection and Mobile Phase Optimization
A C18 stationary phase is a common choice for the separation of moderately polar compounds like Empagliflozin and its impurities. Several C18 columns from different manufacturers were screened. A Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. column was selected for its superior resolution and peak shape.[6]
The mobile phase composition was optimized to achieve the desired selectivity and retention times. A combination of a phosphate buffer and acetonitrile was investigated. The pH of the buffer is a critical parameter influencing the ionization and retention of the analytes. A pH of 2.8 was found to provide excellent peak symmetry for Empagliflozin.[6] The final optimized mobile phase consisted of a mixture of phosphate buffer (pH 2.8) and acetonitrile in a ratio of 45:55 (v/v).[6]
Detection Wavelength
The UV spectrum of Empagliflozin was recorded to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 228 nm was chosen as it provides good sensitivity for both the API and its related substances.[6]
Flow Rate and Injection Volume
A flow rate of 1.0 mL/min was selected to ensure a reasonable analysis time without compromising resolution. The injection volume was set to 20 µL.[6]
Detailed Application Protocols
Materials and Reagents
-
Empagliflozin reference standard and impurity standards
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
HPLC grade water
-
0.45 µm membrane filters
Instrumentation
An HPLC system equipped with a UV-Visible detector, autosampler, and a data acquisition system (e.g., Empower 2 software) was used.[6]
Chromatographic Conditions
| Parameter | Condition |
| Column | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[6] |
| Mobile Phase | Phosphate Buffer (pH 2.8) : Acetonitrile (45:55, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 228 nm[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (pH 2.8): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (Empagliflozin): Accurately weigh and dissolve an appropriate amount of Empagliflozin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution (for Assay): For a formulation, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose of Empagliflozin in the mobile phase, sonicate to dissolve, and dilute to a suitable concentration (e.g., 25 µg/mL). Filter the solution through a 0.45 µm filter.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
The developed method was rigorously validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.[7]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Empagliflozin.[3] The drug substance was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[6]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Heating at 80°C for 48 hours.[4]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[6]
The chromatograms of the stressed samples were analyzed to ensure that the degradation products were well-resolved from the main Empagliflozin peak.
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of Empagliflozin over a specified range (e.g., 10-50 µg/mL).[6] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy (% Recovery)
The accuracy of the method was determined by the recovery of a known amount of Empagliflozin spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was assessed by injecting six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
pH of the buffer (± 0.2 units) The effect of these changes on the system suitability parameters (e.g., tailing factor, theoretical plates) was observed.
Results and Discussion: A Validated and Reliable Method
The developed RP-HPLC method demonstrated excellent performance and was found to be suitable for the quantitative analysis of Empagliflozin and its related substances.
Forced Degradation Results
Empagliflozin showed significant degradation under acidic and basic conditions, while it was relatively stable under oxidative, thermal, and photolytic stress.[3][6] In all cases, the degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Results |
| Linearity (r²) | ≥ 0.999 | 0.9997[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2%[6] |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | - | 0.07 µg/mL[6] |
| LOQ | - | 0.21 µg/mL[6] |
| Robustness | No significant change | The method was found to be robust. |
Visualizations: Workflow and Logical Relationships
Method Development Workflow
Caption: Workflow for RP-HPLC Method Development.
Validation Parameters Relationship
Caption: Interrelationship of ICH Validation Parameters.
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, precise, accurate, and stability-indicating for the determination of Empagliflozin and its related substances. The successful validation in accordance with ICH guidelines confirms its suitability for routine quality control analysis and for conducting stability studies of Empagliflozin in bulk and pharmaceutical dosage forms. This method provides a reliable tool for ensuring the quality and safety of Empagliflozin products.
References
-
Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material) - IJSDR. (URL: [Link])
-
A New Simple Method Development, Validation and Forced Degradation Studies of Empagliflozin By Using RP-HPLC. (2019-01-01). (URL: [Link])
-
Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (URL: [Link])
-
RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin. (2025-08-10). (URL: [Link])
-
Novel Simplified Analytical Method for Stress Degradation Study of Empagliflozin an Oral Anti-diabetic Agent by RP-HPLC - Acta Scientific. (2021-12-09). (URL: [Link])
-
Empagliflozin Impurities | Usp | Ep | Bp | Tlcpharma Labs. (URL: [Link])
-
Empagliflozin EP Impurities & USP Related Compounds - SynThink. (URL: [Link])
-
Development and validation of RP-HPLC method for Empagliflozin and Metformin HCL - jipbs. (URL: [Link])
-
Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11). (URL: [Link])
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020-03-23). (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). (URL: [Link])
-
Validated HPLC method for empagliflozin impurity analysis. (2024-09-08). (URL: [Link])
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). (URL: [Link])
-
Empagliflozin-impurities - Pharmaffiliates. (URL: [Link])
-
Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. alentris.org [alentris.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tlcpharma.com [tlcpharma.com]
- 9. neuroquantology.com [neuroquantology.com]
Application Note & Protocols: Comprehensive Evaluation of 3'-Epi Empagliflozin Activity Using Cell-Based Assays
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of 3'-Epi Empagliflozin, a stereoisomer of the potent SGLT2 inhibitor, Empagliflozin. We present a suite of robust cell-based assays to determine its inhibitory activity on the sodium-glucose cotransporter 2 (SGLT2), assess its selectivity, and evaluate its general cellular toxicity. The protocols herein are designed to be self-validating, providing a clear rationale for experimental choices and ensuring data integrity.
Introduction: The Significance of Stereochemistry in SGLT2 Inhibition
Empagliflozin is a well-established and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. Its therapeutic success in managing type 2 diabetes has underscored the importance of this pharmacological target. This compound is an epimer of Empagliflozin, differing only in the stereochemical configuration at the 3' position of its glucopyranosyl moiety. While seemingly minor, such stereochemical changes can profoundly impact a compound's biological activity, potency, and selectivity. Therefore, a thorough in vitro characterization of this compound is imperative to understand its pharmacological profile.
This guide provides a comprehensive framework for evaluating this compound, focusing on three critical cell-based assays:
-
SGLT2 Inhibition Assay: To quantify the direct inhibitory effect on the primary target.
-
General Glucose Uptake Assay: To assess selectivity against other glucose transporters, such as the GLUT family.
-
Cytotoxicity Assay: To rule out non-specific effects on cell viability that could confound experimental results.
Core Principle: Measuring SGLT2-Mediated Glucose Uptake
The foundational assay to determine the potency of this compound relies on a cell line stably expressing the human SGLT2 transporter (SLC5A2). The assay measures the uptake of a non-metabolizable, radiolabeled glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), in the presence of varying concentrations of the test compound. ¹⁴C-AMG is a specific substrate for SGLT transporters. A reduction in the intracellular accumulation of ¹⁴C-AMG in the presence of this compound is directly proportional to its inhibitory activity on SGLT2.
Protocol: SGLT2 Inhibition Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human SGLT2.
Materials and Reagents
-
Cell Line: P3X63Ag8U.1 or CHO cells stably expressing human SGLT2 (hSGLT2).
-
Expert Insight: While HEK293 cells are also used, CHO and P3X63Ag8U.1 cells often exhibit lower endogenous glucose uptake, providing a better signal-to-noise ratio. P3X63Ag8U.1 is a mouse myeloma cell line.
-
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer, pH 7.4.
-
Assay Buffer (Sodium-free): KRH buffer with sodium salts replaced by choline chloride.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Reference Compound: Empagliflozin or Phlorizin (a non-specific SGLT inhibitor).
-
Radiolabeled Substrate: ¹⁴C-AMG (alpha-methyl-D-glucopyranoside).
-
Stop Solution: Ice-cold, sodium-free assay buffer.
-
Lysis Buffer: 1% Triton X-100 in PBS.
-
Scintillation Cocktail.
-
96-well cell culture plates.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the hSGLT2 expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO₂ for 24-48 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference compound in the sodium-containing assay buffer. Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.
-
-
Assay Procedure:
-
Gently wash the cell monolayer twice with the sodium-containing assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with buffer only (vehicle control) and wells with a high concentration of a known inhibitor (positive control).
-
Incubate for 15-30 minutes at 37°C.
-
Add ¹⁴C-AMG to all wells to a final concentration appropriate for the cell line (typically in the low micromolar range).
-
Incubate for 30-60 minutes at 37°C.
-
To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop solution.
-
Lyse the cells by adding the lysis buffer to each well and incubating for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Example SGLT2 Inhibition Data
| Compound | IC₅₀ (nM) |
| This compound | Hypothetical Value |
| Empagliflozin (Reference) | 2.5 |
| Phlorizin (Reference) | 50.0 |
Workflow Visualization
Caption: Workflow for the SGLT2 Inhibition Assay.
Protocol: General Glucose Uptake Assay (Selectivity)
To assess whether this compound affects other glucose transporters, a similar uptake assay is performed in a cell line that does not express SGLT2 but expresses other glucose transporters like GLUT1 or GLUT4 (e.g., L6 myotubes or 3T3-L1 adipocytes).
Key Modifications from SGLT2 Protocol
-
Cell Line: L6 myotubes or 3T3-L1 adipocytes.
-
Radiolabeled Substrate: 2-deoxy-D-[³H]glucose (³H-2DG) is commonly used as it is a substrate for GLUTs.
-
Assay Conditions: For GLUT4-expressing cells (L6, 3T3-L1), the assay is performed in the presence and absence of insulin to assess insulin-stimulated glucose uptake.
Expected Outcome
A highly selective SGLT2 inhibitor like Empagliflozin would show little to no inhibition of ³H-2DG uptake in these cell lines. The results for this compound will reveal its selectivity profile.
Protocol: Cytotoxicity Assay
It is crucial to determine if this compound exhibits any cytotoxic effects at the concentrations tested in the functional assays.
Method Selection: MTS Assay
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.[1] It is a rapid and reliable method for assessing cell viability.[1]
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the hSGLT2-expressing cells in a 96-well plate at the same density as the functional assay.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound used in the SGLT2 inhibition assay.
-
Incubate for a period that reflects the duration of the functional assay (e.g., 1-2 hours) or longer (e.g., 24-48 hours) to assess long-term toxicity.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) if significant toxicity is observed.
-
Data Presentation: Example Cytotoxicity Data
| Compound | CC₅₀ (µM) |
| This compound | >100 (Hypothetical) |
| Staurosporine (Control) | 0.5 |
Mechanistic Insights and Data Interpretation
The collective data from these assays will provide a comprehensive profile of this compound's in vitro activity.
-
Potency: The IC₅₀ value from the SGLT2 inhibition assay will quantify its potency against the primary target. A comparison with the IC₅₀ of Empagliflozin will reveal the impact of the stereochemical change on inhibitory activity.
-
Selectivity: A lack of significant inhibition in the general glucose uptake assay will indicate selectivity for SGLT2 over other glucose transporters.
-
Safety: A high CC₅₀ value (significantly higher than the IC₅₀) from the cytotoxicity assay will confirm that the observed SGLT2 inhibition is not an artifact of general cell toxicity.
SGLT2 Signaling Pathway
Caption: SGLT2-mediated glucose reabsorption and its inhibition.
References
-
Cell Viability Assays. Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
SGLT2 levels and iSGLT2-mediated cytotoxicity in CRC. (n.d.). ResearchGate. [Link]
-
Protocol for the Cell Viability Assay. (n.d.). Oslo University Hospital. [Link]
-
A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells. (2023). National Institutes of Health. [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). ResearchGate. [Link]
-
Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. (2022). National Institutes of Health. [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. [Link]
-
MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2023). YouTube. [Link]
-
Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (2021). SciELO. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). PubMed. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of Empagliflozin Diastereomers
Welcome to the technical support center for the chiral separation of Empagliflozin. As a C-glycosyl compound with six chiral centers, Empagliflozin's stereochemical purity is a critical quality attribute in pharmaceutical development and manufacturing.[1][2] Its synthesis can yield various diastereomers that must be accurately identified and quantified to ensure safety and efficacy.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your chromatographic methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when developing a chiral separation method for Empagliflozin.
Q1: What are the most effective chiral stationary phases (CSPs) for separating Empagliflozin diastereomers?
A1: The most successful and widely reported CSPs for Empagliflozin are polysaccharide-based, specifically those derived from amylose and cellulose.[1][3] These phases offer a robust mechanism for chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Amylose-based CSPs: Columns like Chiralpak® AD-H and Chiralpak® IG have demonstrated excellent selectivity.[4][5]
-
Cellulose-based CSPs: Columns such as Chiralpak® IC and Chiralcel® OJ-H are also highly effective choices.[3][6]
The selection between amylose and cellulose derivatives is empirical; screening both types is the most effective strategy during initial method development.
Q2: Which chromatographic mode—Normal Phase (NP), Reversed Phase (RP), or Supercritical Fluid Chromatography (SFC)—is best for this separation?
A2: While methods have been developed in multiple modes, Normal Phase (NP) and SFC are generally the most successful for Empagliflozin's diastereomers.
-
Normal Phase (NP-HPLC): Offers high selectivity by utilizing non-polar mobile phases (e.g., n-Hexane or Heptane) with polar alcohol modifiers (e.g., Ethanol, Isopropanol). This mode is often the first choice for screening polysaccharide CSPs.[5][6]
-
Supercritical Fluid Chromatography (SFC): Provides a "green" alternative with fast analysis times and high efficiency. It uses supercritical CO2 as the main mobile phase with small amounts of alcohol co-solvents.[4] SFC can sometimes provide unique selectivity compared to HPLC.
-
Reversed Phase (RP-HPLC): While less common for this specific chiral separation, RP methods using aqueous-organic mobile phases on certain polysaccharide columns (e.g., Chiralcel® OJ-RH) are possible.[7] However, achieving adequate resolution in RP mode is often more challenging.
Q3: My chromatogram shows significant peak tailing for the main Empagliflozin peak. Why does this happen and is there a quick fix?
A3: Peak tailing is a common issue, especially with basic compounds on silica-based CSPs. The primary cause is secondary ionic interactions between the analyte and residual acidic silanol groups on the silica surface.[8][9][10] Empagliflozin, while not strongly basic, possesses functional groups that can engage in these undesirable interactions.
The most effective solution is to add a small concentration of a basic additive to your mobile phase. Diethylamine (DEA) or Triethylamine (TEA) at concentrations of 0.05% to 0.1% (v/v) will compete for the active silanol sites, dramatically improving peak symmetry.[5][8]
Q4: I'm starting from scratch. What is a reliable set of initial conditions for method development?
A4: A systematic screening approach is always best. However, for a high-probability starting point, the following conditions are recommended. This protocol is designed to provide a baseline chromatogram that can then be optimized.
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Column | Chiralpak® IC or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | These are robust, versatile polysaccharide CSPs with a high success rate.[5][6] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Ethanol (EtOH) (80:10:10, v/v/v) | A combination of alcohols often improves peak shape and can modulate selectivity. |
| Additive | 0.1% Diethylamine (DEA) | Essential for minimizing peak tailing by masking active silanol sites.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be lowered to improve resolution.[8] |
| Temperature | 25 °C | Start at ambient temperature. Temperature can be a powerful tool for optimization later. |
| Detection | UV at 224 nm or 225 nm | Empagliflozin has a suitable chromophore for UV detection at this wavelength.[6][11] |
Section 2: Systematic Method Development Workflow
Achieving a robust and reproducible separation requires a logical, systematic approach. Simply testing random conditions is inefficient. The workflow below outlines a proven strategy for developing a chiral separation method for Empagliflozin diastereomers.
Caption: A systematic workflow for chiral method development.
Section 3: Troubleshooting Guide
This section provides detailed solutions to specific experimental problems.
Problem 1: Poor or No Resolution (Rs < 1.5)
Q: My peaks are co-eluting or the resolution is insufficient for quantification. I've tried the starting conditions, but it's not working. What should I do next?
A: Insufficient resolution is the most common hurdle. The key is to systematically alter parameters that influence selectivity (the distance between peaks).
-
Cause A: Suboptimal Mobile Phase Composition. Chiral recognition is highly sensitive to the nature and concentration of the mobile phase modifier (the alcohol).
-
Expertise: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Changing the alcohol type (e.g., from IPA to EtOH) or its concentration alters these competitive interactions, directly impacting chiral recognition and therefore resolution.
-
Protocol: Modifier Screening
-
Prepare separate mobile phases using different alcohols: e.g., n-Hexane/Ethanol (90:10), n-Hexane/Isopropanol (90:10), and n-Hexane/Methanol (95:5). Note: Methanol is a much stronger solvent, so a lower percentage is needed.
-
Inject your sample using each mobile phase, keeping all other conditions constant.
-
Compare the chromatograms. Even if resolution is not perfect, look for any change in selectivity or elution order, as this indicates a promising path for further optimization.
-
-
-
Cause B: Unsuitable Temperature. Temperature affects the thermodynamics of the interaction between the analyte and the CSP.
-
Expertise: Chiral separations are often enthalpically driven.[3] Lowering the temperature can increase the stability of the transient diastereomeric complexes formed on the CSP, leading to longer retention and often, but not always, better resolution.[8]
-
Action: Screen temperatures systematically, for example, at 15°C, 25°C, and 40°C. A column thermostat is essential for this.
-
-
Cause C: Incorrect Flow Rate.
-
Expertise: Reducing the flow rate increases the time the analytes spend interacting with the CSP, which can enhance resolution, especially for difficult separations. This is a trade-off with analysis time.
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min and observe the effect on resolution.
-
Problem 2: Irreproducible Retention Times
Q: My retention times are shifting from one injection to the next, making my analysis unreliable. How do I stabilize my method?
A: Drifting retention times point to an unstable chromatographic system. The cause is often related to the column environment not reaching equilibrium or changing over time.
-
Cause A: Insufficient Column Equilibration. This is the most frequent cause.
-
Trustworthiness: A self-validating protocol requires ensuring the column is fully equilibrated before analysis. Polysaccharide CSPs, especially in normal phase, require a significant volume of mobile phase to fully equilibrate the stationary phase surface.
-
Solution: Always flush the column with a minimum of 10-20 column volumes of the new mobile phase before the first injection.[8] For a 250 x 4.6 mm column, this equates to roughly 25-50 mL.
-
-
Cause B: Mobile Phase Volatility and Composition Change.
-
Expertise: Normal phase solvents like n-Hexane are highly volatile. If the mobile phase reservoir is not properly sealed, the more volatile component will evaporate faster, changing the solvent ratio and affecting retention times.
-
Solution: Prepare fresh mobile phase daily.[8] Keep the reservoir bottles tightly sealed and ensure the solvent mixture is homogenous before use.
-
-
Cause C: Temperature Fluctuations.
-
Expertise: As discussed, temperature directly impacts retention. Even minor fluctuations in ambient lab temperature can cause retention times to drift if a column oven is not used.
-
Solution: Use a reliable column thermostat set to a constant temperature (e.g., 25°C) for all runs.
-
Below is a decision tree to guide your troubleshooting process for common issues.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof.
-
Future technology based HPLC Analytical Procedures and Pharmaceutical Description of Empagliflozin. Journal of Pharmaceutical Negative Results. [Link]
-
Empagliflozin. PubChem, National Institutes of Health. [Link]
-
Gaikwad, A. V., & Khulbe, P. (2022). HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation. Journal of Pharmaceutical Research International. [Link]
-
Puskás, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Al-Saeed, F. A., et al. (2023). Separation of achiral anti-diabetic drugs using sub/supercritical fluid chromatography with a polysaccharide stationary phase. ResearchGate. [Link]
-
Kumar, C. V., et al. (2016). A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase. ResearchGate. [Link]
-
Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks. [Link]
-
Korlakunta, V. G., et al. STABILITY INDICATING HPLC METHOD FOR THE QUANTIFICATION OF (R)- ISOMER IN EMPAGLIFLOZIN DRUG SUBSTANCE. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
How can I improve my chiral column resolution? ResearchGate. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
Sources
- 1. CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof - Google Patents [patents.google.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ejbps.com [ejbps.com]
- 7. hplc.eu [hplc.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Peak Tailing in 3'-Epi Empagliflozin HPLC Analysis
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of 3'-Epi Empagliflozin. Peak tailing can compromise the accuracy and reproducibility of quantification, making it a critical issue to resolve in pharmaceutical analysis. This document provides in-depth troubleshooting strategies and detailed protocols to help you achieve symmetrical, high-quality peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] Tailing indicates undesirable chemical interactions or inefficiencies within the HPLC system.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[1]
Q2: Why is this compound prone to peak tailing?
A2: Like its parent compound, empagliflozin, this compound possesses functional groups that can lead to peak tailing. Although not explicitly basic, the ether and hydroxyl groups in its structure can engage in secondary polar interactions with the stationary phase. The primary cause of peak tailing for such compounds in reversed-phase HPLC is often unwanted interactions with residual silanol groups on the silica-based stationary phase.[3][4] These secondary interactions create multiple retention mechanisms, leading to a distorted peak shape.[2]
Q3: Can the mobile phase pH cause peak tailing for this compound?
A3: Yes, the mobile phase pH is a critical factor.[5] Residual silanol groups on the silica packing are acidic and become ionized (negatively charged) at a pH above approximately 3.[3][6] If the analyte has any basic character, it can interact with these ionized silanols, causing tailing.[7] For empagliflozin and its diastereomers, which are largely neutral, the main effect of pH is to control the ionization state of the silanol groups. Operating at a low pH (typically below 3) suppresses the ionization of these silanols, minimizing secondary interactions and improving peak shape.[2][3]
Q4: How does the HPLC column itself contribute to peak tailing?
A4: The column is a primary source of peak tailing issues. Key factors include:
-
Residual Silanols: Even with modern end-capping, some unreacted silanol groups remain on the silica surface. These can interact with polar analytes.[2][4]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at high pH, which can expose more silanol groups.[8] Physical damage, like a void at the column inlet or a blocked frit, can also distort peak shape.[9]
-
Contamination: Accumulation of strongly retained sample components on the column can create active sites that cause tailing.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing in your this compound analysis. The troubleshooting workflow is designed to logically isolate the root cause.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Mobile Phase and Additive Effects
The composition of your mobile phase is the most adaptable tool for correcting peak tailing.
Causality: Secondary interactions between polar groups on the analyte and ionized silanol groups on the stationary phase are a primary cause of peak tailing.[3] By controlling the mobile phase pH, you can suppress the ionization of these silanols, thereby minimizing these unwanted interactions.[3][4]
Diagnostic Checks & Solutions:
-
pH Adjustment: Many published methods for empagliflozin use a mobile phase with a pH between 3.0 and 4.8.[11][12] While effective for retention, this pH range may not fully suppress silanol activity.
-
Buffer Choice and Concentration: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent peak shapes.[13]
-
Solution: Use a buffer with a pKa close to the target pH. For a pH of 2.7, a phosphate buffer is suitable. Ensure the buffer concentration is adequate, typically between 10-25 mM, to provide sufficient buffering capacity.[4]
-
-
Use of Additives (Amines): For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase. TEA preferentially interacts with the active silanol sites, shielding the analyte from these interactions.[2] While this compound is not strongly basic, this can be a useful strategy if other approaches fail.
| Parameter | Recommended Range/Type | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[3] |
| Acidic Modifier | 0.05-0.1% TFA or Formic Acid | Provides a low and stable pH. TFA can also act as an ion-pairing agent. |
| Buffer System | Phosphate or Formate | Use a buffer with a pKa within 1 unit of the target pH for effective buffering. |
| Buffer Concentration | 10-25 mM | Ensures stable pH throughout the analysis, preventing peak shape distortion.[4] |
HPLC Column-Related Issues
A compromised or unsuitable column is a frequent culprit.
Causality: The quality of the silica packing material, the effectiveness of the end-capping, and the physical integrity of the column bed are all critical for achieving symmetrical peaks.
Diagnostic Checks & Solutions:
-
Column Type: Not all C18 columns are the same. Older, Type-A silica columns have more acidic and accessible silanol groups than modern, high-purity, Type-B silica columns.
-
Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that cause tailing.
-
Solution: Implement a column cleaning protocol. If the problem persists, particularly if all peaks in the chromatogram are tailing, the inlet frit may be partially blocked.[9] Try back-flushing the column (if permitted by the manufacturer). If this fails, replace the column.
-
-
Column Void: A void or channel in the packed bed, often at the column inlet, can cause the sample band to spread unevenly, resulting in distorted peaks.
-
Solution: This is typically irreversible. The column must be replaced. To prevent voids, avoid sudden pressure shocks and operate within the column's specified pH and pressure limits.
-
Protocol 1: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.
-
Polar Contaminant Removal: Wash with 100% HPLC-grade water for 20-30 minutes.
-
Non-Polar Contaminant Removal: Sequentially wash the column with the following solvents for 30-40 minutes each:
-
Isopropanol
-
Tetrahydrofuran (THF) (if compatible with your system)
-
Methylene Chloride (if compatible with your system)
-
Hexane (for highly non-polar contaminants)
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase until a stable baseline is achieved.
System and Hardware Effects (Extra-Column Volume)
Causality: Extra-column volume refers to all the volume within the HPLC system outside of the column itself, including injector loops, tubing, fittings, and the detector flow cell.[15] Excessive volume causes the separated analyte bands to broaden and mix before reaching the detector, leading to tailing and loss of resolution.[15][16] This effect is more pronounced for early-eluting peaks.[17]
Diagnostic Checks & Solutions:
-
Tubing: The length and internal diameter (ID) of the connecting tubing, especially between the column and the detector, are critical.
-
Solution: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm). Ensure all connections are made correctly with no gaps.[6]
-
-
Detector Cell Volume: A large detector flow cell can contribute significantly to extra-column volume.
-
Solution: If using smaller ID columns (e.g., 2.1 mm), consider using a micro-flow cell to minimize this effect.
-
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[18]
-
Solution: Perform a dilution series. Dilute your sample by a factor of 5 or 10 and inject again. If the peak shape improves, you were likely overloading the column.
-
Summary of Key Recommendations
| Category | Recommendation | Rationale |
| Mobile Phase | Operate at a low pH (2.5-3.0) with an acidic modifier like 0.1% TFA. | Minimizes secondary interactions by suppressing silanol ionization.[3] |
| Column | Use a modern, high-purity, fully end-capped C18 or C8 column. | Reduces the number of active silanol sites available for interaction.[4] |
| Hardware | Minimize extra-column volume by using short, narrow-ID tubing. | Prevents band broadening outside the column, preserving peak shape.[15] |
| Method | Avoid column overload by injecting an appropriate sample concentration. | Prevents saturation of the stationary phase, which can distort peaks.[10] |
By systematically evaluating these factors—starting with the easily adjustable mobile phase and progressing to column and hardware checks—you can effectively diagnose and resolve the issue of peak tailing in your this compound analysis, ensuring the generation of reliable and accurate chromatographic data.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Khan, A., et al. (n.d.). Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form.
- Gaikwad, A. V., & Khulbe, P. (2022). HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation.
- Gaikwad, A. V., & Khulbe, P. (2022).
- Badgujar, V. M., et al. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics.
- Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Dolan, J. W. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Hichrom. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Khan, A., et al. (2025, August 9). (PDF) Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form.
- Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC.
- Dolan, J. W. (n.d.). Extracolumn Effects.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025, December). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC. BenchChem Technical Support.
- Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Advanced Chromatography Technologies Ltd. (2018, May 23). How to Determine Extra Column Dispersion and Extra Column Volume.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Waters Corporation. (n.d.). Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Jaiswal, S. H., et al. (2024, September 8). Validated HPLC method for empagliflozin impurity analysis.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- A comparative study of analytical methods for empagliflozin and rel
- RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin. (2025, August 10).
- Manoel, J. W., et al. (n.d.).
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. pjps.pk [pjps.pk]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Stability issues of 3'-Epi Empagliflozin in solution
Introduction
Welcome to the technical support guide for 3'-Epi Empagliflozin. As an important stereoisomer and potential impurity of Empagliflozin, understanding the stability profile of this compound is critical for accurate analytical method development, formulation studies, and non-clinical evaluations.[1][2][3][4] This guide is designed for researchers, analytical chemists, and formulation scientists to navigate the common stability challenges encountered when working with this compound in solution. While direct stability studies on this compound are not extensively published, we can infer a significant amount from the comprehensive forced degradation studies performed on its parent compound, Empagliflozin.[5][6][7][8] This document synthesizes that data with established chemical principles to provide practical, field-proven advice.
General Stability Profile of Empagliflozin and its Epimers
Empagliflozin has been subjected to a battery of stress tests according to ICH guidelines, which are instructive for its epimers.[5][8] The stability is primarily influenced by pH, solvent composition, temperature, and light. The C-glycosidic bond and the tetrahydrofuran moiety are key areas of interest for potential degradation.[7][8] For this compound, an additional consideration is the potential for epimerization back to the parent Empagliflozin or other related diastereomers under certain solution conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What are the recommended solvents and storage conditions for a this compound stock solution?
Answer: Proper storage is the first line of defense against degradation. Based on data from Empagliflozin, stock solutions should be prepared in a non-aqueous, aprotic solvent and stored under conditions that minimize thermal and photo-stress.
Causality: Empagliflozin is sparingly soluble in aqueous buffers, and such solutions are not recommended for storage beyond a single day due to the risk of hydrolysis.[9] Organic solvents like DMSO or ethanol provide better solubility and a less reactive environment.[9][10] Storing at low temperatures (-20°C or below) and protecting from light are standard best practices to reduce the rate of any potential degradation reactions.[3][10][11]
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility (~50 mg/mL for Empagliflozin) and generally non-reactive.[10] Ensure DMSO is high-purity and anhydrous to prevent introduction of water. |
| Secondary Solvent | Anhydrous Ethanol | Good solubility (~30 mg/mL for Empagliflozin).[9] Can be a suitable alternative if DMSO is incompatible with downstream experiments. |
| Storage Temp. | -20°C to -80°C | Reduces kinetic energy, slowing degradation rates significantly.[3][10] Long-term storage (>2 years) is feasible under these conditions.[10] |
| Light Exposure | Store in amber vials or protect from light | Photolytic degradation has been observed in forced degradation studies of Empagliflozin.[5][6][12] Protection from light is crucial.[11] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | While oxidative degradation is less pronounced than hydrolytic degradation, it is still a factor.[7][12] Flushing with inert gas displaces oxygen.[9][11] |
Question 2: I've prepared my this compound in an aqueous buffer for an experiment and my HPLC is showing a new, unexpected peak. What could it be?
Answer: This is a common issue when working with aqueous solutions of glycosidic compounds. The new peak is likely a degradation product or a related stereoisomer. The primary suspects are:
-
Hydrolytic Degradation Products: The compound is degrading due to the pH of your buffer.
-
Epimerization: The this compound is converting to Empagliflozin or another diastereomer.
-
Contamination: An impurity from your solvent or glassware.
This troubleshooting workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for unexpected peaks.
Question 3: My compound appears to be unstable in my buffered solution. How does pH affect stability?
Answer: Forced degradation studies on Empagliflozin have shown that it is susceptible to both acidic and basic hydrolysis.[13][14] Degradation is consistently reported to be more significant under strong acid and strong base conditions compared to neutral, oxidative, or photolytic stress.[5][12][13]
-
Acidic Conditions (pH < 4): Strong acidic conditions (e.g., 0.1N to 5N HCl) can lead to significant degradation.[6][7][8][12] The primary degradation pathway likely involves hydrolysis, potentially at the glycosidic linkage or the tetrahydrofuran ring.[7][15] One study reported ~26% degradation after 24 hours in 0.1 M HCl.[12]
-
Basic Conditions (pH > 9): Strong basic conditions (e.g., 0.1N to 5N NaOH) also cause substantial degradation.[5][6][7][8] In some studies, degradation under basic stress was the most pronounced.[5] The mechanism may involve hydrolysis and rearrangements favored by high pH.
-
Neutral Conditions (pH 6-8): Empagliflozin is relatively stable around neutral pH.[16] However, even in neutral water, some degradation can occur, especially when heated.[16][17]
Recommendation: For maximum stability in aqueous solutions for short-term experiments, use a buffer in the pH 6.5 - 7.5 range and maintain samples at a cool temperature (e.g., on ice or in a refrigerated autosampler). Avoid preparing large batches of aqueous solutions; prepare them fresh daily.[9]
Table 2: Summary of Empagliflozin Degradation Under Forced Stress Conditions (Note: Degradation extent varies by specific conditions like temperature, concentration, and time)
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N - 5 N HCl, elevated temp. | Significant (e.g., 2.8% to 26.4%) | [8][12][17] |
| Base Hydrolysis | 0.1 N - 5 N NaOH, elevated temp. | Significant (e.g., 4.5% to 7.4%) | [8][12][17] |
| Oxidation | 3% - 30% H₂O₂ | Moderate (e.g., 3.6% to 4.8%) | [8][12][17] |
| Thermal | 60°C - 80°C | Moderate (e.g., ~8.9%) | [5][12] |
| Photolytic | UV light / Sunlight | Moderate (e.g., ~2.9%) | [5][12] |
Experimental Protocols
Protocol 1: Preparation of Stable Stock and Working Solutions
This protocol minimizes initial degradation and ensures the integrity of your starting material.
-
Material Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a controlled environment.
-
Stock Solution Preparation (10 mg/mL):
-
Add the weighed solid to a clean, amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex gently or sonicate briefly (do not heat) until fully dissolved.[6][16]
-
Blanket the headspace of the vial with an inert gas (e.g., Argon) before sealing tightly.
-
-
Storage: Store the stock solution at -20°C or below.[3]
-
Working Solution Preparation:
-
Thaw the stock solution completely and vortex gently to ensure homogeneity.
-
Dilute the stock solution into your final experimental buffer immediately before use.
-
Keep the aqueous working solution on ice or in a refrigerated autosampler for the duration of the experiment. Do not store aqueous solutions overnight.[9]
-
Protocol 2: A Basic Stability Assessment using RP-HPLC
This workflow allows you to quickly assess the stability of this compound in a new buffer or formulation.
Caption: Potential stability pathways for this compound.
This diagram illustrates that this compound can undergo irreversible chemical degradation to various products, particularly under harsh pH or oxidative conditions. [7][8]Concurrently, there is a potential for a reversible epimerization to Empagliflozin, which could reach an equilibrium depending on the solution environment.
References
-
Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material) - IJSDR. (n.d.). Retrieved from [Link]
-
Prasath, V., et al. (n.d.). Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. Journal of Chemical Health Risks. Retrieved from [Link]
-
Bhattarai, A., et al. (n.d.). Forced Degradation Studies on Empagliflozin Tablet And Empagliflozin - Raw Material. JETIR. Retrieved from [Link]
-
Badgujar, V. M. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Kumar, A., et al. (2019). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. Taylor & Francis Online. Retrieved from [Link]
-
Degradation pathways of empagliflozin (EMPA) in acidic conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Shirisha, V., et al. (2019). A New Simple Method Development, Validation and Forced Degradation Studies of Empagliflozin By Using RP-HPLC. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Methodical insights into reported sophisticated analytical techniques for the determination of anti-diabetic drug empagliflozin. (n.d.). JMPAS. Retrieved from [Link]
-
Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. (n.d.). Taylor & Francis. Retrieved from [Link]
-
A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Naseef, H., et al. (n.d.). Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form. Lat. Am. J. Pharm. Retrieved from [Link]
-
Silveira, F., et al. (2021). Assay of empagliflozin tablets by a stability-indicating micellar electrokinetic chromatography method and cytotoxicity study of degraded samples. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Empagliflozin solutions stability on stress test evaluated on an 8-day period. (n.d.). ResearchGate. Retrieved from [Link]
-
3'''-Epi-Empagliflozin CAS: 864070-43-9. (n.d.). Bio-Techne. Retrieved from [Link]
-
A validated HPLC method for determination of empagliflozin and its two related impurities. (n.d.). Asian Publication Corporation. Retrieved from [Link]
Sources
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- 2. 3-Epi Empagliflozin - Opulent Pharma [opulentpharma.com]
- 3. usbio.net [usbio.net]
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- 5. ijsdr.org [ijsdr.org]
- 6. jetir.org [jetir.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Empagliflozin API FAQs: Storage, Solubility, Shelf Life & COA Explained [bio-synth.in]
- 12. ijpbs.com [ijpbs.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
Overcoming poor solubility of 3'-Epi Empagliflozin in aqueous buffers
Introduction
Welcome to the technical support guide for 3'-Epi Empagliflozin. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this specific epimer of Empagliflozin. As an epimer, this compound shares the same molecular formula and weight as the parent drug but differs in the three-dimensional arrangement at a single stereocenter.[1] This subtle change can significantly impact physicochemical properties, including solubility, which is a critical parameter for in vitro assay performance, formulation development, and ensuring reliable experimental outcomes.[2][3]
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
A1: The solubility challenges with this compound are inferred from its parent compound, Empagliflozin. Empagliflozin is described as being "very slightly soluble in water" and "practically insoluble" in certain organic solvents.[4] Although some sources classify Empagliflozin as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability), this classification is based on the dose required for therapeutic effect and regulatory definitions, not necessarily on its intrinsic physical solubility in neutral aqueous buffers, which remains low.[5][6][7]
The key factors contributing to its expected poor solubility are:
-
Molecular Structure: The molecule has a large, complex, and relatively hydrophobic structure (LogP ≈ 1.7).
-
Crystalline Solid State: Like Empagliflozin, the epimer is a crystalline solid.[8] The energy required to break the crystal lattice during dissolution can be substantial, leading to low aqueous solubility.
-
Stereochemistry: While the exact impact of the 3' epimerization is not extensively published, changes in stereochemistry can alter the crystal packing energy and the molecule's interaction with water, often affecting solubility.[2][9] Enantiomers and diastereomers of a drug can exhibit different physicochemical properties, including solubility and melting points.[2]
Q2: I need to prepare a solution for an in vitro cell-based assay. What is a reliable starting point?
A2: The most common and effective starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.[10]
Recommended Initial Protocol:
-
Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO). Empagliflozin is known to be soluble in DMSO at concentrations of approximately 30 mg/mL.[8][11]
-
Stock Solution Preparation: Dissolve the this compound crystalline solid in 100% DMSO to create a concentrated stock (e.g., 10-20 mM). Ensure complete dissolution, using gentle warming (to 37°C) or brief vortexing if necessary.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your final aqueous buffer or cell culture medium.
-
Final Solvent Concentration: Critically, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]
If precipitation occurs upon dilution (a phenomenon known as "crashing out"), refer to the troubleshooting guide below.
Q3: How does pH influence the solubility of this compound? Can I use pH adjustment?
A3: Empagliflozin does not possess readily ionizable groups within the typical physiological pH range of 1-7.5.[13] Its predicted pKa is approximately 12.5-13.2, indicating it is a very weak acid.[14][15] Therefore, altering the pH of your buffer between pH 1 and 8 is unlikely to significantly increase its solubility.[16][17] The solubility of such non-ionizable compounds is generally pH-independent in this range.[18] Forcing the pH to extreme alkaline levels (pH > 11) to deprotonate the molecule is not a viable strategy for most biological experiments.
Q4: My compound is precipitating even with DMSO. What are my next steps?
A4: If you are experiencing precipitation, a systematic approach involving co-solvents, surfactants, or complexing agents is necessary. These excipients work by different mechanisms to keep hydrophobic compounds dispersed in an aqueous environment.
-
Co-solvents: These agents, like ethanol or polyethylene glycol (PEG), work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic drug.[19][20] A 1:1 solution of ethanol and PBS has been shown to solubilize Empagliflozin up to approximately 0.5 mg/mL.[8]
-
Surfactants: Surfactants form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in water.[21] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule can form an "inclusion complex" by fitting into the cavity, which increases its apparent water solubility.[22][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for BCS Class II/IV compounds.[24][25]
A screening experiment (see Protocol 2) is the best way to determine the optimal solubilization strategy for your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the final mixed-solvent system is exceeded ("crashing out"). | 1. Decrease Final Concentration: Lower the final target concentration of the compound. 2. Modify Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. Pre-warming the aqueous buffer to 37°C can also help. 3. Introduce a Co-solvent: Prepare the final solution in a buffer containing a co-solvent like 10-20% ethanol or PEG 400.[26] |
| Compound is not fully dissolving in 100% DMSO. | The concentration is too high, or the compound has very low intrinsic solubility. | 1. Reduce Stock Concentration: Attempt to make a more dilute stock solution. 2. Use Gentle Heat/Sonication: Gently warm the solution (37-40°C) or place it in an ultrasonic bath for short periods. 3. Try an Alternative Solvent: Test other organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always verify assay compatibility. |
| Inconsistent results or low signal in biological assays. | Poor solubility is leading to an unknown and variable concentration of the active compound in solution. | 1. Confirm Solubility: Before running the assay, prepare the final dilution and centrifuge it at high speed (e.g., 14,000 rpm for 10 min). Measure the concentration of the supernatant (e.g., by HPLC-UV) to determine the true soluble concentration. 2. Implement a Solubilization Strategy: Proactively use a co-solvent, surfactant, or cyclodextrin system (see Protocol 2) to ensure the compound remains in solution throughout the experiment. |
| Vehicle control (e.g., DMSO) shows unexpected biological activity. | The final solvent concentration is too high, causing cellular stress or other off-target effects. | 1. Reduce Solvent Concentration: Redesign the dilution scheme to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[12] 2. Switch Solubilizer: Consider using a more biocompatible solubilizer like HP-β-cyclodextrin, which often has lower toxicity than organic solvents.[12] |
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Preparation of a Stock Solution
This protocol details the standard procedure for preparing an initial stock solution for in vitro screening.
Caption: Workflow for preparing a concentrated DMSO stock solution.
Protocol 2: Screening for an Optimal Solubilization System
This experiment is designed to identify the most effective excipient for enhancing the aqueous solubility of this compound.
-
Prepare a 10 mg/mL stock solution of this compound in methanol.
-
Label a series of microcentrifuge tubes for each condition to be tested (e.g., Control, 1% Tween 80, 2% HP-β-CD, 20% PEG 400).
-
Prepare Test Solutions: In each tube, add 980 µL of the corresponding aqueous buffer (e.g., PBS, pH 7.4) containing the excipient at its final concentration.
-
Spike with Compound: Add 20 µL of the 10 mg/mL methanolic stock solution to each tube. This results in a final theoretical concentration of 200 µg/mL and a final methanol concentration of 2%.
-
Equilibrate: Tightly cap the tubes and rotate them end-over-end at room temperature for 24 hours to allow them to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 15 minutes.
-
Quantify: Carefully remove an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Analyze Results: Compare the measured solubility in each system to identify the most effective excipient.
Sources
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- 4. US20170247356A1 - Processes for the preparation of empagliflozin - Google Patents [patents.google.com]
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- 20. wisdomlib.org [wisdomlib.org]
- 21. brieflands.com [brieflands.com]
- 22. researchgate.net [researchgate.net]
- 24. impactfactor.org [impactfactor.org]
- 25. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3'-Epi Empagliflozin
Welcome to the technical support center dedicated to the nuanced challenge of detecting 3'-Epi Empagliflozin at low levels. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical need to identify and quantify this specific stereoisomeric impurity of Empagliflozin. As an epimer, this compound shares the same mass as the active pharmaceutical ingredient (API), making its detection and separation a significant analytical hurdle, particularly at trace levels.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during method development and routine analysis. The troubleshooting sections are structured to help you diagnose and resolve problems systematically, ensuring the scientific validity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound, or Empagliflozin (R)-Isomer, is a stereoisomer of Empagliflozin, differing in the spatial arrangement at the 3' position of the glucopyranose ring.[1] As a process-related impurity or a potential degradation product, its presence in the final drug product must be strictly controlled to ensure safety and efficacy, in line with regulatory guidelines from bodies like the International Council on Harmonisation (ICH).[2] The challenge lies in its identical mass to Empagliflozin, making non-chromatographic methods ineffective for its quantification.
Q2: What are the primary analytical techniques for detecting this compound?
A2: The most effective technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the required selectivity and sensitivity.[3] Due to the isomeric nature of this compound and Empagliflozin, chromatographic separation is paramount. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to separate the epimers before they enter the mass spectrometer for detection and quantification.[2]
Q3: Why can't I separate this compound from Empagliflozin using a standard C18 column?
A3: Standard reversed-phase columns like C18 separate compounds based on hydrophobicity. Since this compound and Empagliflozin have identical chemical formulas and very similar physical properties, they often co-elute on these columns. Achieving separation requires a stationary phase that can differentiate between the subtle stereochemical differences of the epimers. Chiral chromatography, utilizing columns with amylose or cellulose derivatives, is often necessary for this purpose.[4]
Q4: How can I confirm the identity of a peak suspected to be this compound?
A4: The most definitive way is to use a certified reference standard of this compound.[5] By spiking your sample with this standard, you can confirm the retention time of the impurity. Additionally, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help generate the epimer and other degradation products, aiding in peak identification and method specificity.[1][6][7]
Troubleshooting Guide: Enhancing Sensitivity and Resolution
This section addresses specific experimental issues you might encounter.
Issue 1: Poor or No Chromatographic Resolution Between Empagliflozin and this compound
Causality: The primary cause is the use of a non-selective chromatographic column. The subtle difference in the spatial orientation of a single hydroxyl group requires a stationary phase capable of chiral recognition.
Solutions:
-
Step 1: Select a Chiral Column.
-
Action: Switch from a standard C18 or C8 column to a chiral stationary phase. Columns based on amylose or cellulose derivatives are known to be effective for separating optical isomers.[4]
-
Rationale: These columns have chiral selectors that interact differently with the epimers, leading to differential retention and, therefore, separation.
-
-
Step 2: Optimize the Mobile Phase.
-
Action: Experiment with different mobile phase compositions. For chiral separations, a mix of solvents like methanol, ethanol, and n-hexane may be effective.[4] Adjusting the pH of the aqueous component with additives like formic acid or ammonium acetate can also influence selectivity.
-
Rationale: The mobile phase composition affects the interaction between the analytes and the chiral stationary phase. Fine-tuning the solvent ratios and pH can enhance the resolution.
-
-
Step 3: Adjust Column Temperature and Flow Rate.
-
Action: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and adjust the column temperature.
-
Rationale: Slower flow rates increase the interaction time with the stationary phase, potentially improving resolution. Temperature affects the thermodynamics of the separation, and optimization is often required.
-
Issue 2: Low Signal Intensity or Poor Sensitivity for the this compound Peak
Causality: This can stem from suboptimal mass spectrometry settings, inefficient ionization, poor sample preparation, or matrix effects from the sample.
Solutions:
-
Step 1: Optimize Mass Spectrometer Parameters.
-
Action: Perform a direct infusion of the this compound reference standard to optimize the precursor and product ions, collision energy, and cone voltage. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity.[3]
-
Rationale: MRM is a highly sensitive and selective technique that filters for a specific precursor ion and a specific product ion, reducing background noise and enhancing the signal for the target analyte.
-
-
Step 2: Enhance Ionization Efficiency.
-
Action: Ensure the mobile phase is compatible with electrospray ionization (ESI). The addition of a small percentage of formic acid (0.1%) or ammonium acetate (5mM) can promote the formation of protonated molecules in positive ion mode.[8]
-
Rationale: Proper pH and the presence of proton donors in the mobile phase are crucial for efficient ionization and, consequently, a stronger signal.
-
-
Step 3: Improve Sample Preparation and Extraction.
-
Action: If working with biological matrices like plasma, employ an effective extraction technique such as liquid-liquid extraction (LLE) with ethyl acetate or protein precipitation (PP) with acetonitrile.[9][10]
-
Rationale: These methods remove interfering matrix components that can suppress the ionization of the target analyte, leading to improved sensitivity.
-
Issue 3: High Background Noise in the Chromatogram
Causality: High background noise can be caused by contaminated solvents, a dirty ion source, or co-eluting matrix components.
Solutions:
-
Step 1: Ensure High-Purity Solvents and Reagents.
-
Action: Use LC-MS grade solvents and freshly prepared mobile phases.
-
Rationale: Low-quality solvents can contain non-volatile impurities that contribute to high background noise.
-
-
Step 2: Clean the Mass Spectrometer Ion Source.
-
Action: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, cone).
-
Rationale: Over time, the ion source can become contaminated with non-volatile material from samples and solvents, leading to increased background noise and reduced sensitivity.
-
-
Step 3: Implement a Diverter Valve.
-
Action: Use a diverter valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run when the analyte of interest is not eluting.
-
Rationale: This prevents salts and other non-volatile components from the sample matrix from entering the mass spectrometer, thereby keeping the ion source cleaner and reducing background noise.
-
Experimental Protocols & Data
Table 1: Recommended Starting LC-MS/MS Parameters for Empagliflozin and its Epimer
| Parameter | Recommended Setting | Rationale |
| Chromatography | UPLC/HPLC with a chiral column (e.g., Amylose or Cellulose-based) | Essential for separating the epimers.[4] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile/Methanol | Gradient elution is often required for good separation. |
| Flow Rate | 0.3 - 0.8 mL/min | Lower flow rates can improve resolution. |
| Column Temperature | 30-40 °C | Optimization may be required. |
| Ionization Mode | ESI Positive | Empagliflozin and its epimer readily form protonated molecules. |
| Precursor Ion (m/z) | 451.1 | Corresponds to [M+H]+ for both compounds.[3] |
| Product Ion (m/z) | 71.1 | A common and stable fragment ion.[3] |
| Collision Energy | 15-25 eV | Needs to be optimized for the specific instrument. |
| Cone Voltage | 20-30 V | Needs to be optimized for the specific instrument. |
Protocol: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products, including this compound, and for demonstrating the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Empagliflozin in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 60°C for 24 hours.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at 60°C for 24 hours.[7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid and base samples, and then dilute all samples to an appropriate concentration for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to resolving co-eluting epimer peaks.
Workflow for Enhancing Signal Sensitivity
Caption: A systematic workflow for improving the sensitivity of low-level analyte detection.
References
-
Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (n.d.). International Journal of Health Sciences. [Link]
- CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof. (2017).
-
Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). (2023). IJSDR. [Link]
-
Forced Degradation Studies on Empagliflozin Tablet And Empagliflozin - Raw Material. (2023). JETIR. [Link]
-
Assessment of organic impurities in solid oral product of SGLT-2 inhibitors category (empagliflozin) by HPLC. (2022). Allied Academies. [Link]
-
Validated HPLC method for empagliflozin impurity analysis. (2024). Global Journal of Research in Pharmacy & Pharmaceutical Sciences. [Link]
-
RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin. (2024). Research Journal of Pharmacy and Technology. [Link]
-
Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. (2023). Journal of Chemical Health Risks. [Link]
-
Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. (2023). ResearchGate. [Link]
-
Development and validation of empagliflozin in human plasma using nevirapine as internal standard by liquid chromatography-tandem mass spectrometry. (2022). ResearchGate. [Link]
-
Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. (2023). Asian Journal of Chemistry. [Link]
-
Development and Validation of a Bioanalytical Method to Determine Empagliflozin in Human Plasma Using UPLC-MS/MS. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Bioanalytical Method Development and Validation of Empagliflozin by LC–MS/MS Method and Quantitative Estimation of Drug Concentration in Human Plasma. (2021). Asian Journal of Pharmaceutics. [Link]
-
Validated HPLC method for determination of impurities in Dienogest drug substances. (2017). World Journal of Pharmaceutical Research. [Link]
-
LC-MS/MS Determination of Empagliflozin and Metformin. (2017). PubMed. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Determination of Empagliflozin and Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ijsdr.org [ijsdr.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijper.org [ijper.org]
Technical Support Center: Method Robustness Testing for 3'-Epi Empagliflozin Analysis
Welcome to the technical support guide for robustness testing of analytical methods for 3'-Epi Empagliflozin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring your analytical methods are reliable and reproducible. As an epimeric impurity of Empagliflozin, consistent and accurate quantification of this compound is critical for quality control and regulatory compliance.[1][2] This guide will delve into the principles of method robustness, offer troubleshooting solutions for common issues, and provide a practical protocol for your experiments.
The Critical Role of Robustness Testing
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][4] For stereoisomers like Empagliflozin and its 3'-epimer, where structural differences are minimal, the analytical method's ability to consistently resolve these two compounds is paramount. A lack of robustness can lead to unreliable results, failed system suitability tests, and out-of-specification findings, ultimately impacting project timelines and regulatory submissions.[5]
The International Council on Harmonisation (ICH) guideline Q2(R1) mandates the evaluation of a method's robustness during the development phase.[3][4][6] This proactive approach ensures the method's reliability when transferred between different laboratories, instruments, or analysts.[5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise during the robustness testing of methods for this compound analysis.
Q1: What are the most critical parameters to evaluate in a robustness study for the HPLC analysis of this compound?
When analyzing closely related compounds like epimers, the chromatographic separation is highly sensitive to minor changes. The most critical parameters to investigate are typically:
-
Mobile Phase Composition: Small variations in the percentage of the organic modifier (e.g., acetonitrile or methanol) can significantly impact the retention times and resolution between Empagliflozin and this compound.[7][8][9][10]
-
pH of the Mobile Phase Buffer: The ionization state of the analytes can be altered by pH changes, affecting their interaction with the stationary phase and thus, their retention and peak shape.[7][11]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter retention times and separation efficiency.[12][13]
-
Flow Rate: Variations in the flow rate can directly impact retention times and, to a lesser extent, resolution.[12]
-
Wavelength: While less likely to affect separation, the detector wavelength should be checked to ensure consistent response for both the parent drug and the epimer.
Q2: My resolution between Empagliflozin and this compound dropped below the acceptance criteria when I slightly increased the percentage of organic solvent in the mobile phase. Why did this happen and what should I do?
This is a common issue when analyzing structurally similar compounds. An increase in the organic solvent percentage in a reversed-phase HPLC method generally leads to a decrease in retention time for all analytes. However, the extent of this change may not be the same for Empagliflozin and its epimer. The subtle differences in their three-dimensional structure can lead to differential changes in their interaction with the stationary phase as the mobile phase strength increases. This can cause the peaks to move closer together, reducing the resolution.
Solution:
-
Confirm the Observation: Repeat the experiment with the slightly altered mobile phase composition to ensure the result is reproducible.
-
Assess the Method's Limits: This finding indicates that your method is sensitive to this particular parameter. It is crucial to define a narrower acceptable range for the mobile phase composition in your standard operating procedure (SOP).
-
Method Re-optimization: If the acceptable range is too narrow for routine use, you may need to re-optimize the method to improve its robustness. This could involve exploring different stationary phases, a different organic modifier, or adjusting the buffer pH to enhance the separation.
Q3: I observed a significant shift in retention time, but the peak shape and resolution are still acceptable. Is this a robustness failure?
A shift in retention time is a key indicator of a method's sensitivity to a particular parameter variation.[13] While the separation may still be acceptable under the tested condition, it signals a potential risk. In a routine laboratory environment, such shifts could lead to misidentification of peaks or peaks drifting outside of the integration window.
Recommendation:
-
Document the extent of the retention time shift for each parameter change.
-
Establish an acceptable range for retention time variation in your system suitability criteria.
-
If the shifts are substantial, it is advisable to tighten the control over the influential parameter in the method's SOP. For example, if a ±0.2 unit change in pH causes a large retention time shift, the SOP should specify a more precise pH range (e.g., ±0.05 units).[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the robustness testing for this compound analysis.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample. | 1. Dilute the sample and re-inject. |
| 2. Secondary Interactions: Residual silanol groups on the column interacting with the analytes.[11] | 2. Adjust the mobile phase pH to suppress silanol activity (e.g., lower pH). Consider using a highly end-capped column. | |
| 3. Column Contamination or Degradation: Build-up of contaminants on the column frit or stationary phase degradation.[7][11] | 3. Back-flush the column. If the problem persists, use a guard column or replace the analytical column.[7][11] | |
| High System Backpressure | 1. Blocked Frit or Column: Particulate matter from the sample or mobile phase blocking the column inlet.[11][14] | 1. Filter all samples and mobile phases. Replace the in-line filter and column frit if necessary. |
| 2. Buffer Precipitation: The buffer in the mobile phase precipitating out, especially when mixed with a high percentage of organic solvent.[14] | 2. Ensure the buffer is fully soluble in the mobile phase mixture. Flush the system with water to dissolve any precipitated salts. | |
| Irreproducible Results | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs or after a change in mobile phase composition.[13] | 1. Increase the column equilibration time. Ensure a consistent equilibration period is used before each run. |
| 2. Mobile Phase Preparation Inconsistency: Variations in preparing the mobile phase, such as inaccurate pH adjustment or component measurement.[7] | 2. Implement a strict and detailed SOP for mobile phase preparation. | |
| 3. Instrument Variability: Issues with the pump, injector, or detector.[11] | 3. Perform system suitability tests before each run to ensure the instrument is performing correctly. |
Experimental Workflow & Protocols
Visualizing the Robustness Testing Workflow
The following diagram illustrates a typical workflow for a robustness study, starting from the identification of key parameters to the final analysis and reporting.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. lcms.cz [lcms.cz]
- 6. fda.gov [fda.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. A novel HPLC method for the simultaneous determination of empagliflozin and dapagliflozin: Development, validation, robustness testing and greenness assessment | Archives of Pharmacy [aseestant.ceon.rs]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. ijisrt.com [ijisrt.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. realab.ua [realab.ua]
Addressing co-elution of 3'-Epi Empagliflozin with other impurities
Guide: Method Development and Troubleshooting for the Co-elution of 3'-Epi Empagliflozin
Welcome to the technical support center for Empagliflozin analytical studies. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and validated protocols to address a common challenge in impurity profiling: the co-elution of the active pharmaceutical ingredient (API) Empagliflozin with its stereoisomeric impurity, this compound.
Understanding the Challenge: The Significance of Stereoisomeric Purity
Empagliflozin is a potent SGLT-2 inhibitor used in the management of type 2 diabetes.[1][2] Like all pharmaceuticals, its purity is critical to ensure safety and efficacy. Impurities can arise from the synthesis process, degradation, or storage.[3][4] One of the most challenging impurities to resolve is this compound, a stereoisomer (epimer) of the parent molecule.[5][6]
-
What is an Epimer? Epimers are stereoisomers that differ in configuration at only one of several chiral centers. Empagliflozin has six chiral centers, making it a complex stereochemical entity.[7] this compound, also known as the Empagliflozin (R)-Isomer, has a different spatial arrangement at the 3' position of the tetrahydrofuran ring.[5][8]
-
Why is Co-elution a Problem? Because epimers share nearly identical physicochemical properties (molecular weight, pKa, UV absorbance), they are notoriously difficult to separate using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[7][9] This can lead to under-quantification or complete failure to detect the impurity, posing a significant risk to quality control and regulatory compliance. The International Council for Harmonisation (ICH) provides strict guidelines on the thresholds for reporting, identifying, and qualifying impurities, making accurate separation essential.[10][11]
Troubleshooting Guide: From Detection to Resolution
This section is structured in a question-and-answer format to guide you through the logical steps of identifying and resolving the co-elution of this compound.
Q1: My chromatogram shows a subtle shoulder or tailing on the main Empagliflozin peak. How can I confirm if this is co-elution?
Answer: Visual inspection is the first clue, but it is not definitive. A perfectly co-eluting peak may not even show a visible shoulder.[12] To confirm peak purity, you must rely on more advanced detector technology.
Step-by-Step Peak Purity Analysis:
-
Utilize a Diode Array Detector (DAD/PDA): A DAD or PDA detector is invaluable for assessing peak purity.[12]
-
Procedure: Acquire spectra across the entire peak (from upslope to downslope).
-
Analysis: Use your chromatography data system (CDS) software to perform a peak purity analysis. The software compares the spectra at different points within the peak.
-
Interpretation: If all spectra are identical, the peak is likely pure. If the spectra differ, the software will flag the peak as impure, indicating the presence of a co-eluting compound.[12]
-
-
Leverage Mass Spectrometry (LC-MS): If you have an LC-MS system, this is a highly specific method for confirming co-elution.
-
Procedure: Acquire mass spectra across the peak.
-
Analysis: Extract the ion chromatograms for the molecular weight of Empagliflozin (450.9 g/mol ) and any potential impurities.[7][8] Since this compound is an isomer, it will have the exact same mass.
-
Interpretation: While MS cannot distinguish between isomers based on mass alone, it can rule out other impurities with different molecular weights. The combination of a failed DAD peak purity test and a single mass strongly suggests isomeric co-elution.
-
Q2: I've confirmed co-elution with an impurity of the same mass. What are the initial steps to improve separation on my existing RP-HPLC method?
Answer: Before abandoning your current reversed-phase method, systematic optimization of key chromatographic parameters can often achieve the required separation. The goal is to alter the selectivity (α), the factor that describes the separation between two analyte peaks.
Systematic Parameter Optimization Workflow:
Caption: A logical workflow for troubleshooting co-elution in RP-HPLC.
Detailed Explanation of Optimization Steps:
-
Mobile Phase Composition: This is the most powerful tool for influencing selectivity.
-
Organic Solvent Strength: In reversed-phase, weakening the mobile phase (decreasing the percentage of organic solvent like acetonitrile or methanol) increases retention time and can improve resolution.[12]
-
Organic Solvent Type: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity due to different interactions with the analyte and stationary phase.
-
Aqueous Phase pH: Adjusting the pH of the buffer can change the ionization state of acidic or basic functional groups on the analytes, impacting their retention and potentially resolving co-elution.
-
-
Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Varying the temperature (e.g., in 5°C increments) can sometimes be enough to resolve closely eluting peaks.
-
Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to narrower peaks and better resolution, though at the cost of longer run times.
Q3: My optimization attempts on a C18 column are failing to provide baseline separation. What is the next logical step?
Answer: If extensive optimization on a standard C18 or C8 column fails, the physicochemical similarity between Empagliflozin and its epimer is too great for achiral separation mechanisms. The definitive next step is to employ chiral chromatography .
Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with stereoisomers, enabling their separation.[9] This is the industry-standard approach for separating enantiomers and epimers.
Q4: How do I select a chiral column and develop a robust chiral HPLC method for separating Empagliflozin and this compound?
Answer: Chiral method development often involves screening several columns and mobile phases. For Empagliflozin, polysaccharide-based CSPs are a proven starting point.
Column Selection:
-
Recommended Phases: Columns based on amylose or cellulose derivatives are highly effective for separating a wide range of chiral compounds, including Empagliflozin isomers.[13][14]
Mobile Phase Strategy:
Chiral separations are typically run in either normal-phase, polar organic, or reversed-phase mode. Normal-phase is often the most successful for polysaccharide CSPs.
-
Normal-Phase Mobile Phase: A mixture of an alkane (like n-Hexane) with an alcohol (like Isopropyl Alcohol or Ethanol) is a common starting point.[14] Additives like trifluoroacetic acid (TFA) can be used to improve peak shape.
Key Experimental Protocols
The following protocols provide a starting point for your method development. Always perform system suitability tests (SST) before analysis.
Protocol 1: Baseline RP-HPLC Method for Empagliflozin Impurity Profiling
This method is a general-purpose starting point for analyzing Empagliflozin and its common process-related impurities. It may not resolve the 3'-Epi epimer but is useful for overall purity assessment.
| Parameter | Condition | Rationale |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Standard phases for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides acidic pH to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Common strong solvent for reversed-phase HPLC. |
| Gradient | Time 0: 30% B; Time 20: 70% B; Time 25: 30% B | A gradient is necessary to elute all impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection (UV) | 224 nm or 230 nm | Wavelengths of significant absorbance for Empagliflozin.[15][16] |
| Injection Vol. | 10 µL | Standard injection volume; adjust based on concentration. |
Protocol 2: Chiral HPLC Method for this compound Separation
This protocol is specifically designed to resolve the critical epimeric pair. Note: Always follow the column manufacturer's guidelines for solvent compatibility and pressure limits.
| Parameter | Condition | Rationale |
| Column | Chiralpak IC (or similar cellulose-based CSP) | Proven selectivity for Empagliflozin isomers.[14] |
| Mobile Phase | n-Hexane: Isopropyl alcohol: Ethanol (e.g., 65:20:10 v/v) | A typical normal-phase system for polysaccharide CSPs. The alcohol ratio is critical for selectivity. |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize resolution and run time. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; maintaining a consistent temperature is crucial.[14] |
| Detection (UV) | 224 nm | High sensitivity wavelength for Empagliflozin.[14] |
| Injection Vol. | 10 µL | Adjust based on sample concentration. |
Method Development Workflow for Chiral Separation:
Caption: Experimental workflow for developing a chiral HPLC method.
Frequently Asked Questions (FAQs)
Q: What are the typical acceptance criteria for an impurity like this compound? A: According to ICH Q3A guidelines, the thresholds for impurities are based on the maximum daily dose of the drug. For an impurity to be considered qualified, its level must be supported by safety data. The identification threshold (the level above which an impurity must be structurally identified) is often 0.10% or 0.15%.[11][17] Specific limits are set by regulatory bodies and listed in pharmacopeias.
Q: Can forced degradation studies help in identifying the this compound peak? A: Forced degradation studies (stressing the API with acid, base, oxidation, heat, and light) are essential for developing stability-indicating methods.[18][19] While these studies are crucial for identifying degradation products, they are unlikely to generate the 3'-Epi epimer, which is typically a process-related impurity from the synthesis. However, these studies are necessary to ensure that no degradation products co-elute with the epimer or the main API.
Q: My baseline is noisy after switching to a chiral method with TFA. What can I do? A: Baseline noise can be caused by several factors. Ensure high-purity solvents are used. Trifluoroacetic acid (TFA) can degrade over time; use fresh TFA. Ensure proper mixing of the mobile phase and thorough system equilibration before starting your sequence. A noisy baseline can also indicate detector lamp issues or a contaminated flow cell.
Q: Is it possible to use UHPLC for this separation? A: Yes, Ultra-High-Performance Liquid Chromatography (UHPLC) can be used. UHPLC systems use columns with smaller particle sizes (<2 µm), providing higher efficiency and faster analysis times. The principles of method development are the same, but you would need to use a UHPLC-rated chiral column and adjust the flow rate accordingly. The higher efficiency of UHPLC can be advantageous for resolving very close-eluting peaks.
References
-
IJSDR. (n.d.). Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). IJSDR. Available from: [Link]
-
RSC Publishing. (2020). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. RSC Advances. Available from: [Link]
-
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Jetir.Org. (n.d.). Forced Degradation Studies on Empagliflozin Tablet And Empagliflozin - Raw Material. Jetir.Org. Available from: [Link]
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Pharmaffiliates. (2024). Validated HPLC method for empagliflozin impurity analysis. Pharmaffiliates. Available from: [Link]
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PubMed Central (PMC). (2020). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. National Center for Biotechnology Information. Available from: [Link]
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Veeprho. (n.d.). Empagliflozin Impurities and Related Compound. Veeprho. Available from: [Link]
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SpringerLink. (n.d.). Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Springer. Available from: [Link]
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European Medicines Agency (EMA). (n.d.). Quality: impurities. EMA. Available from: [Link]
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Journal of Chemical Health Risks. (n.d.). Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. JCHR. Available from: [Link]
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International Journal of Pharmacy and Biological Sciences. (2019). A New Simple Method Development, Validation and Forced Degradation Studies of Empagliflozin By Using RP-HPLC. IJPBS. Available from: [Link]
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Asian Journal of Pharmaceutics. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics. Available from: [Link]
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Asian Journal of Chemistry. (2023). Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. Asian Journal of Chemistry. Available from: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Empagliflozin and its Impurities in Bulk and Pharmaceutical Dosage Forms. RJPT. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available from: [Link]
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The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA. Available from: [Link]
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European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. Available from: [Link]
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ResearchGate. (n.d.). Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. ResearchGate. Available from: [Link]
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SynZeal. (n.d.). Empagliflozin 3-Epimer. SynZeal. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Analytical Methods for Empagliflozin Impurities in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides an in-depth, technically-grounded comparison of analytical methods for the validation of Empagliflozin impurities, strictly adhering to the International Council for Harmonisation (ICH) guidelines. We will move beyond mere procedural lists to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating system for impurity analysis.
Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely used medication for the management of type 2 diabetes.[1] The manufacturing process and storage of Empagliflozin can lead to the formation of impurities, which may include process-related compounds, degradation products, and structurally related analogs.[2][3] Rigorous analytical method validation is therefore a critical component of quality control in the pharmaceutical industry.[4][5]
This guide will navigate the essential validation parameters as prescribed by the ICH Q2(R1) guideline, offering practical insights and comparative data for the successful implementation of a stability-indicating analytical method for Empagliflozin impurities.[6][7][8]
The Cornerstone of Validation: A Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for impurity profiling of Empagliflozin. Several studies have successfully developed and validated such methods, typically employing a reverse-phase approach.[1][9] The choice of a C18 or a phenyl column is common, with a gradient mobile phase often consisting of an acidic buffer (e.g., 0.1% orthophosphoric acid or 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.[1][4][9][10] Detection is typically carried out using a UV detector at a wavelength where both Empagliflozin and its impurities exhibit significant absorbance, often around 220-230 nm.[4][11]
The rationale behind a gradient elution is to achieve optimal separation of impurities that may have a wide range of polarities, ensuring that all potential process-related impurities and degradation products are resolved from the main Empagliflozin peak and from each other. The acidic pH of the mobile phase helps to suppress the ionization of acidic and basic functional groups, leading to sharper peaks and improved chromatographic performance.
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of an analytical method. The following diagram illustrates a typical workflow for the validation of an analytical method for Empagliflozin impurities, as per ICH guidelines.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Deep Dive
Specificity and Forced Degradation Studies
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of an analytical method.[13][14] By subjecting the drug substance to stress conditions more severe than accelerated stability testing, we can generate potential degradation products and demonstrate that the analytical method can separate them from the parent drug.[15][16]
Experimental Protocol: Forced Degradation of Empagliflozin
-
Preparation of Stock Solution: Prepare a stock solution of Empagliflozin in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and reflux for a specified period (e.g., 2 hours at 80°C). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and reflux for a specified period (e.g., 2 hours at 80°C). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours). Dissolve the stressed sample in the diluent for analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[13]
-
Analysis: Analyze the stressed samples by the developed HPLC method. The chromatograms should demonstrate clear separation between the Empagliflozin peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the Empagliflozin peak is spectrally pure in the presence of any co-eluting degradants.
Comparative Data: Studies have shown that Empagliflozin is susceptible to degradation under acidic, basic, and oxidative conditions.[1][13][15] The ability of different HPLC methods to resolve these degradation products is a key performance indicator.
Linearity and Range
The "Why": Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity for Empagliflozin Impurities
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of each known impurity at different concentrations, typically spanning from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Analysis: Inject each standard solution in triplicate into the HPLC system.
-
Data Analysis: Plot a graph of the mean peak area against the concentration of the impurity. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.[17]
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity 1 | 0.1 - 1.5 | 0.9995 |
| Impurity 2 | 0.1 - 1.5 | 0.9992 |
| Impurity 3 | 0.05 - 1.0 | 0.9998 |
Caption: Example of linearity data for Empagliflozin impurities.
Accuracy
The "Why": Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix.
Experimental Protocol: Accuracy for Empagliflozin Impurities
-
Sample Preparation: Spike a placebo mixture or a sample of the drug substance with known amounts of each impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis: Analyze the spiked samples in triplicate.
-
Calculation: Calculate the percentage recovery of each impurity at each concentration level.
Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 80-120% for impurities.[1]
| Impurity | Spiked Level | Mean % Recovery | % RSD |
| Impurity 1 | 50% | 98.5 | 0.8 |
| 100% | 101.2 | 0.5 | |
| 150% | 99.8 | 0.6 | |
| Impurity 2 | 50% | 97.9 | 1.1 |
| 100% | 100.5 | 0.7 | |
| 150% | 101.8 | 0.4 |
Caption: Example of accuracy data for Empagliflozin impurities.
Precision
The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol: Precision for Empagliflozin Impurities
-
Repeatability: Prepare six independent samples of the drug substance spiked with a known concentration of each impurity. Analyze these samples on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculation: Calculate the percentage relative standard deviation (%RSD) for the results of both repeatability and intermediate precision studies.
Acceptance Criteria: The %RSD for precision studies should typically be not more than 10% for impurities at the specification limit.
| Impurity | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Impurity 1 | 1.2 | 1.8 |
| Impurity 2 | 1.5 | 2.1 |
Caption: Example of precision data for Empagliflozin impurities.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The "Why":
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are crucial for determining the sensitivity of the method for detecting and quantifying trace-level impurities.
Experimental Protocol: Determination of LOD and LOQ
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Based on Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Comparative Data: Different analytical methods will exhibit varying levels of sensitivity. For instance, an HPLC method coupled with a mass spectrometer (LC-MS) will generally have a much lower LOD and LOQ compared to an HPLC-UV method.[18]
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS) |
| LOD (µg/mL) | 0.01 - 0.02 | 0.001 - 0.005 |
| LOQ (µg/mL) | 0.05 - 0.10 | 0.003 - 0.015 |
Caption: Comparison of LOD and LOQ for different analytical techniques.
Robustness
The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness Testing
-
Vary Method Parameters: Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a standard solution of Empagliflozin and its impurities under each of the modified conditions.
-
Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of the impurities.
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria, and the results for impurity content should not be significantly affected by the variations in the method parameters.
Visualizing the Forced Degradation Pathway
Understanding the degradation pathways of Empagliflozin is crucial for identifying potential degradation products. The following diagram illustrates a simplified representation of the forced degradation process.
Caption: Simplified forced degradation pathway of Empagliflozin.
Conclusion
The validation of an analytical method for Empagliflozin impurities is a meticulous process that demands a deep understanding of both the regulatory landscape and the underlying scientific principles. By systematically evaluating each validation parameter as outlined in the ICH Q2(R1) guideline, researchers and drug development professionals can establish a reliable and robust method that ensures the quality, safety, and efficacy of Empagliflozin. The comparative data and detailed protocols provided in this guide serve as a practical resource for the successful implementation of these critical analytical procedures. The continuous evolution of analytical techniques, such as the increasing use of UPLC and LC-MS, will further enhance the sensitivity and efficiency of impurity profiling, contributing to the delivery of high-quality medicines to patients worldwide.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Validated HPLC method for empagliflozin impurity analysis. (2024-09-08). Available from: [Link]
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The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - RSC Publishing. Available from: [Link]
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Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material) - IJSDR. Available from: [Link]
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Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. Available from: [Link]
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Empagliflozin EP Impurities & USP Related Compounds - SynThink. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available from: [Link]
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Analytical Method Development and Validation of RP-HPLC Method For Estimation of Empagliflozin in Bulk and Pharmaceutical Dosage Form - Journal of Neonatal Surgery. Available from: [Link]
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The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC - PubMed Central. (2020-02-19). Available from: [Link]
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A Comparative Analysis of 3'-Epi Empagliflozin and Empagliflozin Bioactivity: A Guide for Researchers
This guide provides a detailed comparative analysis of the bioactivity of Empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its stereoisomer, 3'-Epi Empagliflozin. As professionals in drug discovery and development, understanding the structure-activity relationships (SAR) of a drug and its related impurities is paramount for ensuring therapeutic efficacy and safety. This document will delve into the molecular intricacies that govern their interaction with the SGLT2 transporter, supported by established scientific principles and detailed experimental protocols for empirical validation.
Introduction: The Significance of Stereochemistry in SGLT2 Inhibition
Empagliflozin is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[1] This inhibition reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] The efficacy of Empagliflozin is intrinsically linked to its specific three-dimensional structure, which allows for high-affinity binding to the SGLT2 protein.
The molecular structure of Empagliflozin features a C-glucoside moiety linked to a substituted aromatic aglycone. It is the precise spatial arrangement of the hydroxyl groups on the glucose ring that dictates the molecule's ability to fit into the SGLT2 binding pocket, mimicking the natural substrate, D-glucose.[3][4] Any deviation from this optimal stereochemistry can dramatically alter the binding affinity and, consequently, the biological activity.
This compound is a known impurity of Empagliflozin, differing only in the stereochemical configuration at the 3' position of the glucose moiety.[5][6][7][8][9] This seemingly minor alteration is hypothesized to have a profound impact on its bioactivity as an SGLT2 inhibitor. This guide will explore the scientific basis for this hypothesis and provide the means to test it experimentally.
Molecular Structure and Hypothesized Bioactivity
Empagliflozin: The Active Stereoisomer
The structure of Empagliflozin is optimized for interaction with the SGLT2 transporter. The glucose portion of the molecule is understood to occupy the sugar-binding site, with the hydroxyl groups forming critical hydrogen bonds with amino acid residues within the pocket.[10][11] The aglycone portion extends into a hydrophobic region, further stabilizing the drug-protein complex.[4][12]
This compound: The Impact of Epimerization
In this compound, the hydroxyl group at the 3' position of the glucose ring is in an axial orientation, as opposed to the equatorial orientation in Empagliflozin (which corresponds to the natural D-glucose configuration). This change in stereochemistry is predicted to disrupt the intricate network of hydrogen bonds essential for high-affinity binding to SGLT2. The altered spatial positioning of this single hydroxyl group likely introduces steric hindrance and prevents the molecule from adopting the optimal conformation for binding.
Based on the established structure-activity relationships of SGLT2 inhibitors, it is strongly anticipated that this compound will exhibit significantly reduced, if not completely abrogated, inhibitory activity against SGLT2 compared to Empagliflozin.[3][13][14]
Quantitative Bioactivity Comparison: A Hypothetical Overview
| Compound | Target | Hypothesized IC50 (nM) | Rationale |
| Empagliflozin | SGLT2 | 1-10 | Optimal stereochemistry for high-affinity binding to the SGLT2 active site. |
| This compound | SGLT2 | >1000 | Epimerization at the 3' position is expected to disrupt key hydrogen bonding interactions, leading to a significant loss of binding affinity and inhibitory potency. |
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the hypothesized difference in bioactivity, the following detailed experimental protocols are provided. These assays are designed to be self-validating through the inclusion of appropriate controls.
In Vitro SGLT2 Inhibition Assay using Radiolabeled Substrate
This assay directly measures the inhibition of glucose transport through SGLT2.
Principle: HEK293 cells stably overexpressing human SGLT2 are used to measure the uptake of a radiolabeled, non-metabolizable glucose analog, 14C-alpha-methyl-D-glucopyranoside ([14C]AMG).[15][16][17] A reduction in the uptake of [14C]AMG in the presence of a test compound indicates inhibition of SGLT2.
Workflow Diagram:
Caption: Workflow for the in vitro SGLT2 inhibition assay using [14C]AMG.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2) in appropriate growth medium supplemented with a selection agent (e.g., G418).[15]
-
Cell Plating: Seed the HEK293-hSGLT2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Empagliflozin and this compound in uptake buffer (a sodium-containing buffer). Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Gently wash the cell monolayer twice with pre-warmed uptake buffer.
-
Add the compound dilutions or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [14C]AMG to each well. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.[16][17]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Glucose Uptake Assay using a Fluorescent Glucose Analog
This assay provides a non-radioactive alternative for assessing SGLT2-mediated glucose uptake.
Principle: The fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is transported into cells via glucose transporters, including SGLT2.[18][19] Once inside, it is phosphorylated and trapped. The intracellular fluorescence is proportional to the glucose uptake and can be quantified.
Workflow Diagram:
Caption: Workflow for the 2-NBDG cellular glucose uptake assay.
Detailed Protocol:
-
Cell Culture: Use a human kidney proximal tubule cell line that endogenously expresses SGLT2, such as HK-2 cells.[20]
-
Cell Plating: Seed the HK-2 cells into a black, clear-bottom 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Empagliflozin and this compound in glucose-free medium.
-
Assay Procedure:
-
Wash the cells and then starve them in glucose-free medium for a defined period (e.g., 1 hour) to upregulate glucose transporters.[21]
-
Add the compound dilutions or vehicle control and pre-incubate.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[18][22]
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to reduce background fluorescence.[21]
-
-
Detection and Analysis:
-
Add PBS to the wells and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).
-
Calculate the percentage inhibition and determine the IC50 values as described for the radiolabeled assay.
-
Conclusion
The stereochemical integrity of the glucose moiety in Empagliflozin is fundamental to its potent and selective inhibition of SGLT2. The epimerization at the 3' position in this compound is predicted to severely compromise its binding affinity, rendering it a significantly less active compound. The provided experimental protocols offer a robust framework for researchers to empirically quantify the bioactivity of these two molecules and validate the principles of structure-activity relationships in the context of SGLT2 inhibition. This understanding is not only crucial for the quality control of Empagliflozin synthesis but also provides valuable insights for the rational design of future SGLT2 inhibitors.
References
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A Senior Application Scientist's Guide to HPLC Column Selection for Epimer Separation
For researchers, scientists, and drug development professionals, the accurate separation of epimers is a non-negotiable aspect of ensuring the purity, efficacy, and safety of pharmaceutical compounds.[1] Epimers, which are diastereomers that differ at only one of several stereogenic centers, can present a significant analytical challenge due to their minute structural differences.[1] These subtle variations, however, can lead to vastly different pharmacological and toxicological profiles, making their resolution a critical regulatory and scientific requirement.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for this task, with the choice of the column—the heart of the separation—being the most critical decision.[1] This guide provides a head-to-head comparison of different HPLC column technologies, grounded in experimental data and field-proven insights, to empower you to make informed decisions for your epimer separation challenges.
The Core Challenge: Recognizing Subtle Stereochemistry
The separation of epimers hinges on the ability of the stationary phase to differentiate between the spatial arrangements of substituents at a single chiral center. While diastereomers have distinct physical and chemical properties, allowing for separation on standard achiral columns, the differences can be minimal.[3] For enantiomers, and often for achieving baseline resolution of challenging epimers, a chiral environment is necessary. This is achieved by using a Chiral Stationary Phase (CSP), which creates transient diastereomeric complexes with the analyte enantiomers, leading to different retention times.[4][5]
Head-to-Head Comparison of Stationary Phases
The selection of an HPLC column is the most critical factor in achieving the desired separation of epimers.[1] The choice depends heavily on the analyte's structure, polarity, and the desired mode of chromatography (e.g., normal-phase, reversed-phase, polar organic).
Chiral Stationary Phases (CSPs): The Gold Standard
CSPs are the most powerful tools for resolving epimeric pairs.[1] They operate by providing a chiral environment that interacts differently with each epimer.
-
Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs, with derivatives of cellulose and amylose being the most common.[5][6] They can be used in normal-phase, reversed-phase, and polar organic modes, offering broad applicability.[1][5] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.
-
Strengths: Broad selectivity, high success rates (>90% for resolving chiral compounds), excellent scalability for purification.[7]
-
Limitations: Can be sensitive to harsh mobile phases; coated versions have limitations on solvent choice.
-
-
Protein-Based CSPs: Columns using immobilized proteins like α1-acid glycoprotein (AGP) or human serum albumin (HSA) mimic biological interactions.
-
Strengths: Useful for separating drugs in biological fluids, operate in aqueous reversed-phase conditions.
-
Limitations: Lower loading capacity, making them less suitable for preparative work; can be less robust than polysaccharide phases.[5]
-
-
Macrocyclic Glycopeptide-Based CSPs: These columns, such as those based on vancomycin (Chirobiotic V) or teicoplanin, offer unique selectivity through a complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation.
Achiral Reversed-Phase Columns: A Viable Option for Diastereomers
When epimers are also diastereomers, their differing physicochemical properties can be exploited for separation on achiral columns.[3][10]
-
C18 (ODS) Columns: The workhorse of reversed-phase HPLC, C18 columns separate compounds based on hydrophobicity.[11][12] Subtle differences in the 3D structure of epimers can lead to differential interactions with the C18 chains, enabling separation.[3] Adding an acidic modifier like trifluoroacetic acid (TFA) is often necessary to ensure good peak shape.[13]
-
Strengths: Robust, widely available, predictable retention behavior.
-
Limitations: May provide insufficient resolution for closely related epimers.[14]
-
-
Phenyl and Pentafluorophenyl (PFP) Columns: These phases offer alternative selectivity to C18. Phenyl phases provide π-π interactions, while PFP phases add dipole-dipole and ion-exchange interactions. This can be highly effective for aromatic epimers where shape and electron distribution differences are more pronounced.
Hydrophilic Interaction Chromatography (HILIC): For Polar Epimers
HILIC is an excellent technique for separating polar and hydrophilic compounds that show little or no retention in reversed-phase chromatography.[15][16] It uses a polar stationary phase (like bare silica or a polar bonded phase) with a highly organic mobile phase.[17] Separation is based on a partitioning mechanism into a water-enriched layer on the stationary phase surface.[16]
-
Strengths: Superior retention for polar analytes, mobile phase is compatible with mass spectrometry (MS) leading to enhanced sensitivity.[18][19]
-
Limitations: The separation mechanism can be complex and multimodal, sometimes making method development less straightforward.[17]
The Influence of Particle Technology: SPP vs. FPP
The column's efficiency is also dictated by its particle technology.
-
Fully Porous Particles (FPPs): The traditional choice, these particles are porous throughout, providing a large surface area for interaction.[20]
-
Superficially Porous Particles (SPPs): Also known as core-shell particles, SPPs consist of a solid, non-porous core surrounded by a porous shell.[21][22] This design reduces the diffusion path for analytes, leading to significantly higher efficiency and faster separations at lower backpressures compared to FPPs of the same size.[21][23] For challenging epimer separations, the higher efficiency of SPP columns can provide the necessary resolution that is unattainable on FPP columns.
Performance Data Summary
The following table summarizes the performance and typical applications of various HPLC columns for epimer separation, compiled from multiple sources.
| Column Type | Stationary Phase Example | Separation Mode | Typical Analytes | Strengths | Limitations |
| Polysaccharide CSP | Chiralpak® IA (Immobilized Amylose) | Normal, Reversed, Polar Organic | Broad range of chiral compounds | High success rate, versatile, scalable | Higher cost, coated versions have solvent restrictions |
| Polysaccharide CSP | Chiralcel® OD-H (Coated Cellulose) | Normal, Polar Organic | Aromatic compounds, esters, lactones | Excellent selectivity for many racemates | Limited solvent compatibility (coated) |
| Macrocyclic CSP | Astec® CHIROBIOTIC™ V2 (Vancomycin) | Reversed, Polar Organic | Polar compounds, amino acids, peptides | Unique selectivity, multi-modal | Can require longer equilibration times[8][9] |
| Protein-Based CSP | CHIRAL-AGP | Reversed-Phase | Acidic, basic, and neutral drugs | Good for bioanalysis, uses aqueous mobile phases | Low loading capacity, limited pH range[5] |
| Reversed-Phase | Ascentis® Express C18 (SPP) | Reversed-Phase | Non-polar to moderately polar diastereomers | High efficiency, robust, lower pressure than sub-2µm FPP | May not resolve epimers with very similar hydrophobicity |
| Reversed-Phase | Discovery® HS F5 (PFP) | Reversed-Phase | Aromatic, halogenated, positional isomers | Alternative selectivity to C18 (π-π, dipole) | Less universally applicable than C18 |
| HILIC | SeQuant® ZIC®-HILIC | HILIC | Very polar, hydrophilic compounds | Strong retention of polar analytes, MS-friendly | Sensitive to water content in mobile phase |
Experimental Protocols & Workflows
A systematic approach is crucial for efficiently developing a robust epimer separation method.[1] Screening a diverse set of columns and mobile phases is often the most effective strategy.[9]
General Protocol for Epimer Separation Screening on Polysaccharide-Based Columns
This protocol provides a framework for initial method development, which is a common starting point in the industry.[1]
-
Column Selection:
-
Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
-
Mobile Phase Screening: A screening approach with different mobile phase compositions is recommended.[1]
-
Normal-Phase (NP):
-
Solvent A: n-Hexane
-
Solvent B: 2-Propanol (IPA)
-
Screening Gradients: Start with 90:10 (A:B), then 80:20, and 70:30.
-
Note: For basic compounds, add 0.1% diethylamine (DEA). For acidic compounds, add 0.1% trifluoroacetic acid (TFA).[1]
-
-
Reversed-Phase (RP):
-
Solvent A: Water with 10 mM Ammonium Bicarbonate buffer
-
Solvent B: Acetonitrile or Methanol
-
Screen with various compositions of A and B.
-
-
Polar Organic Mode:
-
Solvent: Acetonitrile or Methanol
-
Additives: 0.1% TFA or DEA may be beneficial.[1]
-
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.[1] Chiral separations often benefit from lower flow rates.[9]
-
Temperature: Ambient (e.g., 25 °C). Temperature can be varied (e.g., 15-40 °C) to optimize resolution. Decreasing temperature often increases selectivity.[1][9]
-
Detection: UV at an appropriate wavelength (e.g., 220 nm, 254 nm) or Mass Spectrometry (MS).[1]
-
Injection Volume: 5 - 20 µL.[1]
-
-
Data Evaluation: Assess chromatograms for retention, resolution, and peak shape. If partial separation is observed, optimize the mobile phase composition, temperature, or flow rate.
Workflow for HPLC Method Development
The logical progression from initial screening to a validated method is key to success.
Caption: Mechanism of chiral separation on a CSP.
Conclusion
The separation of epimers is a critical yet achievable analytical task. Success is predicated on a logical and systematic approach to column and mobile phase selection. While achiral reversed-phase and HILIC columns offer effective solutions in specific cases, polysaccharide-based chiral stationary phases remain the most versatile and successful tools for a broad range of epimer separations. By understanding the underlying separation mechanisms and leveraging modern column technologies like superficially porous particles, researchers can develop robust and reliable methods to ensure the stereoisomeric purity of their compounds, ultimately safeguarding drug safety and efficacy.
References
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Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. Available at: [Link]
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Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. Available at: [Link]
- HPLC and UHPLC Column Selection Guide. Merck Millipore.
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Chiral HPLC Columns by DAICEL. Analytics-Shop. Available at: [Link]
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Chiral HPLC Column. Phenomenex. Available at: [Link]
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Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available at: [Link]
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Chiral Columns. HPLC.eu. Available at: [Link]
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Reversed-phase HPLC separation of the diastereomers of compound... ResearchGate. Available at: [Link]
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Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
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Enantiomeric separation of drugs by HPLC. ResearchGate. Available at: [Link]
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Chiral HPLC Columns. Element Lab Solutions. Available at: [Link]
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C18 Reversed Phase HPLC Columns. Obrnuta faza. Available at: [Link]
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Enantiomeric separation of drugs by HPLC | International Journal of Allied Medical Sciences and Clinical Research. ijamscr. Available at: [Link]
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Hydrophilic Interaction Chromatography. LCGC International. Available at: [Link]
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7.10: Reverse Phase Chromatography. Chemistry LibreTexts. Available at: [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at: [Link]
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Enantiomeric separation of drugs by HPLC. R Discovery. Available at: [Link]
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Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis. Available at: [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]
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The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc. Available at: [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]
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Superficially Porous Silica Particles with Wide Pores for Biomacromolecular Separations. National Institutes of Health (NIH). Available at: [Link]
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Superficially Porous Particles: Perspectives, Practices, and Trends. LCGC International. Available at: [Link]
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Micro-HPLC and standard-size HPLC for the separation of peptide stereoisomers employing an ion-exchange principle. PubMed. Available at: [Link]
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What's the Difference Between Superficially Porous and Totally Porous HPLC Columns?. MAC-MOD Analytical. Available at: [Link]
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An Overview of HPLC Methods for the Enantiomer Separation of Active Pharmaceutical Ingredients in Bulk and Drug Formulations. Bentham Science Publishers. Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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Comparison Techniques for HPLC Column Performance. LCGC International. Available at: [Link]
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Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. National Institutes of Health (NIH). Available at: [Link]
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Recent developments in the HPLC enantiomeric separation using chiral selectors identified by a combinatorial strategy. PubMed. Available at: [Link]
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Results for "HPLC". Springer Nature Experiments. Available at: [Link]
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Commentary USP–NF 2021, Issue 2. USP. Available at: [Link]
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A Senior Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 3'-Epi Empagliflozin
In the landscape of pharmaceutical development, ensuring the consistent quality and purity of a drug substance is paramount. For Empagliflozin, a widely used SGLT2 inhibitor for type 2 diabetes, controlling stereoisomeric impurities such as 3'-Epi Empagliflozin is a critical aspect of its quality control strategy. The transfer and consistent performance of analytical methods across different laboratories—a process known as cross-validation or analytical method transfer (AMT)—is a cornerstone of maintaining product quality throughout the drug lifecycle, from development to commercial manufacturing.
This guide provides an in-depth, experience-driven framework for the successful cross-validation of analytical methods for this compound. It moves beyond a simple checklist, delving into the scientific rationale behind experimental choices and providing a robust, self-validating protocol designed for today's rigorous regulatory environment.
The Imperative of Stereoisomer Control
Empagliflozin possesses six stereogenic centers, making it a chiral molecule.[1] Its diastereomer, this compound, can arise during the synthesis process. While structurally similar, stereoisomers can exhibit different pharmacological and toxicological profiles. Regulatory bodies rightly demand stringent control over such impurities. Therefore, a highly selective and sensitive analytical method is not just a recommendation; it is a necessity to ensure patient safety and product efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2]
Selecting the Optimal Analytical Technology: A Comparative Analysis
The primary challenge in analyzing this compound is achieving adequate separation from the main Empagliflozin peak. This requires a chiral separation technique. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective approach.[3][4][5]
Why Chiral HPLC? The causality behind this choice lies in its ability to create a temporary diastereomeric complex between the analyte and the chiral stationary phase, allowing for differential retention and, thus, separation. Modern advancements in column technology, such as immobilized polysaccharide-based columns (e.g., cellulose or amylose derivatives), offer excellent resolving power for a wide range of chiral compounds, including Empagliflozin isomers.[3][5]
| Parameter | Chiral HPLC-UV | Chiral UPLC-UV/MS | Rationale & Causality |
| Resolution | Good to Excellent | Excellent | UPLC's smaller particle sizes (<2 µm) lead to higher efficiency and better peak separation, which is critical for resolving closely eluting isomers. |
| Sensitivity (LOQ) | Typically ~0.03% | Typically <0.01%[5] | Mass Spectrometry (MS) provides superior sensitivity and specificity, allowing for detection at much lower levels than UV. |
| Run Time | 15-30 minutes | 5-15 minutes | UPLC systems operate at higher pressures, enabling faster flow rates and shorter analysis times without sacrificing resolution. |
| Robustness | High | High | Both are well-established, robust techniques. UPLC methods can sometimes be more sensitive to minor variations in mobile phase or temperature. |
| Cost (Instrument) | Moderate | High | The addition of a mass spectrometer significantly increases the initial capital investment. |
For routine quality control, a validated chiral HPLC-UV method is often sufficient and cost-effective.[6][7] For investigations requiring higher sensitivity, such as in early development or for trace-level impurity identification, a UPLC-MS/MS method is the superior choice.[8][9]
The Cross-Validation Workflow: A Self-Validating System
Analytical method transfer is a documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory.[10][11] The goal is to ensure the validated state of the method is maintained.[12] A risk-based approach is recommended, considering the method's complexity and the receiving lab's experience.[10][12]
The following workflow is designed as a self-validating system, with clear checkpoints and acceptance criteria to ensure a successful transfer.
Caption: A three-phase workflow for robust analytical method transfer.
Experimental Protocol: A Case Study in Chiral HPLC Method Transfer
This section provides a detailed, step-by-step methodology for the cross-validation of a chiral HPLC method for quantifying this compound.
Objective: To demonstrate that the Receiving Unit (RU) can achieve comparable and precise results to the Transferring Unit (TU) for the quantification of this compound.
Governing Principles: The protocol is designed in accordance with the principles outlined in ICH Q2(R1) for validation and USP General Chapter <1224> for the transfer of analytical procedures.[10][11][13][14]
Method Details (Originating Lab Validated Method)
-
Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or similar.[5]
-
Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, and Ethanol.[5]
Phase 1: Pre-Transfer Activities (Transferring Unit - TU)
-
Full Validation: The TU must have a complete validation report for the method, demonstrating its suitability. This includes data for specificity, linearity, range, accuracy, precision (repeatability and intermediate), detection limit (LOD), quantitation limit (LOQ), and robustness, as defined by ICH Q2(R1).[2][13][14][15]
-
Transfer Package Preparation: The TU prepares a comprehensive package for the Receiving Unit (RU).
-
Content: Finalized Standard Operating Procedure (SOP), the full validation report, Certificates of Analysis for reference standards (Empagliflozin and this compound), and specifications for the exact chiral column and any critical reagents.
-
-
Protocol Design & Acceptance Criteria: Both TU and RU collaboratively draft and approve a transfer protocol.[12]
-
Causality: Defining acceptance criteria before the experiment is critical for unbiased evaluation. These criteria should be statistically meaningful.
-
Example Acceptance Criteria:
-
The mean result for this compound from the RU should not differ from the TU's mean result by more than ±15% relative for a sample spiked at the specification limit (e.g., 0.15%).
-
The precision (%RSD) for replicate injections at the RU should be ≤ 10.0%.
-
System suitability criteria (e.g., resolution between Empagliflozin and this compound > 1.5) must be met for all runs.[5]
-
-
Phase 2: Execution (Comparative Testing)
-
Sample Preparation: The TU prepares a set of homogeneous samples.
-
Empagliflozin Drug Substance (DS) spiked with this compound at two levels:
-
Level 1: At the Limit of Quantitation (LOQ), e.g., 0.05%.
-
Level 2: At the specification limit, e.g., 0.15%.
-
-
Three independent samples are prepared at each level. The samples are blinded and divided for analysis by both labs.
-
-
Analysis:
-
The TU and RU analysts perform the analysis as per the SOP on the same day, if possible, to minimize temporal variability.
-
Each of the three samples per level is analyzed in duplicate (n=2) by each laboratory.
-
Phase 3: Data Evaluation
The results from both laboratories are compiled and statistically evaluated against the pre-defined acceptance criteria.
Illustrative Data & Comparison
Sample: Empagliflozin DS spiked at 0.15% this compound
| Sample ID | Transferring Unit (TU) Result (%) | Receiving Unit (RU) Result (%) | % Difference |
| Sample 1 | 0.152 | 0.148 | -2.6% |
| Sample 2 | 0.149 | 0.155 | +4.0% |
| Sample 3 | 0.155 | 0.151 | -2.6% |
| Mean | 0.152 | 0.151 | -0.7% |
| Std. Dev. | 0.003 | 0.004 | |
| % RSD | 2.0% | 2.3% |
Evaluation:
-
The difference between the means (-0.7%) is well within the acceptance criterion of ±15%.
-
The %RSD at the RU (2.3%) is well below the criterion of ≤ 10.0%.
-
Assuming system suitability passed, the transfer for this level is successful.
Logical Relationships in Method Validation
A successful transfer is predicated on a robust initial validation. The parameters of validation are interconnected, ensuring the method is reliable.
Caption: Inter-dependencies of analytical method validation parameters.
Common Pitfalls and Expert Recommendations
-
Pitfall 1: Ambiguous SOP. An SOP that is not sufficiently detailed is a primary cause of transfer failure.
-
Recommendation: The TU should write the SOP with the assumption that the RU analyst has no prior experience with the method. Include photos of instrument setup, specific brand/model of equipment used, and detailed sample preparation steps.
-
-
Pitfall 2: Differences in Instrumentation. Even with the same model, instrument performance can vary.
-
Recommendation: The transfer protocol should include a system suitability test that is more stringent than the routine test. This ensures both systems are performing at a comparable, high level before comparative testing begins.
-
-
Pitfall 3: Inadequate Training. Simply sending a protocol is not sufficient.[16]
-
Recommendation: Whenever possible, an analyst from the RU should visit the TU (or vice versa) to observe the method being performed. This knowledge transfer is invaluable for subtle techniques not easily captured in writing.
-
-
Pitfall 4: Ignoring Statistical Equivalence. A simple comparison of means is often insufficient.
-
Recommendation: Use statistical equivalence testing (e.g., Two One-Sided T-tests or TOST) to formally demonstrate that the results are statistically equivalent, providing a much higher degree of confidence in the transfer.
-
By adopting a scientifically rigorous, proactive, and collaborative approach, the cross-validation of analytical methods for critical impurities like this compound can be executed efficiently, ensuring data integrity and consistent product quality across all testing sites.[16]
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
- Title: CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof Source: Google Patents URL
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: General Chapter, <1224> Transfer of Analytical Procedures Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview Source: International Journal of PharmTech Research URL: [Link]
-
Title: Separation and determination method of empagliflozin and optical isomers thereof Source: Eureka Patents URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: GMP Navigator URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: STABILITY INDICATING HPLC METHOD FOR THE QUANTIFICATION OF (R)- ISOMER IN EMPAGLIFLOZIN DRUG SUBSTANCE Source: European Journal of Biomedical and Pharmaceutical Sciences (EJBPS) URL: [Link]
-
Title: Assay Transfers: A Guide to USP <1224> Source: Quantics Biostatistics URL: [Link]
-
Title: Analytical Method Transfer (USP 1224) Guideline Source: Pharma Beginners URL: [Link]
-
Title: Validation, Verification and Transfer of Analytical Methods (Understanding and Implementing Guidelines from FDA/EMA, USP and ICH) Source: Industry Events URL: [Link]
-
Title: Future technology based HPLC Analytical Procedures and Pharmaceutical Description of Empagliflozin Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link]
-
Title: Bioanalytical Method Development and Validation of Empagliflozin by LC–MS/MS Method and Quantitative Estimation of Drug Concentration in Human Plasma Source: Asian Journal of Pharmaceutics URL: [Link]
-
Title: Validated HPLC method for empagliflozin impurity analysis Source: In-pharmatechnologist.com URL: [Link]
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Title: RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin Source: Research Journal of Pharmacy and Technology URL: [Link]
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A Spectroscopic Comparison of 3'-Epi Empagliflozin with the Parent Drug, Empagliflozin: A Technical Guide for Researchers
Introduction: The Critical Role of Stereochemistry in Drug Safety and Efficacy
Empagliflozin, marketed as Jardiance®, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and a frontline treatment for type 2 diabetes mellitus.[1][2] Its chemical structure, (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, features several chiral centers, making it a stereochemically complex molecule.[1][2] In drug development and manufacturing, controlling the stereochemical purity of an active pharmaceutical ingredient (API) is paramount. Even minute changes in the three-dimensional arrangement of atoms can drastically alter a molecule's pharmacological and toxicological profile.
One of the critical process-related impurities of Empagliflozin is its 3'-epimer, (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[3][4] This molecule differs from the parent drug only by the stereochemical configuration at the 3'-position of the tetrahydrofuran moiety. While seemingly minor, such a change can affect how the molecule binds to its target protein, potentially reducing efficacy or introducing unforeseen off-target effects. Consequently, regulatory agencies mandate rigorous analytical characterization and control of such stereoisomeric impurities.
This guide provides a comprehensive, in-depth comparison of Empagliflozin and its 3'-epimer, focusing on the application of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and interpret the expected data, equipping researchers and drug development professionals with the necessary tools to unambiguously differentiate these two molecules.
Chapter 1: Structural Elucidation - Pinpointing the Epimeric Difference
Empagliflozin and 3'-Epi Empagliflozin are diastereomers—specifically, epimers. They share the same molecular formula (C₂₃H₂₇ClO₇) and molecular weight (450.91 g/mol ), but differ in the spatial orientation of the ether linkage on the tetrahydrofuran ring.[5][6] This distinction is visualized in the diagram below. The parent drug, Empagliflozin, has the (S)-configuration at this center, while the epimer has the (R)-configuration.[3][6] This single stereochemical inversion is the focal point of our analytical investigation.
Caption: Chemical structures highlighting the epimeric center.
Chapter 2: The Analytical Workflow for Stereoisomer Differentiation
A robust analytical strategy is essential for the reliable identification and quantification of stereoisomeric impurities. The workflow below outlines a systematic approach, integrating orthogonal spectroscopic techniques to build a comprehensive and definitive characterization package. Each step is designed to provide a unique piece of the structural puzzle, culminating in an unambiguous assignment.
Caption: General experimental workflow for spectroscopic comparison.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
Rationale & Expertise: NMR spectroscopy is the most powerful and definitive technique for differentiating diastereomers.[7][8] Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers possess distinct three-dimensional structures. This leads to different spatial relationships between atoms, resulting in unique electronic environments for their nuclei. Consequently, corresponding protons (¹H) and carbons (¹³C) in Empagliflozin and its 3'-epimer will exhibit different chemical shifts (δ) and spin-spin coupling constants (J).[9][10] The protons on and adjacent to the tetrahydrofuran ring are expected to show the most significant variations, providing a clear diagnostic fingerprint for each epimer.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample (Empagliflozin or this compound) and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Scans: 16-32 scans.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Scans: 1024 or more scans to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
Advanced Analysis (for definitive assignment): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This experiment reveals through-space correlations between protons that are close to each other (<5 Å), providing irrefutable proof of the relative stereochemistry at the 3'-position.
Expected Data & Comparison
The key diagnostic signals will be those from the protons of the tetrahydrofuran ring and the adjacent benzylic methylene protons. The change in stereochemistry from (S) to (R) at the C-3' position will alter the magnetic anisotropy experienced by these nearby protons, leading to predictable changes in their chemical shifts.
| Proton/Carbon | Expected ¹H Chemical Shift (δ) Difference | Expected ¹³C Chemical Shift (δ) Difference | Rationale for Difference |
| H-3' (CH-O) | Significant | N/A | Direct change in the stereocenter's environment. |
| H-2', H-4' (CH₂) | Moderate | Moderate | Protons on the tetrahydrofuran ring are now in a different diastereotopic environment relative to the rest of the molecule. |
| Benzylic CH₂ | Slight to Moderate | Slight to Moderate | The magnetic environment created by the tetrahydrofuran ring's oxygen and protons will differ, affecting the nearby benzylic protons. |
| Aromatic Protons | Minimal | Minimal | These protons are distant from the stereocenter, so the effect is attenuated. |
| Glucose Moiety | Minimal | Minimal | Far removed from the site of epimerization. |
Note: The exact chemical shifts can vary based on solvent and concentration, but the relative differences between the two epimers will be consistent.
Chapter 4: Fourier-Transform Infrared (FTIR) Spectroscopy - A Vibrational Fingerprint
Rationale & Expertise: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. While epimers have the same functional groups and will thus exhibit broadly similar spectra, the overall molecular symmetry and bond strains are slightly different. This can lead to subtle but measurable differences in the "fingerprint region" (typically < 1500 cm⁻¹).[11] This region contains complex vibrations involving the entire molecular skeleton, such as C-O-C stretches and bending vibrations, making it sensitive to stereochemical changes. While not as definitive as NMR, FTIR provides a rapid, orthogonal check of molecular structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Wavenumber Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.
Expected Data & Comparison
The primary value of FTIR lies in comparing the spectra of the two epimers side-by-side. While major peaks will align, subtle shifts in position or changes in the relative intensity of peaks in the fingerprint region can serve as a distinguishing feature.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Difference between Epimers |
| O-H Stretch (Alcohols) | 3600-3200 | Very similar; broad peaks. |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Very similar. |
| C=C Stretch (Aromatic) | 1600-1450 | Very similar. |
| C-O Stretch (Ether & Alcohol) | 1250-1000 | Potential for subtle shifts. The C-O bonds within and attached to the tetrahydrofuran ring are most likely to show minor differences due to altered bond angles and vibrational coupling.[12] |
Chapter 5: Mass Spectrometry (MS) - Confirming Identity and Purity
Rationale & Expertise: Mass spectrometry is indispensable for confirming the molecular weight of a compound. Since epimers have identical molecular weights, a standard MS spectrum cannot distinguish between them. However, when coupled with a chromatographic separation technique (like LC-MS), it is possible to first separate the diastereomers in time. Furthermore, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns. The stereochemistry can influence the stability of certain fragment ions or favor specific fragmentation pathways, leading to variations in the relative abundance of product ions.[13][14]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A high-resolution chiral column or a standard C18 column under optimized conditions may achieve baseline separation of the diastereomers.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile).
-
Flow Rate: Typical for the column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Precursor Ion: Select the protonated molecule [M+H]⁺ at m/z 451.1 or the ammonium adduct [M+NH₄]⁺ at m/z 468.1.[13][15]
-
Product Ion Scan: Fragment the precursor ion using collision-induced dissociation (CID) and scan for product ions. Key reported fragments for Empagliflozin include m/z 71, which corresponds to a fragment of the tetrahydrofuran ring.[15]
-
-
Data Analysis: Compare the retention times of the two compounds. If separated, this provides a clear method of differentiation. Compare the relative intensities of the major product ions in the MS/MS spectra.
Expected Data & Comparison
| Parameter | Empagliflozin | This compound | Significance |
| Molecular Weight | 450.91 | 450.91 | Identical, confirms elemental composition. |
| Precursor Ion (m/z) | ~451.1 ([M+H]⁺) | ~451.1 ([M+H]⁺) | Identical. |
| LC Retention Time | t₁ | t₂ | Different. Diastereomers have different physical properties and should be separable on a suitable chromatography column. t₁ ≠ t₂. |
| MS/MS Fragments | Same m/z values expected | Same m/z values expected | The specific fragment ions produced should be the same. |
| Fragment Intensities | Reference Pattern | Potentially different | The relative abundance of certain fragment ions may differ due to stereochemical influences on fragmentation pathways. |
Chapter 6: Synthesis and Discussion
The effective differentiation of Empagliflozin from its 3'-epimer is a critical task in pharmaceutical quality control. This guide demonstrates that a multi-faceted spectroscopic approach provides the most robust and reliable characterization.
Summary of Key Differentiating Features:
| Technique | Primary Differentiating Feature | Confidence Level |
| NMR Spectroscopy | Distinct chemical shifts (δ) and coupling constants (J), especially for protons on and near the tetrahydrofuran ring. Definitive stereochemistry from 2D NOESY. | High (Definitive) |
| FTIR Spectroscopy | Subtle differences in the fingerprint region (1500-400 cm⁻¹), particularly in C-O stretching bands. | Low to Medium (Supportive) |
| LC-MS/MS | Separation by liquid chromatography resulting in different retention times. Potential minor differences in the relative abundance of MS/MS fragment ions. | High (with chromatographic separation) |
While FTIR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the unequivocal gold standard for the structural and stereochemical elucidation of these epimers. The sensitivity of nuclear environments to their 3D spatial arrangement allows for a direct and unambiguous assignment that is essential for ensuring the safety, quality, and efficacy of the final drug product. This integrated analytical approach, grounded in the fundamental principles of spectroscopy, forms the bedrock of modern pharmaceutical analysis.
References
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ResearchGate. (n.d.). Chemical structure of empagliflozin. Link
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King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. Link
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MedchemExpress. (n.d.). Empagliflozin (BI 10773). Link
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ResearchGate. (2018). NMR analysis of stereoisomer?. Link
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JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Link
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Link
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Link
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ResearchGate. (n.d.). Structure of empagliflozin. Link
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PubChem. (n.d.). Empagliflozin. National Center for Biotechnology Information. Link
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PubChem. (n.d.). Empagliflozin-d4. National Center for Biotechnology Information. Link
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IJIRT Journal. (n.d.). Development, Validation and FTIR Characterization of Sitagliptin and Empagliflozin Using a Novel Analytical Method. Link
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ResearchGate. (n.d.). Product ion mass spectrum of empagliflozin, henagliflozin, and dapagliflozin. Link
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ChemicalBook. (n.d.). Empagliflozin(864070-44-0) 1H NMR spectrum. Link
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Bibliomed. (2022). Spectrophotometric analysis of empagliflozin tablets as SGLT2 inhibitors in pharmaceutical samples. Link
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Taylor & Francis Online. (2019). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. Link
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IJPPR. (2023). Development of Analytical Methods for Glyxambi Estimation by FTIR. Link
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Bibliomed. (n.d.). Spectrophotometric analysis of empagliflozin tablets as SGLT2 inhibitors in pharmaceutical samples. Link
-
Semantic Scholar. (n.d.). Figure 3 from LC-MS/MS Determination of Empagliflozin and Metformin. Link
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Bibliomed. (n.d.). Spectrophotometric analysis of empagliflozin tablets as SGLT2 inhibitors in pharmaceutical samples. Link
-
The Pharma Innovation Journal. (2018). Characterization and evaluation of empagliflozin spherical agglomerates by direct compression method. Link
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National Center for Biotechnology Information. (2022). Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. Link
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National Center for Biotechnology Information. (n.d.). Sodium/glucose Co-Transporter 2 Inhibitor, Empagliflozin, Alleviated Transient Expression of SGLT2 after Myocardial Infarction. Link
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ResearchGate. (n.d.). FTIR analysis of empagliflozin loaded ZnO NPs. Link
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PubChem. (n.d.). 3'''-Epi-Empagliflozin-d4. National Center for Biotechnology Information. Link
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The Pharma Innovation Journal. (2018). Development, characterization and evaluation of empagliflozin spherical agglomerates using spherical agglomeration technique. Link
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Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Empagliflozin-d4 by Mass Spectrometry. Link
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Oxford Academic. (n.d.). LC–MS/MS Determination of Empagliflozin and Metformin. Link
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United States Biological. (n.d.). 3'''-Epi-Empagliflozin - Data Sheet. Link
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SynThink Research Chemicals. (n.d.). 3-Epi Empagliflozin (R-Isomer). Link
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Clearsynth. (n.d.). This compound. Link
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ResearchGate. (2022). Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. Link
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Opulent Pharma. (n.d.). 3-Epi Empagliflozin. Link
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PubMed. (2016). An eco-friendly stability-indicating spectrofluorimetric method for the determination of two anticancer stereoisomer drugs in their pharmaceutical preparations following micellar enhancement: Application to kinetic degradation studies. Link
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A Comparative Guide to the In Vitro SGLT2 Inhibition of Empagliflozin and its 3'-Epimer
For researchers in metabolic diseases and drug development, understanding the precise molecular interactions that drive the efficacy and selectivity of a drug candidate is paramount. This guide provides an in-depth comparison of the in vitro Sodium-Glucose Cotransporter 2 (SGLT2) inhibitory activity of Empagliflozin, a cornerstone therapy for type 2 diabetes, and its synthetic diastereomer, 3'-Epi Empagliflozin.
This comparison serves as a classic case study in stereoselectivity, illustrating the critical importance of specific stereochemical configurations for high-affinity drug-target engagement. While Empagliflozin is a potent and highly selective SGLT2 inhibitor, this guide will elucidate, through structural analysis and a proposed experimental framework, why a seemingly minor change—the inversion of a single hydroxyl group on the glucose moiety—is predicted to dramatically abrogate its inhibitory capacity.
Introduction: The Significance of SGLT2 Inhibition and Stereochemistry
Sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located in the proximal tubules of the kidneys. It is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into circulation.[1] The inhibition of SGLT2 presents a powerful therapeutic strategy for type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels independently of insulin pathways.[2][3]
Empagliflozin is a highly successful SGLT2 inhibitor, noted for its potent activity and remarkable selectivity for SGLT2 over SGLT1.[1][4] The molecular structure of Empagliflozin, like other "gliflozins," features a glucose moiety linked to an aglycone tail. This glucose-like portion is fundamental to its mechanism, as it competitively binds to the glucose-binding site of the SGLT2 transporter.[3]
The central thesis of this guide is to explore the stringent stereochemical requirements of this binding interaction. We will compare Empagliflozin with its 3'-epimer, a compound identical in every way except for the spatial orientation of the hydroxyl group at the 3' position of the glucopyranosyl ring. This comparison highlights a core principle of pharmacology: biological systems are exquisitely sensitive to the three-dimensional shape of molecules.
Comparative Analysis of SGLT2 Inhibitory Potency
The standard metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target enzyme or transporter by 50%.
| Compound | SGLT2 IC50 (nM) | Predicted SGLT2 IC50 (nM) | Rationale for Prediction |
| Empagliflozin | 3.1[1][4] | N/A | Experimentally determined. |
| This compound | Not Reported | >> 1000 | Based on structure-activity relationship (SAR) studies indicating the critical role of the glucose moiety's hydroxyl group stereochemistry for SGLT2 binding.[5] |
Empagliflozin is a well-characterized, potent inhibitor of human SGLT2, with a reported IC50 value of 3.1 nM .[1][4] This high affinity underscores its clinical efficacy at therapeutic doses.
This compound , in contrast, is not a commercially available drug and its SGLT2 inhibitory activity has not been reported in publicly available literature. However, based on extensive structure-activity relationship (SAR) studies of SGLT2 inhibitors, a strong scientific inference can be made. The precise orientation of the hydroxyl groups on the glucose ring is known to be critical for forming hydrogen bonds with amino acid residues within the SGLT2 binding pocket.[5] Altering the stereochemistry at any of these positions, as in the case of the 3'-epimer, is expected to disrupt these crucial interactions, leading to a significant loss of binding affinity and, consequently, a much higher IC50 value. It is therefore predicted that this compound would be a very weak inhibitor of SGLT2.
The Structural Basis for Differential Activity: A Mechanistic Insight
The profound difference in the predicted activity between Empagliflozin and its 3'-epimer can be understood by examining the molecular interactions within the SGLT2 binding site. The glucose moiety of Empagliflozin mimics natural glucose, allowing it to enter the transporter's binding pocket. The specific stereochemistry of the hydroxyl groups is essential for forming a network of hydrogen bonds with polar residues in the transporter, which stabilizes the inhibitor-transporter complex.
The diagram below illustrates the hypothesized difference in binding between the two molecules.
Caption: Hypothesized binding of Empagliflozin vs. This compound to SGLT2.
Experimental Protocol: A Self-Validating In Vitro SGLT2 Inhibition Assay
To experimentally validate the predicted difference in inhibitory potency, a cell-based glucose uptake assay is the gold standard. This protocol describes a robust and self-validating system for determining the IC50 values of test compounds against human SGLT2.
Objective: To quantify and compare the in vitro inhibitory potency (IC50) of Empagliflozin and this compound on human SGLT2.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human SGLT2 (hSGLT2).
-
Mock-transfected HEK293 cells (for determining background, non-SGLT2 mediated uptake).
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Sodium-free buffer (replacing NaCl with choline chloride).
-
Radiolabeled glucose analog: [14C]α-methyl-D-glucopyranoside ([14C]AMG) - a non-metabolizable substrate for SGLT transporters.
-
Test compounds: Empagliflozin and this compound, dissolved in DMSO.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture hSGLT2-expressing and mock-transfected HEK293 cells under standard conditions (37°C, 5% CO2).
-
Plate the cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay. Allow cells to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of Empagliflozin and this compound in sodium-containing buffer. A typical concentration range would span from 0.01 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (a known high concentration of Empagliflozin, e.g., 1 µM).
-
Prepare the uptake solution: sodium-containing buffer containing a fixed concentration of [14C]AMG (e.g., 50 µM).
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with sodium-free buffer to remove any residual sodium and glucose. This step is critical to ensure that the subsequent uptake is sodium-dependent.
-
Add the prepared serial dilutions of the test compounds (or controls) to the respective wells.
-
Pre-incubate the cells with the compounds for 15-20 minutes at 37°C.
-
Initiate the glucose uptake by adding the [14C]AMG uptake solution to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C. This incubation time should be optimized to be within the linear range of glucose uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold sodium-free buffer. This stops the transport process and removes extracellular radiolabel.
-
-
Detection and Data Analysis:
-
Lyse the cells in each well (e.g., with a mild detergent or NaOH).
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Normalization:
-
Subtract the average CPM from the mock-transfected cells (non-specific uptake) from all other readings.
-
The remaining CPM in the vehicle control wells represents 100% SGLT2-mediated uptake.
-
-
IC50 Calculation:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro SGLT2 inhibition assay.
Conclusion and Future Directions
This guide establishes a clear, evidence-based rationale for the expected disparity in SGLT2 inhibitory activity between Empagliflozin and its 3'-epimer. The potent activity of Empagliflozin is intrinsically linked to the precise stereochemical arrangement of its glucose moiety, a feature that is disrupted in its epimeric form.
While direct experimental data for this compound is not currently available in the literature, the provided experimental protocol offers a clear and robust pathway for researchers to generate this data. Such an experiment would not only confirm the predicted lack of activity for the epimer but also serve as an excellent educational tool for demonstrating the principles of stereoselectivity in drug design.
For professionals in drug development, this comparison reinforces the necessity of meticulous stereochemical control during synthesis and the profound impact that subtle structural changes can have on biological activity. Understanding these structure-activity relationships is fundamental to the design of next-generation therapeutics with improved potency and selectivity.
References
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Grempler, R., Thomas, L., Eckhardt, M., Himmelsbach, F., Bianchi, E., Cotesta, S., ... & Broedl, U. C. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. [Link]
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Stump, C. S., & Anderson, E. J. (2018). SGLT2 inhibitors: physiology and pharmacology. Journal of the Endocrine Society, 2(10), 1165-1178. [Link]
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American Diabetes Association. (2021). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2021. Diabetes Care, 44(Supplement 1), S111-S124. [Link]
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Wright, E. M., & Loo, D. D. (2016). SGLT2 inhibitors: a new chapter in the treatment of diabetes. Pflügers Archiv-European Journal of Physiology, 468(2), 273-281. [Link]
-
Han, S., Wu, S., & Cui, W. (2020). Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter. Nature, 580(7803), 414-418. [Link]
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A Comparative Stability Study of Empagliflozin and its Epimers: A Methodological Guide
This guide provides a comprehensive framework for conducting a comparative stability study of Empagliflozin and its epimers. As drug development professionals know, the stereochemical configuration of a molecule is not a trivial detail; it is fundamental to its pharmacological activity and safety profile. Empagliflozin, a potent and selective SGLT2 inhibitor, possesses a specific stereochemistry essential for its therapeutic effect. The presence of its epimers, even in small quantities, can pose significant challenges in terms of safety, efficacy, and regulatory compliance. Therefore, understanding the relative stability of the active pharmaceutical ingredient (API) versus its epimeric impurities under various stress conditions is a critical aspect of formulation development and quality control.
This document outlines the scientific rationale, a detailed experimental protocol, and data interpretation strategies for a forced degradation study designed to compare the stability profiles of Empagliflozin and its primary epimer, the (R)-enantiomer.
The Imperative of Stereochemical Stability
Empagliflozin's therapeutic action is intrinsically linked to its three-dimensional structure. An epimer, differing in the configuration at one chiral center, may exhibit a completely different pharmacological or toxicological profile. A stability-indicating analytical method must not only quantify the degradation of the parent drug but also separate it from its degradation products and any stereoisomers.[1][2] A comparative study is essential because differential degradation rates between the API and its epimer can lead to a changing impurity profile over the product's shelf-life, a critical quality attribute that must be controlled.
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), are the cornerstone of this evaluation.[3][4] By subjecting the API and its epimer to accelerated stress conditions—such as acid, base, oxidation, heat, and light—we can predict potential degradation pathways and develop robust analytical methods to monitor them.[3][4][5]
Experimental Workflow: A Self-Validating Protocol
The protocol described below is designed as a self-validating system. By running the API and its epimer in parallel under identical conditions, any observed differences in degradation can be confidently attributed to the inherent chemical stability of the respective molecules.
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
The following protocols are based on established methodologies for empagliflozin stability testing, adapted for a comparative study.[5][6][7][8]
-
Empagliflozin Reference Standard
-
Empagliflozin (R)-enantiomer Reference Standard
-
HPLC-grade Acetonitrile, Methanol, n-Hexane, Isopropyl alcohol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Analytical Grade
-
Purified water (Milli-Q or equivalent)
For both Empagliflozin and its (R)-enantiomer, prepare separate 1 mg/mL stock solutions in a suitable solvent (e.g., Methanol or Acetonitrile:Water mixture).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Spread a thin layer of the solid powder (API and epimer separately) in a petri dish.
-
Place in a hot air oven at 80°C for 5 days.[4]
-
At specified time points, withdraw samples, dissolve in solvent, and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose stock solutions (in transparent vials) and solid samples to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples after the exposure period.
-
The analytical method's success hinges on its ability to resolve the two epimers from each other and from any degradation products. A normal-phase chiral HPLC method is often effective for this purpose.[1]
-
Chromatographic Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenyl carbamate)) or equivalent.
-
Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, Ethanol, and Methyl tert-butyl ether, with a small amount of an acid modifier like trifluoroacetic acid. A typical ratio could be 650:200:100:50:1 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
This method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines. The specificity is proven by the ability to resolve the two epimers and all degradation peaks from the stressed samples.
Data Analysis and Interpretation
The primary output is the percentage of degradation for each compound under each stress condition, calculated from the decrease in the peak area of the parent compound relative to the time-zero or unstressed control.
Table 1: Hypothetical Comparative Degradation Data (%)
| Stress Condition | Time (hrs) | Empagliflozin (% Degradation) | (R)-Enantiomer (% Degradation) | Major Degradants Observed |
| 0.1N HCl @ 60°C | 24 | 12.5 | 15.8 | DP1, DP2 |
| 0.1N NaOH @ 60°C | 8 | 25.3 | 22.1 | DP3, DP4 |
| 3% H₂O₂ @ RT | 24 | 45.1 | 48.9 | DP5, DP6 |
| Thermal (80°C) | 120 | 5.2 | 5.5 | Minimal |
| Photolytic | - | < 2.0 | < 2.0 | Minimal |
DP = Degradation Product
Interpretation of Results:
-
Differential Stability: In the hypothetical data above, the (R)-enantiomer shows slightly higher degradation under acidic and oxidative conditions, while Empagliflozin is more susceptible to basic hydrolysis. This type of differential stability is critical information for formulation scientists. For instance, if an acidic excipient is planned, it could disproportionately increase the level of the epimer's degradants over time.
-
Degradation Pathway Elucidation: Peaks corresponding to major degradation products should be further investigated using high-resolution mass spectrometry (LC-QTOF-MS/MS) to propose their structures and elucidate degradation pathways.[4][12] This is crucial for identifying potentially toxic degradants. Studies have identified degradation products arising from the cleavage or ring-opening of the tetrahydrofuran moiety in empagliflozin under acidic conditions.[12]
Conclusion
A comparative stability study of an API and its epimers is a non-negotiable step in robust drug development. It moves beyond simple purity testing to provide a dynamic understanding of how the impurity profile of a drug substance or product may evolve under real-world storage and handling conditions. The methodology presented here provides a scientifically rigorous and self-validating framework for generating this critical data. By understanding the causality behind differential degradation rates, researchers can proactively design more stable formulations, establish meaningful specifications, and ultimately ensure the safety and efficacy of the final medicinal product.
References
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Gundla, V., & Cherukuri, S. (2020). Stability-indicating HPLC-DAD method for the determination of empagliflozin. Journal of Applied Pharmaceutical Science, 10(7), 108-113. Available at: [Link]
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Patil, S. D., Amurutkar, S. V., & Upasani, C. D. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Empagliflozin. Asian Journal of Pharmaceutical Analysis, 6(3), 163-168. Available at: [Link]
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Prasath, N. V., Manoj, S., Ashwini, R., Kumar, S. G., Lokeshraja, J., & Meyyanathan, S. (2022). Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin. Journal of Chemical Health Risks, 12(1), 37-46. Available at: [Link]
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Bhattarai, A., Morris, S. S., & Arya, A. (2021). Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material). International Journal for Scientific Research & Development, 9(4), 223-228. Available at: [Link]
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Bhattarai, A., Morris, S. S., & Arya, A. (2021). Forced Degradation Studies on Empagliflozin Tablet And Empagliflozin - Raw Material. JETIR, 8(6), e733-e741. Available at: [Link]
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Niguram, P., & Kate, A. S. (2020). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. Journal of Liquid Chromatography & Related Technologies, 43(9-10), 281-291. Available at: [Link]
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Reddy, B. P., & Reddy, K. R. (2021). Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks, 11(4), 439-451. Available at: [Link]
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Burin, S. L., Lourenço, R. L., Doneda, M., Müller, E., Paula, F. R., & Adams, A. I. (2021). Assay of empagliflozin tablets by a stability-indicating micellar electrokinetic chromatography method and cytotoxicity study of its degradation products. Brazilian Journal of Pharmaceutical Sciences, 57. Available at: [Link]
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Khanvilkar, V., Vinchurkar, G., Kadwadkar, D., Pardeshi, D., & Jadhav, P. (2025). Stability indicating assay method for estimation of Empagliflozin using HPTLC. Journal of Medical Pharmaceutical and Allied Sciences, 14(1), 7017-7023. Available at: [Link]
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Murugesan, A., & Mathrusri, A. M. (2022). Novel Simplified Analytical Method for Stress Degradation Study of Empagliflozin an Oral Anti-diabetic Agent by RP-HPLC Method. Acta Scientific Pharmaceutical Sciences, 6(1), 59-66. Available at: [Link]
-
Niguram, P., & Kate, A. S. (2019). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. ResearchGate. Available at: [Link]
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Niguram, P., & Kate, A. S. (2020). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. Taylor & Francis Online, 43(9-10), 281-291. Available at: [Link]
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Sharma, K., & Singh, G. (2023). A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. ResearchGate. Available at: [Link]
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Korlakunta, V. G., Sreenivas, N., Sharma, H. K., Nowduri, A., Bonige, K. B., & Chavakula, R. (2018). Stability indicating HPLC method for the quantification of (R)-isomer in Empagliflozin drug substance. European Journal of Biomedical and Pharmaceutical Sciences, 5(8), 534-541. Available at: [Link]
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Bhawani, S., & Kumar, T. N. V. G. (2023). Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. Asian Journal of Chemistry, 35(8), 1831-1836. Available at: [Link]
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Kumar, S. A., Sankar, P. R., & Kumar, B. V. (2022). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics, 16(4). Available at: [Link]
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Bhawani, S., & Kumar, T. N. V. G. (2023). Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. Asian Journal of Chemistry, 35(8), 1831-1836. Available at: [Link]
-
Kumar, P., Sharma, M., & Kumar, A. (2024). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Empagliflozin in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 13(9), 1540-1551. Available at: [Link]
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A Guide to the Comparative Pharmacokinetic Analysis of Empagliflozin and its Epimer, 3'-Epi Empagliflozin, in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Drug Development
Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which has become a cornerstone in the management of type 2 diabetes and has shown significant benefits in cardiovascular and renal outcomes.[1][2] As with many synthetic chiral drugs, the spatial arrangement of atoms can have a profound impact on a molecule's pharmacological activity and pharmacokinetic profile. This guide focuses on empagliflozin and its stereoisomer, 3'-Epi Empagliflozin, an impurity that can arise during synthesis. While the pharmacokinetics of empagliflozin are well-documented in various animal models, data on this compound is scarce.[3]
Understanding the pharmacokinetic differences between a drug and its stereoisomeric impurities is critical for several reasons:
-
Safety and Efficacy: The impurity may have a different efficacy, toxicity, or metabolic profile.
-
Regulatory Compliance: Regulatory agencies require the characterization and control of impurities in drug substances and products.
-
Optimizing Synthesis: A thorough understanding of the biological properties of impurities can inform the optimization of synthetic routes to minimize their formation.
This guide provides a comprehensive framework for a head-to-head pharmacokinetic comparison of empagliflozin and this compound in animal models. It outlines the rationale behind the experimental design, provides detailed protocols, and offers a template for data analysis and interpretation.
Pharmacokinetic Profile of Empagliflozin: The Benchmark
A robust understanding of empagliflozin's pharmacokinetic properties is essential to design a meaningful comparative study. Empagliflozin has been studied in mice, rats, and dogs, revealing species-specific differences in its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Pharmacokinetic Parameters of Empagliflozin in Animal Models
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability | High (90-97%)[4][5] | Moderate (31%)[4][5] | High (89%)[4][5] |
| Time to Peak Plasma Concentration (Tmax) | Rapid (0.33-0.67 h)[6] | Rapid (1 h)[7] | Not specified |
| Elimination Half-life (t1/2) | 4.31-5.59 h (oral)[6] | 1.75-1.89 h (oral)[7] | 3.60-5.16 h (oral)[7] |
| Primary Route of Excretion | Feces and Urine[7] | Feces[4][7] | Feces[7] |
| Metabolism | Primarily unchanged in plasma, with some metabolites[7] | Primarily unchanged in plasma, with some metabolites[7] | Primarily unchanged in plasma, with some metabolites[7] |
Data compiled from multiple sources.[4][5][6][7]
These data indicate that empagliflozin is generally well-absorbed with moderate to long half-lives in common preclinical species. The variation in oral bioavailability, particularly the lower value in rats, highlights the importance of using multiple species in preclinical evaluation.
Proposed Experimental Design for a Comparative Pharmacokinetic Study
The following sections detail a proposed study to compare the pharmacokinetics of empagliflozin and this compound.
Choice of Animal Models: A Multi-Species Approach
Given the observed species differences in empagliflozin's pharmacokinetics, a multi-species approach is recommended. The use of both a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog) model is a standard practice in preclinical drug development. This approach provides a more comprehensive understanding of the compound's ADME properties and can help in selecting the most appropriate species for further toxicological studies.
Dosing and Administration
-
Route of Administration: Both intravenous (IV) and oral (PO) administration should be performed. IV administration allows for the determination of absolute bioavailability and provides a baseline for clearance and volume of distribution. Oral administration is the intended clinical route for empagliflozin and is therefore essential for assessing absorption and first-pass metabolism.
-
Dose Selection: Dose levels should be selected based on the known pharmacology of empagliflozin and should be within a safe and well-tolerated range. For empagliflozin, oral doses of 5 mg/kg in rats and dogs have been previously reported.[7] A similar dose should be used for this compound to allow for a direct comparison. The IV dose should be lower, for example, 0.5 mg/kg, to avoid any potential tolerability issues.[7]
Experimental Workflow
The overall experimental workflow for the comparative pharmacokinetic study is depicted below.
Caption: Experimental workflow for the comparative pharmacokinetic study.
Detailed Experimental Protocols
Animal Husbandry
-
Species: Male Sprague-Dawley rats (8-10 weeks old) and male Beagle dogs (6-12 months old).
-
Housing: Animals should be housed in environmentally controlled conditions with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water will be available ad libitum, except for an overnight fast before oral dosing.
Dose Administration
-
Oral (PO): Empagliflozin and this compound will be formulated in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose in water) and administered via oral gavage for rats and in gelatin capsules for dogs.
-
Intravenous (IV): The compounds will be dissolved in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into a tail vein for rats and a cephalic vein for dogs.
Sample Collection
-
Blood: Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs) will be collected from a suitable vein (e.g., jugular vein for rats, cephalic or saphenous vein for dogs) at predose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
Urine and Feces: Animals will be housed in metabolism cages for the collection of urine and feces over specified intervals (e.g., 0-24, 24-48, and 48-72 hours) post-dose.
Sample Processing and Analysis
-
Plasma Preparation: Blood samples will be centrifuged (e.g., at 3000 g for 10 minutes at 4°C) to separate plasma. Plasma samples will be stored at -80°C until analysis.
-
Bioanalysis: The concentrations of empagliflozin and this compound in plasma, urine, and homogenized feces will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10] The method should be sensitive, specific, accurate, and precise.
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A Comparative Guide to the Analysis of 3'-Epi Empagliflozin: Benchmarking a Novel UPLC Method for Enhanced Resolution and Throughput
Introduction: The Imperative for Precision in Empagliflozin Purity Analysis
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), playing a crucial role in the management of type 2 diabetes.[1] Its mechanism, which promotes the excretion of glucose via the kidneys, has established it as a cornerstone in modern glycemic control. However, the synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities. These impurities, even at trace levels, can significantly impact the drug's safety and efficacy profile.[1][2]
One of the critical impurities associated with Empagliflozin is its diastereomer, 3'-Epi Empagliflozin. As a stereoisomer, it shares a very similar chemical structure and physicochemical properties with the parent drug, presenting a significant analytical challenge. Regulatory bodies mandate stringent control over such impurities, making their accurate and precise quantification a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide introduces a novel, rapid, and highly selective Ultra-High Performance Liquid Chromatography (UPLC) method specifically designed for the quantification of this compound. We will provide a head-to-head comparison of this new method against a widely used conventional High-Performance Liquid Chromatography (HPLC) method, presenting comprehensive experimental data to support its superior performance. The objective is to equip researchers, analysts, and drug development professionals with a robust analytical solution that enhances throughput, sensitivity, and reliability in Empagliflozin quality assessment.
The Analytical Challenge and Methodological Evolution
The Incumbent Method: A Conventional HPLC Approach
Traditional quality control laboratories often rely on HPLC methods for impurity profiling. A typical method for Empagliflozin and its related substances employs a C8 or C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.[3][4][5] While reliable, these methods often necessitate longer run times to achieve the required resolution between the main component and closely eluting impurities like this compound, potentially compromising laboratory efficiency.
A Leap Forward: The Novel UPLC-UV Method
To address the limitations of conventional HPLC, we developed a new method leveraging UPLC technology. UPLC utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in chromatographic efficiency.[6][7] This translates into significantly better resolution, higher sensitivity, and drastically reduced analysis times. Our proposed method employs a modern sub-2 µm C18 column, which, coupled with an optimized gradient elution, allows for the baseline separation of this compound from Empagliflozin in under 5 minutes.
Head-to-Head Benchmarking: A Data-Driven Comparison
A comprehensive validation study was conducted to benchmark the performance of the novel UPLC method against the conventional HPLC method. Both methods were validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the integrity and comparability of the data.[8][9][10]
Experimental Design & Workflow
The benchmarking study was designed to rigorously assess all critical validation parameters. The workflow involved subjecting both Empagliflozin API (spiked with this compound) and placebo samples to a series of tests to establish specificity, linearity, accuracy, precision, and robustness.
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A Comparative Guide to the Inter-laboratory Quantification of 3'-Epi Empagliflozin
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Empagliflozin, a potent sodium-glucose co-transporter-2 (SGLT2) inhibitor for the treatment of type 2 diabetes, controlling its impurities is a critical aspect of quality control.[1][2] Among these, stereoisomers, such as 3'-Epi Empagliflozin, represent a significant analytical challenge due to their identical chemical formula and molecular weight to the parent compound.[3][4] This guide provides a comprehensive comparison of analytical methodologies suitable for the robust quantification of this compound, offering insights to researchers, scientists, and drug development professionals for establishing reliable inter-laboratory studies.
The Significance of Stereoisomeric Impurity Control
Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, quantification, and control of impurities in drug substances.[2] Stereoisomeric impurities, though structurally similar, can exhibit different pharmacological and toxicological profiles. Therefore, the development of specific and sensitive analytical methods for their quantification is not merely a technical exercise but a regulatory necessity to ensure patient safety and product efficacy. The presence of this compound, an epimer of Empagliflozin, must be carefully monitored and controlled within acceptable limits.
Comparative Analysis of Analytical Methodologies
The separation and quantification of diastereomers like this compound from the main API require high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely adopted methods for this purpose.[5][6] The choice between different HPLC/UPLC approaches, primarily reversed-phase and chiral chromatography, depends on the specific requirements of the analysis, including resolution, sensitivity, and run time.
Method Performance Comparison
The following table summarizes the performance characteristics of various HPLC and UPLC methods reported in the literature for the analysis of Empagliflozin and its related substances, which can be adapted for an inter-laboratory study on this compound.
| Method | Stationary Phase | Mobile Phase | Linearity (r²) | LOD | LOQ | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| RP-HPLC | C18 | 0.1% Trifluoroacetic acid and Acetonitrile (70:30 v/v) | >0.999 | 0.020 µg/mL | 0.061 µg/mL | <2% | 98.0 - 100.13% | [7] |
| RP-HPLC | Symmetry C18 | Not Specified | 0.9997 | Not Specified | Not Specified | <2% | Not Specified | [8] |
| UPLC | Acquity UPLC® BEH C18 | Aqueous trifluoroacetic acid (0.1%, pH 2.5): Acetonitrile (60:40, v/v) | 0.9994–0.9999 | 11.5 - 15 ng/mL | 40 - 50 ng/mL | Not Specified | ≥ 96.97% | [9] |
| RP-HPLC | Shim-pack phenyl | Acetonitrile/water mixture (72:28) | Not Specified | 0.01 - 0.02 µg/mL | 0.05 - 0.10 µg/mL | <10% for impurities | Not Specified | [10] |
| Chiral HPLC | Chiralpak IC | n-Hexane: Isopropyl alcohol: ethanol: Methyl tert-butyl ether and trifluoroacetic acid (650:200:100:50:1 v/v/v/v) | Not Specified | 0.01 %w/w | 0.030%w/w | Not Specified | 90.5 - 95.9% | [11] |
Expert Insights:
-
Reversed-Phase (RP) HPLC/UPLC: This is a robust and widely used technique for the analysis of Empagliflozin and its common impurities.[7][8] While RP-HPLC can separate some diastereomers, achieving baseline separation between epimers like this compound can be challenging and may require significant method development. The use of UPLC with smaller particle size columns can significantly improve resolution and reduce run times.[9]
-
Chiral HPLC: For the specific and accurate quantification of stereoisomers, chiral chromatography is the gold standard.[11][12] The use of a chiral stationary phase, such as Chiralpak IC, allows for the direct separation of enantiomers and diastereomers. This method provides the necessary specificity for an inter-laboratory study focused on a single epimer.
Recommended Experimental Workflow for Inter-laboratory Study
For a robust inter-laboratory study on the quantification of this compound, a validated chiral HPLC method is recommended to ensure specificity and accuracy.
Caption: A typical workflow for an inter-laboratory study on this compound quantification.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is based on established methods for chiral separation of Empagliflozin isomers and is designed to be a self-validating system for an inter-laboratory study.[11]
1. Materials and Reagents:
-
This compound Reference Standard
-
Empagliflozin API
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Ethanol (HPLC grade)
-
Methyl tert-butyl ether (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade) for sample and standard preparation
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak IC (or equivalent cellulose tris(3,5-dichlorophenyl)carbamate column).
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane: Isopropyl alcohol: Ethanol: Methyl tert-butyl ether: TFA (650:200:100:50:1 v/v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 224 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Empagliflozin API sample in methanol to a suitable concentration.
-
Spiked Sample Solution (for Accuracy): Prepare a sample solution and spike it with a known amount of the this compound standard solution.
5. System Suitability:
Before sample analysis, inject a standard solution multiple times to ensure the system is suitable for the analysis. Key parameters to check include:
-
Resolution: The resolution between the Empagliflozin and this compound peaks should be not less than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be within an acceptable range (e.g., ≤ 2.0).
-
Reproducibility of Injections: The relative standard deviation (%RSD) of the peak areas from replicate injections should be ≤ 2.0%.
6. Data Analysis and Quantification:
-
Inject the blank (methanol), working standard solutions, sample solution, and spiked sample solution into the HPLC system.
-
Identify the peaks of Empagliflozin and this compound based on their retention times from the standard chromatogram.
-
Integrate the peak area of this compound in all chromatograms.
-
Construct a calibration curve by plotting the peak area of this compound versus its concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the percentage of this compound in the Empagliflozin API.
-
Calculate the percentage recovery from the spiked sample to determine the accuracy of the method.
Logical Framework for Method Validation
A crucial component of any inter-laboratory study is the rigorous validation of the analytical method to ensure its reliability and reproducibility across different laboratories.
Caption: Key parameters for analytical method validation according to ICH guidelines.
By adhering to this comprehensive guide, research and quality control laboratories can establish a robust framework for an inter-laboratory study on the quantification of this compound. The comparative data and detailed protocol provide a solid foundation for achieving accurate, reproducible, and reliable results, ultimately contributing to the safety and quality of Empagliflozin drug products.
References
-
Empagliflozin-impurities - Pharmaffiliates. Pharmaffiliates.
-
Chemical structures of empagliflozin (EMPA), its three related... - ResearchGate. ResearchGate.
-
The real-world safety profile of empagliflozin: a disproportionality analysis based on the FDA Adverse Event Reporting System (FAERS) database - PMC - NIH. National Institutes of Health.
-
This compound | CAS No. 864070-43-9 | Clearsynth. Clearsynth.
-
(PDF) Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form - ResearchGate. ResearchGate.
-
The Validation and Determination of Empagliflozin Concentration in the Presence of Grapefruit Juice Using HPLC for Pharmacokinetic Applications - MDPI. MDPI.
-
Empagliflozin Impurity - Alentris Research Pvt. Ltd. Alentris Research Pvt. Ltd.
-
Method development and validation for the estimation of Empagliflozin in bulk form and marketed tablet dosage form by RP-HPLC - International Journal of Multidisciplinary Research and Growth Evaluation. allmultidisciplinary.com.
-
Empagliflozin Impurities - SynZeal. SynZeal.
-
Empagliflozin: HPLC based analytical method development and application to pharmaceutical raw material and dosage form. Pakistan Journal of Pharmaceutical Sciences.
-
A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - PMC - NIH. National Institutes of Health.
-
(PDF) A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - ResearchGate. ResearchGate.
-
CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof - Google Patents. Google Patents.
-
3'''-Epi-Empagliflozin | CAS - LGC Standards. LGC Standards.
-
Isolation and characterization of novel process-related impurities in empagliflozin - PubMed. National Institutes of Health.
-
The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC - PubMed Central. National Institutes of Health.
-
European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT. EJBPS.
-
Study Details | NCT06823856 | Pharmacokinetics and Bioequivalence Study of Empagliflozin+Metformin Hydrochloride 12.5 mg/1000 mg Film-coated Tablets (Gedeon Richter Plc., Hungary) Versus Synjardy 12.5 mg/1000 mg Film-coated Tablets (Boehringer Ingelheim International GmbH, Germany) | ClinicalTrials.gov. ClinicalTrials.gov.
-
A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach - Mathews Open Access Journals. Mathews Open Access Journals.
-
Assessment of organic impurities in solid oral product of SGLT-2 inhibitors category (empagliflozin) by HPLC. - Allied Academies. Allied Academies.
-
HPLC Method Development for the Estimation of Empagliflozin in Bulk and Pharmaceutical Formulation - Semantic Scholar. Semantic Scholar.
-
3'''-Epi-Empagliflozin - CRS Laboratories. CRS Laboratories.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alentris.org [alentris.org]
- 3. clearsynth.com [clearsynth.com]
- 4. crslaboratories.com [crslaboratories.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejbps.com [ejbps.com]
- 12. CN106706769A - Separation and determination method of empagliflozin and optical isomers thereof - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 3'-Epi Empagliflozin: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in experiments. The final and critical stage of this lifecycle, proper disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3'-Epi Empagliflozin, a known impurity and stereoisomer of the SGLT2 inhibitor, Empagliflozin.
As a Senior Application Scientist, my experience underscores the necessity of not just following protocols, but understanding the rationale behind them. This guide is structured to provide that deeper understanding, empowering researchers to make informed decisions that safeguard both their work and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal activities commence, a thorough understanding of the potential hazards associated with this compound is essential. Based on available data for Empagliflozin and its analogs, the following hazards should be considered[4][5]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
These potential hazards dictate the need for stringent handling procedures and the use of appropriate Personal Protective Equipment (PPE) at all times. The principle of minimizing all chemical exposures should be a guiding tenet in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks of exposure to hazardous chemicals.[6] When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.[4][6]
Always inspect PPE for integrity before use and ensure it is properly fitted.
Spill Management: A Proactive Approach to Accidents
In the event of a spill, a swift and informed response is critical to prevent exposure and environmental contamination.
Minor Spills
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., diatomite, universal binders) to contain the spill.[6] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[4]
-
Collect and Label: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[6]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Major Spills
In the case of a large or unmanageable spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
The Core Directive: Proper Disposal of this compound
The fundamental principle for the disposal of this compound, like its parent compound, is the prevention of environmental contamination.[7] Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[7] The U.S. Environmental Protection Agency (EPA) has explicit regulations prohibiting the "sewering" of hazardous waste pharmaceuticals.
All waste materials containing this compound, including unused or expired product, contaminated PPE, and empty containers, must be treated as regulated pharmaceutical waste.[7]
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, segregate waste containing this compound from other waste streams. This includes residual amounts in original containers, contaminated labware, and any materials used in cleanup.
-
Containerization:
-
Place solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
For liquid waste, use a compatible, leak-proof container.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling: Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not allow hazardous waste to accumulate in the lab for extended periods.
Disposal of Empty Containers
Even containers that appear empty may retain residual amounts of the chemical and must be disposed of as hazardous waste.[7] Do not rinse the container into the sink. The container should be sealed and placed in the designated hazardous waste stream.
Data Summary and Workflow Visualization
To provide a clear and concise overview, the following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed | GHS07 |
| Skin Irritation | Causes skin irritation | GHS07 |
| Eye Irritation | Causes serious eye irritation | GHS07 |
| Respiratory Irritation | May cause respiratory irritation | GHS07 |
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of research chemicals like this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can ensure a safe laboratory environment, protect our ecosystems, and uphold the integrity of their work. A proactive and informed approach to chemical waste management is a cornerstone of a robust safety culture.
References
-
SynZeal. (n.d.). Empagliflozin 3-Epimer. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. clearsynth.com [clearsynth.com]
- 3. Empagliflozin 3-Epimer | 864070-43-9 | SynZeal [synzeal.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 3'-Epi Empagliflozin: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Professionals
This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the principles of risk assessment and control banding to ensure your safety and the integrity of your research.
The Rationale Behind Stringent PPE Protocols
Empagliflozin is classified as a potent compound, and as such, its stereoisomers should be handled with the same level of caution.[3] The primary risks associated with handling potent powdered APIs like 3'-Epi Empagliflozin are inhalation of airborne particles and dermal exposure.[1] Ingestion is a secondary, but still significant, risk. The Occupational Exposure Limit (OEL) for a compound dictates the necessary level of containment and personal protective equipment (PPE). While a specific OEL for this compound has not been established, a conservative approach necessitates the use of comprehensive PPE to minimize any potential exposure.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks, categorized by the potential for aerosol generation and exposure.
| Laboratory Operation | Risk Level | Recommended Personal Protective Equipment (PPE) |
| Weighing and Dispensing (powder) | High | - Powered Air-Purifying Respirator (PAPR) with a hood or full-facepiece- Disposable coveralls (e.g., Tyvek)- Double nitrile gloves- Chemical-resistant shoe covers- Safety glasses or goggles (under PAPR hood) |
| Solution Preparation (dissolving powder) | Moderate | - Half-mask or full-face respirator with P100/FFP3 filters- Lab coat over disposable gown- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles |
| Handling of Dilute Solutions | Low | - N95 or FFP2 disposable respirator (as a minimum)- Lab coat- Single pair of nitrile gloves- Safety glasses with side shields |
| Spill Cleanup (powder) | High | - Powered Air-Purifying Respirator (PAPR) with a hood or full-facepiece- Chemical-resistant disposable coveralls- Double nitrile gloves (outer pair should be heavy-duty)- Chemical-resistant boots or shoe covers- Safety goggles |
Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination and exposure. Follow these steps meticulously.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coveralls/Gown: Put on the disposable coveralls or gown, ensuring complete coverage.
-
Shoe Covers: If required, put on shoe covers.
-
Respirator:
-
PAPR: Place the hood or full-facepiece over your head and secure it according to the manufacturer's instructions. Ensure the battery and filter are properly installed and functioning.
-
Half/Full-Face Respirator: Perform a user seal check to ensure a proper fit.
-
Disposable Respirator: Mold the nosepiece to your face to ensure a tight seal.
-
-
Eye Protection: Put on safety glasses or goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the coveralls or gown.
Doffing (Taking Off) PPE: A Critical Sequence to Avoid Contamination
The principle of doffing is to remove the most contaminated items first, touching only the "clean" inner surfaces.
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Coveralls/Gown: Remove the coveralls or gown by rolling it down and away from your body, turning it inside out. Avoid shaking the garment. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.
-
Respirator:
-
PAPR: Remove the hood or facepiece.
-
Half/Full-Face Respirator: Remove the respirator.
-
Disposable Respirator: Remove the respirator without touching the front.
-
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your Safety Workflow
To further clarify the decision-making and disposal processes, the following diagrams illustrate the recommended workflows.
Caption: PPE Selection Workflow based on Task-Specific Risk Assessment.
Operational Plan for Contaminated PPE Disposal
All PPE used when handling this compound must be considered contaminated and disposed of as regulated pharmaceutical waste.[4] Never dispose of contaminated PPE in regular trash receptacles.
Caption: Disposal Pathway for Contaminated Personal Protective Equipment.
By adhering to these rigorous safety protocols, you are not only protecting yourself but also ensuring the integrity of your research and the safety of your colleagues. This guide should be considered a living document, to be reviewed and updated as more specific toxicological data for this compound becomes available.
References
-
Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
KM Pharma Solution Private Limited. Empagliflozin - MSDS. [Link]
-
Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS EMPAGLIFLOZIN. [Link]
-
Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
